Product packaging for D-Glucose-13C6(Cat. No.:CAS No. 110187-42-3)

D-Glucose-13C6

Katalognummer: B025938
CAS-Nummer: 110187-42-3
Molekulargewicht: 186.11 g/mol
InChI-Schlüssel: GZCGUPFRVQAUEE-AEKYUDOOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2,3,4,5,6-Pentakis(oxidanyl)hexanal is a high-purity chemical reagent designed for advanced laboratory research. This polyhydroxylated aldehyde, a fundamental monosaccharide unit, serves as a critical building block in synthetic organic chemistry and biochemistry. Researchers utilize this compound as a key precursor in the synthesis of complex carbohydrates, novel glycoconjugates, and various chiral intermediates. Its multiple oxidanyl (hydroxyl) groups make it a versatile substrate for selective protection/deprotection strategies, oxidation reactions, and studying molecular recognition processes. The compound's value in research extends to exploring reaction mechanisms, metabolic pathway studies, and the development of new catalytic methods. Handling should follow standard laboratory safety protocols. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B025938 D-Glucose-13C6 CAS No. 110187-42-3

Eigenschaften

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGUPFRVQAUEE-AEKYUDOOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13C@H]([13C@H]([13C@@H]([13C@H]([13CH]=O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110187-42-3
Record name D-Glucose-13C6
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110187-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Glucose-1,2,3,4,5,6-13C6 min. Chem. 99% min. Isot.
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

D-Glucose-13C6: An In-depth Technical Guide to its Role in Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucose-13C6 is a stable, non-radioactive isotopic form of glucose where all six carbon atoms are replaced with the carbon-13 (¹³C) isotope. This isotopic labeling makes it an invaluable tracer in metabolic research, allowing scientists to track the journey of glucose-derived carbons through various metabolic pathways within cells, tissues, and whole organisms. Its application is central to the field of metabolic flux analysis (MFA), a powerful technique for quantifying the rates of metabolic reactions. By providing a detailed snapshot of cellular metabolism, this compound is instrumental in understanding disease states, particularly in cancer and metabolic disorders, and in the development of novel therapeutic strategies.[1][2]

This technical guide provides a comprehensive overview of this compound, its applications in metabolic tracing, detailed experimental protocols, and representative data.

Core Properties of this compound

This compound is chemically identical to its naturally occurring counterpart, D-glucose, ensuring that it is metabolized in the same manner by cells. The key difference lies in its increased molecular weight due to the presence of six ¹³C atoms. This mass shift is the basis for its detection and quantification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

PropertyValue
Molecular Formula ¹³C₆H₁₂O₆
Molecular Weight 186.11 g/mol
CAS Number 110187-42-3
Appearance White to off-white powder
Solubility Soluble in water
Storage Room temperature, protected from light and moisture

The Role of this compound in Metabolic Tracing

Metabolic tracing with this compound allows researchers to elucidate the contributions of glucose to various key metabolic pathways. By measuring the incorporation of ¹³C into downstream metabolites, it is possible to determine the relative and absolute fluxes through these pathways.

The primary pathways traced using this compound are:

  • Glycolysis: The breakdown of glucose to pyruvate. Tracing this pathway helps in understanding the rate of glucose consumption and its conversion to lactate (B86563) (the Warburg effect in cancer cells) or its entry into the mitochondria for oxidative phosphorylation.

  • Pentose Phosphate Pathway (PPP): An alternative route for glucose metabolism that produces NADPH and precursors for nucleotide biosynthesis. The PPP is crucial for maintaining redox balance and supporting cell proliferation.

  • Tricarboxylic Acid (TCA) Cycle: The central hub of cellular respiration in the mitochondria, where pyruvate-derived acetyl-CoA is oxidized to produce ATP and biosynthetic precursors. Tracing the TCA cycle reveals the extent of glucose oxidation and its contribution to the synthesis of amino acids and fatty acids.

By quantifying the flux through these pathways, researchers can gain insights into the metabolic reprogramming that occurs in various physiological and pathological states, such as cancer, diabetes, and neurodegenerative diseases. This understanding is critical for identifying potential therapeutic targets.[1][2]

Experimental Protocols

The following are generalized protocols for a this compound metabolic tracing experiment in cultured mammalian cells.

I. Cell Culture and Isotopic Labeling
  • Cell Seeding: Seed adherent cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvesting.

  • Media Preparation: Prepare culture medium containing this compound as the sole glucose source. A common concentration is 25 mM, mimicking the glucose level in standard DMEM. The medium should also be supplemented with dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled glucose and other small molecules.

  • Labeling: When cells reach the desired confluency, replace the standard culture medium with the prepared ¹³C-labeling medium.

  • Incubation: Incubate the cells for a sufficient period to achieve isotopic steady state, where the isotopic enrichment of key metabolites no longer changes over time. This duration can vary depending on the cell line and the specific metabolites of interest, but a common timeframe is 6 to 24 hours.[3]

II. Metabolite Extraction
  • Quenching Metabolism: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium and wash the cells once with ice-cold 0.9% NaCl.

  • Extraction Solution: Immediately add 1 mL of ice-cold 80% methanol (B129727) (pre-chilled to -80°C) to each well.

  • Cell Lysis and Metabolite Solubilization: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

  • Vortexing and Centrifugation: Vortex the tubes vigorously for 30 seconds and then centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris and proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.

  • Drying: Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator. The dried extracts can be stored at -80°C until analysis.

III. LC-MS Analysis
  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for liquid chromatography, such as an acetonitrile/water mixture.

  • Chromatographic Separation: Separate the metabolites using a liquid chromatography system. For polar metabolites like those in central carbon metabolism, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred.

    • Column: A common choice is a HILIC column with a polar stationary phase.

    • Mobile Phases: Typically, a gradient of two solvents is used, for example, Mobile Phase A: water with a small amount of ammonium (B1175870) acetate (B1210297) and ammonium hydroxide, and Mobile Phase B: acetonitrile.

    • Gradient Program: A typical gradient starts with a high percentage of organic solvent, which is gradually decreased to elute the polar metabolites.

  • Mass Spectrometry Detection: Analyze the eluted metabolites using a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of glycolytic and TCA cycle intermediates.

    • Data Acquisition: Acquire data in full scan mode to capture the mass-to-charge ratio (m/z) of all ions. This allows for the determination of the mass isotopomer distributions (MIDs) of the metabolites of interest. The MID represents the fractional abundance of each isotopologue of a metabolite (e.g., M+0 for the unlabeled form, M+1 for the form with one ¹³C atom, M+2 for the form with two ¹³C atoms, and so on).

IV. NMR Analysis
  • Sample Preparation: Reconstitute the dried metabolite extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TMSP). Transfer the solution to a 5 mm NMR tube.

  • NMR Spectroscopy: Acquire NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher), preferably equipped with a cryoprobe for enhanced sensitivity.

    • 1D ¹H NMR: Provides an overview of the metabolite profile and can be used for quantification. The presence of ¹³C atoms will result in satellite peaks flanking the main proton signal, which can be used to determine isotopic enrichment.

    • 1D ¹³C NMR: Directly detects the ¹³C nuclei, providing unambiguous information on the position of the label within the molecule.

    • 2D NMR (e.g., ¹H-¹³C HSQC): Provides detailed information on the connectivity of protons and carbons, aiding in the identification of metabolites and the precise location of the ¹³C labels.

Data Presentation

The primary output of a this compound tracing experiment is the mass isotopomer distribution (MID) for various metabolites. This data can then be used in computational models to calculate metabolic fluxes. Below are tables of representative MID data from a study using the A549 lung cancer cell line cultured in the presence of [U-¹³C₆]glucose.[3]

Table 1: Mass Isotopomer Distribution of Glycolytic Intermediates

MetaboliteM+0M+1M+2M+3M+4M+5M+6
Glucose-6-phosphate0.050.010.010.010.010.010.90
Fructose-6-phosphate0.060.010.010.010.010.010.89
3-Phosphoglycerate0.280.020.050.65---
Pyruvate0.250.020.060.67---
Lactate0.260.020.060.66---

Table 2: Mass Isotopomer Distribution of TCA Cycle Intermediates

MetaboliteM+0M+1M+2M+3M+4M+5M+6
Citrate0.350.050.450.050.050.030.02
α-Ketoglutarate0.400.050.400.050.050.05-
Malate0.450.050.350.100.05--
Aspartate0.480.050.320.100.05--

Note: Data is representative and has been adapted from the supplementary information of the cited literature for illustrative purposes.[3] M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.

Visualizations

Metabolic Pathways

The following diagrams illustrate the flow of carbons from this compound through central metabolic pathways.

Glycolysis Glucose_13C6 D-Glucose-¹³C₆ G6P Glucose-6-Phosphate (M+6) Glucose_13C6->G6P F6P Fructose-6-Phosphate (M+6) G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP F16BP Fructose-1,6-Bisphosphate (M+6) F6P->F16BP GAP_DHAP Glyceraldehyde-3-P (M+3) + Dihydroxyacetone-P (M+3) F16BP->GAP_DHAP BPG 1,3-Bisphosphoglycerate (M+3) GAP_DHAP->BPG P3G 3-Phosphoglycerate (M+3) BPG->P3G P2G 2-Phosphoglycerate (M+3) P3G->P2G PEP Phosphoenolpyruvate (M+3) P2G->PEP Pyruvate Pyruvate (M+3) PEP->Pyruvate Lactate Lactate (M+3) Pyruvate->Lactate TCA TCA Cycle Pyruvate->TCA

Simplified metabolic fate of D-Glucose-¹³C₆ in glycolysis.

TCA_Cycle Pyruvate Pyruvate (M+3) AcetylCoA Acetyl-CoA (M+2) Pyruvate->AcetylCoA Citrate Citrate (M+2) AcetylCoA->Citrate Isocitrate Isocitrate (M+2) Citrate->Isocitrate FattyAcids Fatty Acid Synthesis Citrate->FattyAcids aKG α-Ketoglutarate (M+2) Isocitrate->aKG SuccinylCoA Succinyl-CoA (M+2) aKG->SuccinylCoA Glutamate Glutamate aKG->Glutamate Succinate Succinate (M+2) SuccinylCoA->Succinate Fumarate Fumarate (M+2) Succinate->Fumarate Malate Malate (M+2) Fumarate->Malate OAA Oxaloacetate Malate->OAA OAA->Citrate Workflow cluster_exp Experimental Phase cluster_analysis Analytical Phase cluster_interp Interpretation Phase exp_design Experimental Design (Choose Cell Line, Tracer, Timepoints) cell_culture Cell Culture & Seeding exp_design->cell_culture labeling Isotopic Labeling with D-Glucose-¹³C₆ cell_culture->labeling quenching Quenching & Metabolite Extraction labeling->quenching lcms_nmr LC-MS and/or NMR Analysis quenching->lcms_nmr data_proc Data Processing (Peak Integration, MID Calculation) lcms_nmr->data_proc mfa Metabolic Flux Analysis (Computational Modeling) data_proc->mfa bio_interp Biological Interpretation (Pathway Activity, Phenotype) mfa->bio_interp

References

The Carbon Trail: A Technical Guide to D-Glucose-13C6 in Cellular Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Cellular Metabolism with a Stable Isotope Tracer

In the intricate world of cellular metabolism, understanding the dynamic flow of nutrients is paramount to deciphering cellular physiology in both healthy and diseased states. D-Glucose-13C6, a non-radioactive, stable isotope-labeled form of glucose where all six carbon atoms are replaced with the heavy isotope ¹³C, has emerged as an indispensable tool for researchers. This powerful tracer allows for the precise tracking of glucose's journey through various metabolic pathways, providing quantitative insights into reaction rates, or fluxes. This technical guide delves into the core applications of this compound, offering detailed experimental protocols, data interpretation strategies, and visualizations to empower researchers in their quest to unravel the complexities of cellular metabolism. Its utility is particularly significant in cancer research and drug development, where altered glucose metabolism is a key feature.[1][2]

The fundamental principle behind using this compound lies in its ability to be metabolized by cells in the same manner as its unlabeled counterpart, D-glucose.[3] As the ¹³C-labeled glucose is taken up and processed, the heavy carbon atoms are incorporated into a multitude of downstream metabolites. By employing analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can detect and quantify the enrichment of ¹³C in these metabolites.[4][5] This information, when coupled with computational modeling, enables the calculation of intracellular metabolic fluxes, a technique known as ¹³C Metabolic Flux Analysis (¹³C-MFA).[2][6]

Core Applications in Cellular Metabolism

The versatility of this compound allows for its application across a wide spectrum of metabolic research, providing a comprehensive snapshot of central carbon metabolism.

Metabolic Flux Analysis (MFA)

¹³C-MFA is a cornerstone technique for quantifying the rates of metabolic reactions within a cell under specific conditions. By culturing cells in a medium where unlabeled glucose is replaced with this compound, a state of isotopic steady state is achieved, meaning the ¹³C enrichment in intracellular metabolites becomes constant over time.[4][7] Analysis of the mass isotopomer distributions (MIDs) of key metabolites provides the necessary data to solve for the fluxes through central carbon metabolism.[8]

Stable Isotope Tracing in Cancer Research

Cancer cells are known to exhibit profound metabolic reprogramming, most notably the "Warburg effect," characterized by increased glucose uptake and lactate (B86563) production even in the presence of oxygen. This compound is instrumental in dissecting these altered metabolic phenotypes.[1] Tracing experiments can reveal how glucose carbons are shunted into various biosynthetic pathways to support rapid cell proliferation, including the pentose (B10789219) phosphate (B84403) pathway (PPP) for nucleotide synthesis and the serine biosynthesis pathway.[1] For instance, studies have used this compound to demonstrate how certain cancer cell lines exhibit increased flux through the PPP to generate NADPH for antioxidant defense and building blocks for nucleotide synthesis.[1]

Drug Development and Mechanism of Action Studies

In the realm of drug development, this compound serves as a critical tool for identifying and validating metabolic drug targets and for elucidating the mechanism of action of therapeutic compounds.[5] By treating cells with a drug candidate and simultaneously performing a ¹³C-glucose tracing experiment, researchers can pinpoint which metabolic pathways are perturbed by the compound. This approach can confirm on-target effects and reveal potential off-target liabilities, providing invaluable information for lead optimization and clinical development.

Quantitative Data Presentation

The analysis of this compound tracing experiments generates large datasets of mass isotopomer distributions. Summarizing this quantitative data in a structured format is crucial for interpretation and comparison across different experimental conditions.

MetaboliteMass IsotopomerControl Condition (Relative Abundance %)Treated Condition (Relative Abundance %)
Glycolysis
PyruvateM+0510
M+39590
LactateM+048
M+39692
TCA Cycle
CitrateM+01015
M+27060
M+358
M+41012
M+555
α-KetoglutarateM+01218
M+26555
M+3810
M+41012
M+555
Pentose Phosphate Pathway
Ribose-5-phosphateM+02015
M+58085

Caption: Representative mass isotopomer distribution data from a this compound tracing experiment. The table illustrates the relative abundance of different mass isotopomers for key metabolites in a control versus a drug-treated condition. "M+n" denotes a metabolite with 'n' carbon atoms labeled with ¹³C.

Key Experimental Protocols

The success of a this compound tracing experiment hinges on meticulous experimental design and execution. The following protocols provide a generalized framework that can be adapted to specific cell types and research questions.

I. Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of harvest.[9]

  • Media Preparation: Prepare culture medium containing this compound as the sole glucose source. The concentration of the labeled glucose should be the same as the unlabeled glucose in the standard culture medium. Ensure all other nutrient concentrations are consistent.

  • Isotopic Labeling: When cells reach the desired confluency, replace the standard medium with the pre-warmed ¹³C-glucose-containing medium.

  • Incubation: Culture the cells for a sufficient duration to achieve isotopic steady state. This time can vary depending on the cell type and the metabolic pathways of interest, but typically ranges from a few hours to 24 hours.[7] It is crucial to perform a time-course experiment to determine the point of isotopic steady state for the specific experimental system.[7]

II. Metabolite Extraction
  • Quenching Metabolism: Rapidly quench metabolic activity to prevent changes in metabolite levels during sample processing. A common method is to aspirate the medium and immediately add a cold quenching solution (e.g., 80% methanol) to the culture plate.

  • Cell Lysis and Extraction: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube. Vortex thoroughly to lyse the cells and extract the metabolites.

  • Centrifugation: Centrifuge the samples at high speed to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

  • Sample Storage: Store the metabolite extracts at -80°C until analysis.

III. Mass Spectrometry Analysis
  • Instrumentation: Utilize a mass spectrometer, such as a gas chromatograph-mass spectrometer (GC-MS) or a liquid chromatograph-mass spectrometer (LC-MS), for the analysis of metabolite labeling patterns.[4]

  • Sample Derivatization (for GC-MS): For GC-MS analysis, metabolites often require chemical derivatization to increase their volatility.

  • Data Acquisition: Acquire data in a manner that allows for the resolution and quantification of different mass isotopomers for each metabolite of interest.

IV. Data Analysis
  • Mass Isotopomer Distribution (MID) Calculation: For each metabolite, determine the relative abundance of each mass isotopomer (M+0, M+1, M+2, etc.).[8]

  • Correction for Natural Abundance: Correct the raw MID data for the natural abundance of ¹³C and other heavy isotopes.

  • Metabolic Flux Analysis (MFA): Use specialized software (e.g., INCA, Metran) to fit the corrected MID data to a metabolic network model and estimate the intracellular fluxes.[6][10]

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for illustrating the flow of carbon from this compound through metabolic networks and for outlining the experimental process.

glycolysis_ppp_tca cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle This compound This compound G6P Glucose-6-P (M+6) This compound->G6P F6P Fructose-6-P (M+6) G6P->F6P R5P Ribose-5-P (M+5) G6P->R5P oxidative PPP F16BP Fructose-1,6-BP (M+6) F6P->F16BP F6P->R5P non-oxidative PPP DHAP DHAP (M+3) F16BP->DHAP GAP G3P (M+3) F16BP->GAP DHAP->GAP PEP PEP (M+3) GAP->PEP GAP->R5P non-oxidative PPP Pyruvate Pyruvate (M+3) PEP->Pyruvate AcetylCoA Acetyl-CoA (M+2) Pyruvate->AcetylCoA PDH Citrate Citrate (M+2) AcetylCoA->Citrate aKG α-Ketoglutarate (M+2) Citrate->aKG SuccinylCoA Succinyl-CoA (M+2) aKG->SuccinylCoA Succinate Succinate (M+2) SuccinylCoA->Succinate Fumarate Fumarate (M+2) Succinate->Fumarate Malate Malate (M+2) Fumarate->Malate OAA Oxaloacetate (M+2) Malate->OAA OAA->Citrate

Caption: Carbon flow from this compound through central metabolic pathways.

experimental_workflow Cell_Culture 1. Cell Culture (Exponential Growth) Labeling 2. Isotopic Labeling (this compound Medium) Cell_Culture->Labeling Quenching 3. Rapid Quenching (Cold Methanol) Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction Analysis 5. MS Analysis (LC-MS or GC-MS) Extraction->Analysis Data_Processing 6. Data Processing (MID Calculation) Analysis->Data_Processing MFA 7. Metabolic Flux Analysis (Computational Modeling) Data_Processing->MFA

Caption: General experimental workflow for a this compound tracing study.

Conclusion and Future Outlook

This compound has revolutionized our ability to study cellular metabolism, providing a dynamic and quantitative view of metabolic fluxes that is unattainable with traditional endpoint assays. The methodologies outlined in this guide provide a robust framework for researchers to employ this powerful tool in their own investigations. As analytical technologies continue to advance, offering increased sensitivity and resolution, the scope and precision of stable isotope tracing experiments will undoubtedly expand. Future applications may involve single-cell metabolic flux analysis and the integration of ¹³C tracing with other 'omics' technologies to create even more comprehensive models of cellular function. These advancements will continue to drive new discoveries in basic biology, disease pathogenesis, and the development of next-generation therapeutics.

References

A Technical Guide to D-Glucose-¹³C₆: Safety, Handling, and Application in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucose-¹³C₆ is a non-radioactive, stable isotope-labeled form of glucose in which all six carbon atoms have been replaced with the carbon-13 (¹³C) isotope. This isotopic enrichment makes it an invaluable tracer for metabolic research, allowing scientists to track the fate of glucose carbons through various biochemical pathways using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its use is central to metabolic flux analysis (MFA), providing critical insights into cellular physiology and disease states, particularly in cancer metabolism and drug development. This guide provides comprehensive safety and handling protocols, detailed experimental methodologies, and a visual representation of its application in key metabolic pathways.

Safety and Handling Guidelines

While D-Glucose-¹³C₆ is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to standard laboratory safety practices is essential.[1] Some suppliers, however, may classify it as harmful if swallowed, in contact with skin, or if inhaled.[2] The following guidelines are derived from safety data sheets (SDS) provided by various manufacturers.

Hazard Identification and First Aid Measures
  • Hazard Classification: Generally not classified as hazardous.[1][3] However, one supplier classifies it as Acute Toxicity, Oral (Category 4), Acute Toxicity, Dermal (Category 4), and Acute Toxicity, Inhalation (Category 4).[2]

  • Potential Health Effects:

    • Inhalation: May cause respiratory tract irritation.[4]

    • Skin Contact: May cause skin irritation.[4]

    • Eye Contact: May cause eye irritation.[3]

    • Ingestion: May be harmful if swallowed.[2]

  • First Aid Procedures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician if symptoms persist.[4]

    • Skin Contact: Wash off with soap and plenty of water.[4]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]

Personal Protective Equipment (PPE) and Handling

Proper personal protective equipment should be worn to minimize exposure.

  • Eye Protection: Safety glasses with side-shields or goggles are recommended.[5]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[5]

  • Skin and Body Protection: Wear a laboratory coat or other protective clothing.[3]

  • Respiratory Protection: In case of insufficient ventilation or when dust is generated, wear a NIOSH-approved respirator.[3]

Handling Precautions:

  • Avoid formation of dust and aerosols.[1]

  • Provide appropriate exhaust ventilation at places where dust is formed.[4]

  • Handle in accordance with good industrial hygiene and safety practices.[4] Wash hands before breaks and at the end of the workday.[4]

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[3] Recommended storage is at room temperature, protected from light and moisture.[3]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for D-Glucose-¹³C₆.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular Formula ¹³C₆H₁₂O₆[6]
Molecular Weight 186.11 g/mol [6]
CAS Number 110187-42-3[2]
Appearance White to off-white solid/powder[5]
Melting Point 150-152 °C[5]
Solubility Soluble in water[5]

Table 2: Toxicological Data

TestSpeciesRouteValueReference
LD50 RatOral25,800 mg/kg[3]

Table 3: Exposure Controls and Personal Protection

ParameterRecommendationReference
Engineering Controls Use in a well-ventilated area.[5]
Eye/Face Protection Safety glasses with side-shields or goggles.[5]
Skin Protection Chemical-resistant gloves and lab coat.[3]
Respiratory Protection NIOSH-approved respirator if dust is generated.[3]

Experimental Protocols

D-Glucose-¹³C₆ is a primary tracer for metabolic flux analysis. Below are generalized protocols for its use in cell culture followed by analysis with mass spectrometry or NMR.

Cell Culture Labeling Experiment

This protocol describes the general steps for labeling cells with D-Glucose-¹³C₆ to achieve isotopic steady-state for metabolomic analysis.

Materials:

  • Cell culture medium without glucose and glutamine

  • D-Glucose-¹³C₆

  • Standard cell culture reagents (e.g., dialyzed fetal bovine serum, antibiotics)

  • Ice-cold phosphate-buffered saline (PBS)

  • Quenching solution (e.g., cold 0.9% NaCl solution or 60% methanol (B129727) at -20°C)

  • Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)[5]

Methodology:

  • Media Preparation: Prepare the experimental medium by supplementing the glucose-free base medium with D-Glucose-¹³C₆ at the desired concentration (typically the same as standard glucose concentration, e.g., 5-25 mM). Add other necessary components like dialyzed serum and glutamine.

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and grow to the desired confluency (typically 70-80%).

  • Tracer Incubation: Aspirate the standard culture medium and replace it with the pre-warmed D-Glucose-¹³C₆-containing medium.

  • Labeling: Incubate the cells for a sufficient duration to achieve isotopic steady-state, where the labeling of intracellular metabolites is stable. This time is cell-line dependent and should be determined empirically, but is often between 18 and 24 hours.[7]

  • Metabolism Quenching: To halt enzymatic activity, rapidly quench the cells. Aspirate the labeling medium and immediately wash the cells with ice-cold PBS.[5] Then, add the ice-cold quenching solution.

  • Metabolite Extraction: Aspirate the quenching solution and add the pre-chilled extraction solvent (e.g., 1 mL for a well in a 6-well plate).[5]

  • Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.[5]

  • Protein Precipitation: Vortex the samples and incubate at -20°C for at least 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.[5]

  • Sample Collection: Transfer the supernatant, which contains the metabolites, to a new tube for analysis.[5]

Sample Analysis by LC-MS/MS

Liquid chromatography-mass spectrometry is a common technique for analyzing the incorporation of ¹³C into downstream metabolites.

Materials:

Methodology:

  • Sample Preparation: The extracted metabolites from the previous protocol can be directly analyzed or dried down and reconstituted in a suitable solvent compatible with the LC method.

  • Chromatography: Inject the sample onto the LC system. Use a gradient elution method to separate the metabolites. For example, a HILIC column can be used with a gradient from high organic to high aqueous mobile phase.

  • Mass Spectrometry: Analyze the eluting compounds using a mass spectrometer operating in a suitable mode (e.g., negative ion mode for many glycolytic intermediates). Monitor the mass isotopologue distributions (MIDs) for key metabolites to determine the extent of ¹³C incorporation.

Sample Analysis by NMR Spectroscopy

NMR spectroscopy provides detailed information on the specific positions of ¹³C labels within a molecule.

Materials:

  • High-field NMR spectrometer

  • Deuterated solvent (e.g., D₂O)

  • NMR tubes

Methodology:

  • Sample Preparation: Lyophilize the extracted metabolite sample to remove the solvent.[8]

  • Reconstitution: Reconstitute the dried sample in a suitable volume of deuterated solvent (e.g., D₂O).[8]

  • NMR Analysis: Transfer the sample to an NMR tube. Acquire both 1D (¹H, ¹³C) and 2D (e.g., HSQC, COSY) NMR spectra to identify metabolites and determine the positions of the ¹³C labels.[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the flow of the ¹³C label from D-Glucose-¹³C₆ through central carbon metabolism and the general experimental workflow.

glycolysis_ppp cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle D-Glucose-13C6 This compound G6P Glucose-6-P (M+6) This compound->G6P F6P Fructose-6-P (M+6) G6P->F6P PGL 6-P-Glucono- lactone (M+6) G6P->PGL G6PD F16BP Fructose-1,6-BP (M+6) F6P->F16BP S7P Sedoheptulose-7-P (M+7) F6P->S7P DHAP DHAP (M+3) F16BP->DHAP G3P G3P (M+3) F16BP->G3P DHAP->G3P BPG 1,3-BPG (M+3) G3P->BPG G3P->S7P PEP PEP (M+3) BPG->PEP Pyruvate Pyruvate (M+3) PEP->Pyruvate Lactate Lactate (M+3) Pyruvate->Lactate AcetylCoA Acetyl-CoA (M+2) Pyruvate->AcetylCoA PDH PG 6-P-Gluconate (M+6) PGL->PG Ru5P Ribulose-5-P (M+5) PG->Ru5P + 13CO2 Ru5P->F6P Transketolase/ Transaldolase R5P Ribose-5-P (M+5) Ru5P->R5P R5P->G3P Transketolase/ Transaldolase Citrate Citrate (M+2) AcetylCoA->Citrate Isocitrate Isocitrate (M+2) Citrate->Isocitrate aKG α-Ketoglutarate (M+2) Isocitrate->aKG SuccinylCoA Succinyl-CoA (M+2) aKG->SuccinylCoA

Caption: Metabolic fate of D-Glucose-¹³C₆ in central carbon metabolism.

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Cell Culture Cell Culture Labeling Incubation with This compound Cell Culture->Labeling Quenching Rapid Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS NMR NMR Analysis Extraction->NMR DataProcessing Data Processing LCMS->DataProcessing NMR->DataProcessing FluxAnalysis Metabolic Flux Analysis DataProcessing->FluxAnalysis

Caption: General experimental workflow for ¹³C metabolic flux analysis.

Conclusion

D-Glucose-¹³C₆ is a powerful and safe tool for elucidating the complexities of cellular metabolism. By following proper safety and handling guidelines, researchers can effectively utilize this stable isotope tracer in a variety of experimental settings. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for scientists and professionals in drug development to design and execute robust metabolic studies, ultimately leading to a deeper understanding of biological systems and the discovery of new therapeutic strategies.

References

Understanding Mass Isotopomer Distribution with D-Glucose-13C6: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing using uniformly labeled D-Glucose-13C6 ([U-13C6]Glucose) has become a cornerstone of metabolic research, providing a powerful lens to quantitatively track the fate of glucose carbons through intricate metabolic networks. By replacing the naturally abundant 12C with the heavy isotope 13C at all six carbon positions, researchers can trace the flow of these labeled carbons as they are incorporated into downstream metabolites. Subsequent analysis of the mass isotopomer distribution (MID) of these metabolites by mass spectrometry reveals the relative activities of various metabolic pathways. This in-depth technical guide provides a comprehensive overview of the principles, experimental protocols, data analysis, and applications of using this compound for mass isotopomer distribution analysis, with a focus on its relevance to drug development and disease research.

The utility of this compound as a tracer is central to the field of metabolic flux analysis (MFA), a technique used to quantify the rates (fluxes) of metabolic reactions.[1] By monitoring how the 13C label is distributed in key metabolic intermediates, scientists can gain insights into the regulation of pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[2] This information is invaluable for understanding the metabolic reprogramming that occurs in various diseases, including cancer, and for assessing the mechanism of action of therapeutic compounds that target metabolism.[3][4]

Core Principles of 13C-Tracer Analysis

The fundamental principle behind 13C-tracer studies is the introduction of a 13C-labeled substrate into a biological system and the subsequent measurement of 13C incorporation into downstream metabolites.[5] When cells are cultured in a medium containing [U-13C6]Glucose, the labeled glucose is taken up and metabolized. The 13C atoms are conserved throughout biochemical reactions, leading to the formation of metabolites enriched with 13C.[2]

Mass spectrometry (MS) is the primary analytical technique used to measure the mass isotopomer distributions of these labeled metabolites.[6][7] A mass isotopomer is a molecule that differs in the number of isotopic atoms it contains.[8] For example, pyruvate (B1213749), a three-carbon molecule, can exist as M+0 (no 13C atoms), M+1 (one 13C atom), M+2 (two 13C atoms), or M+3 (three 13C atoms). The relative abundance of these mass isotopomers provides a fingerprint of the metabolic pathways that produced the metabolite.

Key Metabolic Pathways Traced by this compound

The journey of the six 13C atoms from glucose can be followed through several key metabolic hubs:

  • Glycolysis: The breakdown of glucose to pyruvate results in fully labeled (M+3) pyruvate.

  • Pentose Phosphate Pathway (PPP): This pathway produces NADPH and precursors for nucleotide biosynthesis. The oxidative branch of the PPP decarboxylates glucose-6-phosphate, leading to the loss of the C1 carbon of glucose. This results in specific labeling patterns in downstream metabolites.

  • Tricarboxylic Acid (TCA) Cycle: Pyruvate enters the TCA cycle as acetyl-CoA (M+2) via pyruvate dehydrogenase (PDH) or as oxaloacetate (M+3) via pyruvate carboxylase (PC). The subsequent turns of the cycle lead to distinct labeling patterns in TCA cycle intermediates, which can be used to infer the relative activity of these two anaplerotic entry points.[7][9]

Below is a diagram illustrating the flow of 13C atoms from this compound through these central carbon metabolism pathways.

Metabolic Fate of this compound Glucose This compound (M+6) G6P Glucose-6-P (M+6) Glucose->G6P F6P Fructose-6-P (M+6) G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP FBP Fructose-1,6-BP (M+6) F6P->FBP DHAP DHAP (M+3) FBP->DHAP G3P Glyceraldehyde-3-P (M+3) FBP->G3P DHAP->G3P PEP PEP (M+3) G3P->PEP Pyruvate Pyruvate (M+3) PEP->Pyruvate Lactate Lactate (M+3) Pyruvate->Lactate AcetylCoA Acetyl-CoA (M+2) Pyruvate->AcetylCoA PDH Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PC Citrate Citrate AcetylCoA->Citrate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate TCA Cycle aKG α-Ketoglutarate Isocitrate->aKG TCA Cycle SuccinylCoA Succinyl-CoA aKG->SuccinylCoA TCA Cycle Succinate Succinate SuccinylCoA->Succinate TCA Cycle Fumarate Fumarate Succinate->Fumarate TCA Cycle Malate Malate Fumarate->Malate TCA Cycle Malate->Oxaloacetate TCA Cycle Ribose5P Ribose-5-P (M+5) PPP->G3P PPP->Ribose5P

Metabolic fate of this compound in central carbon metabolism.

Experimental Protocols

A successful 13C-metabolic flux analysis experiment requires careful planning and execution. The general workflow involves cell culture and labeling, metabolite extraction, and mass spectrometry analysis.

Experimental Workflow cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Mass Spectrometry & Data Analysis a1 Seed cells and grow to desired confluency a2 Switch to labeling medium containing this compound a1->a2 a3 Incubate for a defined period to achieve isotopic steady-state a2->a3 b1 Quench metabolism rapidly (e.g., with cold methanol) a3->b1 b2 Extract metabolites (e.g., using a methanol/water/chloroform mixture) b1->b2 b3 Separate polar and non-polar phases b2->b3 b4 Dry metabolite extracts b3->b4 c1 Reconstitute samples and analyze by GC-MS or LC-MS b4->c1 c2 Acquire mass isotopomer data c1->c2 c3 Correct for natural isotope abundance c2->c3 c4 Calculate fractional labeling and perform metabolic flux analysis c3->c4

General workflow for a stable isotope tracer experiment.
Detailed Methodologies

1. Cell Culture and Isotope Labeling:

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Labeling Medium: Prepare a labeling medium by supplementing glucose-free culture medium with [U-13C6]Glucose at the desired concentration (typically the same as standard glucose concentration).[3]

  • Labeling Duration: The incubation time required to reach isotopic steady-state, where the isotopic enrichment of intracellular metabolites is constant, varies between cell lines and metabolic pathways. A time-course experiment is often necessary to determine the optimal labeling duration.[6]

2. Metabolite Extraction:

  • Quenching: To halt enzymatic activity and preserve the in vivo metabolic state, rapidly quench the cells. This is typically achieved by aspirating the medium and washing the cells with an ice-cold solution, such as phosphate-buffered saline (PBS) or by adding a cold quenching solvent like methanol.[6]

  • Extraction: A common method for extracting a broad range of metabolites is to use a biphasic solvent system, such as methanol, water, and chloroform.[10] This separates polar metabolites (in the aqueous phase) from non-polar metabolites (in the organic phase).

  • Sample Preparation for MS: The dried metabolite extracts are reconstituted in a suitable solvent for either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) analysis. For GC-MS, derivatization is often required to make the metabolites volatile.[7]

3. Mass Spectrometry Analysis:

  • Instrumentation: High-resolution mass spectrometers, such as Orbitrap or Fourier transform-ion cyclotron resonance (FT-ICR) instruments, are preferred for their ability to resolve mass isotopomers with high accuracy.[11]

  • Data Acquisition: Data is typically acquired in full scan mode to capture the entire mass spectrum or using selected reaction monitoring (SRM) for targeted analysis of specific metabolites.[12]

Data Presentation and Analysis

The primary data obtained from a 13C-tracer experiment is the mass isotopomer distribution for each metabolite of interest. This data must be corrected for the natural abundance of heavy isotopes (e.g., 13C, 15N, 18O) to accurately determine the fractional enrichment from the labeled substrate.[8]

Table 1: Example Mass Isotopomer Distribution Data for Pyruvate

Mass IsotopomerUnlabeled Control (%)[U-13C6]Glucose Labeled (%)
M+098.910.2
M+11.15.3
M+2<0.11.5
M+3<0.183.0

This is illustrative data and actual values will vary depending on the experimental conditions.

Fractional Contribution Calculation:

The fractional contribution (FC) of glucose to a particular metabolite can be calculated from the corrected MIDs. For a metabolite with 'n' carbon atoms, the fractional contribution from uniformly labeled glucose is calculated as:

FC = (Σ(i * Mi)) / n

where 'i' is the number of labeled carbons and Mi is the abundance of that mass isotopomer.

Metabolic Flux Analysis (MFA):

For a more quantitative analysis, the corrected MIDs of multiple metabolites are used as input for computational models that estimate the fluxes through the metabolic network.[5] Software packages are available to perform these complex calculations.

Applications in Drug Development

Understanding the metabolic adaptations of diseased cells, particularly cancer cells, is crucial for developing targeted therapies.[13] this compound tracing can be used to:

  • Identify Metabolic Liabilities: By mapping the metabolic fluxes in cancer cells, researchers can identify pathways that are essential for their growth and survival, which can then be targeted for drug development.

  • Elucidate Drug Mechanism of Action: If a drug is designed to inhibit a specific metabolic enzyme, 13C-tracer studies can confirm on-target effects by observing the expected changes in metabolite labeling patterns.[3]

  • Assess Drug Efficacy: The metabolic response of cells or tumors to a drug can be monitored to evaluate its efficacy.

Conclusion

Mass isotopomer distribution analysis using this compound is a powerful and versatile technique for probing the intricacies of cellular metabolism.[14] By providing a quantitative measure of metabolic pathway activity, it offers invaluable insights for basic research and drug development. The detailed protocols and data analysis workflows presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively apply this technology in their work. The continued advancement of mass spectrometry instrumentation and computational modeling will further enhance the capabilities of 13C-MFA, promising even deeper insights into the metabolic underpinnings of health and disease.

References

A Comprehensive Technical Guide to D-Glucose-13C6: Stability, Storage, and Application in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the stability and proper storage of D-Glucose-13C6, a critical tracer in metabolic research. It further details experimental protocols for its use in tracing studies and visualizes key metabolic and signaling pathways, offering a comprehensive resource for professionals in the field.

This compound: Properties and Stability

This compound is a stable, non-radioactive, isotopically labeled form of D-glucose where all six carbon atoms are replaced with the carbon-13 (¹³C) isotope. This labeling allows for the precise tracking of glucose metabolism through various biochemical pathways using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Properties:

PropertyValue
Chemical Formula ¹³C₆H₁₂O₆
Molecular Weight 186.11 g/mol
Appearance White to off-white solid/powder
Isotopic Purity Typically ≥99 atom % ¹³C
Chemical Purity ≥98%
Stability Profile

This compound is a chemically stable compound when stored under appropriate conditions. As a solid, it has a long shelf life. In solution, its stability is dependent on the storage temperature and the solvent. Like its unlabeled counterpart, it can be susceptible to degradation under harsh conditions such as high temperatures and non-neutral pH.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and isotopic enrichment of this compound. The following tables summarize the recommended storage conditions for both solid and solution forms.

Table 1: Storage of Solid this compound

ParameterRecommendationRationale
Temperature Room temperature.[1][2]Minimizes chemical degradation.
Atmosphere Store in a tightly sealed container.[1]Protects from moisture and atmospheric contaminants.
Light Protect from light.[1][3][4]Prevents potential light-induced degradation.
Shelf Life ≥ 4 years.[5] One supplier suggests re-qualifying after 5 years.[1]The solid form is highly stable over extended periods.

Table 2: Storage of this compound Solutions

ParameterRecommendationRationale
Temperature -20°C for short-term (up to 1 month).[3][6] -80°C for long-term (up to 6 months).[3][6]Low temperatures significantly slow down potential degradation in aqueous solutions.
Solvent Sterile, nuclease-free water, saline, or appropriate buffer.Depends on the experimental application.
Container Tightly sealed, sterile vials.Prevents solvent evaporation and microbial contamination.
Light Protect from light.[3]Minimizes light-induced degradation.
Preparation Prepare fresh solutions for immediate use when possible.[6]Minimizes the risk of degradation and contamination.

Experimental Protocols

Protocol for Stability Assessment of this compound

While specific stability-indicating methods for this compound are not widely published, a general protocol can be adapted from ICH guidelines. This involves using a validated analytical method to detect and quantify the parent compound and any potential degradation products over time under various storage conditions.

Objective: To evaluate the stability of this compound in both solid form and in an aqueous solution under specified conditions.

Methodology: High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in HPLC-grade water at a concentration of 10 mg/mL.

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 mg/mL to 5 mg/mL.

  • Sample Preparation for Stability Study:

    • Solid: Store 10-20 mg of solid this compound in amber glass vials under the desired temperature and humidity conditions (e.g., 25°C/60% RH and accelerated conditions of 40°C/75% RH).

    • Solution: Prepare a 1 mg/mL solution of this compound in sterile water. Aliquot into sterile, sealed amber vials and store at recommended temperatures (e.g., 4°C, -20°C).

  • HPLC Analysis:

    • Column: Amino column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detector: Refractive Index Detector (RID).

    • Injection Volume: 20 µL.

  • Procedure:

    • At specified time points (e.g., 0, 1, 3, 6 months), retrieve samples from storage.

    • For solid samples, accurately weigh and dissolve in water to a known concentration (e.g., 1 mg/mL).

    • Analyze the prepared samples and a fresh set of calibration standards by HPLC-RID.

    • Quantify the peak area of this compound and observe any new peaks that may indicate degradation products.

    • Calculate the percentage of this compound remaining compared to the initial time point.

Protocol for In Vitro Metabolic Tracing in Cell Culture

This protocol outlines a general workflow for using this compound to trace glucose metabolism in cultured mammalian cells.

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency in standard growth medium.

    • Prepare a labeling medium by replacing the glucose in a glucose-free base medium (e.g., DMEM) with this compound at the desired concentration (e.g., 10 mM). It is recommended to use dialyzed fetal bovine serum (dFBS) to minimize unlabeled glucose.

    • Aspirate the standard medium and wash the cells once with PBS.

    • Add the this compound labeling medium to the cells and incubate for a duration sufficient to approach isotopic steady-state (typically 6-24 hours, depending on the cell line and metabolic pathway of interest).

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells with ice-cold PBS.

    • Quench metabolism by adding a cold extraction solvent, such as 80% methanol (B129727) (-80°C), to the cells.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the samples thoroughly.

    • Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

    • Transfer the supernatant containing the metabolites to a new tube.

  • Sample Analysis by LC-MS:

    • Dry the metabolite extract using a vacuum concentrator or a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).

    • Analyze the samples using an appropriate LC-MS method, such as HILIC chromatography coupled to a high-resolution mass spectrometer, to identify and quantify the mass isotopologues of downstream metabolites.

Protocol for In Vivo Metabolic Tracing in Animal Models

This protocol provides a general framework for this compound administration in animal studies to investigate systemic metabolism.

  • Animal Preparation:

    • Acclimate animals to the experimental conditions.

    • For many studies, a period of fasting (e.g., 6-8 hours) is required to lower endogenous glucose levels.

  • Tracer Preparation and Administration:

    • Dissolve this compound in sterile saline to the desired concentration.

    • Sterile-filter the tracer solution before administration.

    • Administer the tracer via the desired route. Common methods include:

      • Bolus injection: A single, rapid injection (e.g., intravenous or intraperitoneal) for studying acute metabolic changes.

      • Continuous infusion: A constant infusion over a set period to achieve isotopic steady-state.

  • Sample Collection:

    • Collect blood samples at various time points into tubes containing an anticoagulant (e.g., EDTA).

    • Separate plasma by centrifugation and store at -80°C.

    • At the end of the experiment, euthanize the animal and rapidly excise tissues of interest. Flash-freeze the tissues in liquid nitrogen to quench metabolism.

  • Metabolite Extraction and Analysis:

    • Extract metabolites from plasma and homogenized tissues using a suitable solvent system (e.g., 80% methanol).

    • Analyze the extracts by LC-MS or GC-MS to determine the isotopic enrichment in glucose and downstream metabolites.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key metabolic pathways where this compound is utilized as a tracer, as well as general experimental workflows.

Glycolysis_TCA_Cycle cluster_glycolysis Glycolysis (Cytosol) cluster_tca TCA Cycle (Mitochondria) This compound This compound Glucose-6-Phosphate-13C6 Glucose-6-Phosphate-13C6 This compound->Glucose-6-Phosphate-13C6 Fructose-6-Phosphate-13C6 Fructose-6-Phosphate-13C6 Glucose-6-Phosphate-13C6->Fructose-6-Phosphate-13C6 Fructose-1,6-Bisphosphate-13C6 Fructose-1,6-Bisphosphate-13C6 Fructose-6-Phosphate-13C6->Fructose-1,6-Bisphosphate-13C6 Glyceraldehyde-3-Phosphate-13C3 Glyceraldehyde-3-Phosphate-13C3 Fructose-1,6-Bisphosphate-13C6->Glyceraldehyde-3-Phosphate-13C3 Pyruvate-13C3 Pyruvate-13C3 Glyceraldehyde-3-Phosphate-13C3->Pyruvate-13C3 Pyruvate-13C3_mito Pyruvate-13C3 Pyruvate-13C3->Pyruvate-13C3_mito Transport Acetyl-CoA-13C2 Acetyl-CoA-13C2 Pyruvate-13C3_mito->Acetyl-CoA-13C2 PDH Citrate-13C2 Citrate-13C2 Acetyl-CoA-13C2->Citrate-13C2 Isocitrate-13C2 Isocitrate-13C2 Citrate-13C2->Isocitrate-13C2 alpha-Ketoglutarate-13C2 alpha-Ketoglutarate-13C2 Isocitrate-13C2->alpha-Ketoglutarate-13C2 Succinyl-CoA-13C2 Succinyl-CoA-13C2 alpha-Ketoglutarate-13C2->Succinyl-CoA-13C2 Succinate-13C2 Succinate-13C2 Succinyl-CoA-13C2->Succinate-13C2 Fumarate-13C2 Fumarate-13C2 Succinate-13C2->Fumarate-13C2 Malate-13C2 Malate-13C2 Fumarate-13C2->Malate-13C2 Oxaloacetate-13C2 Oxaloacetate-13C2 Malate-13C2->Oxaloacetate-13C2 Oxaloacetate-13C2->Citrate-13C2

Caption: Tracing ¹³C from this compound through Glycolysis and the TCA Cycle.

Pentose_Phosphate_Pathway Glucose-6-Phosphate-13C6 Glucose-6-Phosphate-13C6 6-Phosphoglucono-delta-lactone-13C6 6-Phosphoglucono-delta-lactone-13C6 Glucose-6-Phosphate-13C6->6-Phosphoglucono-delta-lactone-13C6 6-Phosphogluconate-13C6 6-Phosphogluconate-13C6 6-Phosphoglucono-delta-lactone-13C6->6-Phosphogluconate-13C6 Ribulose-5-Phosphate-13C5 Ribulose-5-Phosphate-13C5 6-Phosphogluconate-13C6->Ribulose-5-Phosphate-13C5 -13CO2 Ribose-5-Phosphate-13C5 Ribose-5-Phosphate-13C5 Ribulose-5-Phosphate-13C5->Ribose-5-Phosphate-13C5 Xylulose-5-Phosphate-13C5 Xylulose-5-Phosphate-13C5 Ribulose-5-Phosphate-13C5->Xylulose-5-Phosphate-13C5 Sedoheptulose-7-Phosphate-13C5 Sedoheptulose-7-Phosphate-13C5 Ribose-5-Phosphate-13C5->Sedoheptulose-7-Phosphate-13C5 Xylulose-5-Phosphate-13C5->Sedoheptulose-7-Phosphate-13C5 Fructose-6-Phosphate-13C3 Fructose-6-Phosphate-13C3 Xylulose-5-Phosphate-13C5->Fructose-6-Phosphate-13C3 Erythrose-4-Phosphate-13C4 Erythrose-4-Phosphate-13C4 Sedoheptulose-7-Phosphate-13C5->Erythrose-4-Phosphate-13C4 Erythrose-4-Phosphate-13C4->Fructose-6-Phosphate-13C3

Caption: The flow of ¹³C through the Pentose Phosphate Pathway.

Insulin_Signaling Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor IRS IRS Insulin Receptor->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt/PKB Akt/PKB PDK1->Akt/PKB AS160 AS160 Akt/PKB->AS160 GLUT4 Translocation GLUT4 Translocation AS160->GLUT4 Translocation Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake AMPK_Signaling Low Energy (High AMP/ATP Ratio) Low Energy (High AMP/ATP Ratio) LKB1 LKB1 Low Energy (High AMP/ATP Ratio)->LKB1 AMPK AMPK LKB1->AMPK PFKFB2 PFKFB2 AMPK->PFKFB2 Activates ACC ACC AMPK->ACC Inhibits mTORC1 mTORC1 AMPK->mTORC1 Inhibits Glycolysis Glycolysis PFKFB2->Glycolysis Fatty Acid Synthesis Fatty Acid Synthesis ACC->Fatty Acid Synthesis Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis InVitro_Workflow Cell Culture Cell Culture Labeling with this compound Labeling with this compound Cell Culture->Labeling with this compound Quenching Metabolism Quenching Metabolism Labeling with this compound->Quenching Metabolism Metabolite Extraction Metabolite Extraction Quenching Metabolism->Metabolite Extraction LC-MS Analysis LC-MS Analysis Metabolite Extraction->LC-MS Analysis Data Analysis (Isotopologue Distribution) Data Analysis (Isotopologue Distribution) LC-MS Analysis->Data Analysis (Isotopologue Distribution) InVivo_Workflow Animal Model Preparation Animal Model Preparation This compound Administration This compound Administration Animal Model Preparation->this compound Administration Blood/Tissue Collection Blood/Tissue Collection This compound Administration->Blood/Tissue Collection Metabolite Extraction Metabolite Extraction Blood/Tissue Collection->Metabolite Extraction LC-MS/NMR Analysis LC-MS/NMR Analysis Metabolite Extraction->LC-MS/NMR Analysis Data Analysis (Isotopic Enrichment) Data Analysis (Isotopic Enrichment) LC-MS/NMR Analysis->Data Analysis (Isotopic Enrichment)

References

Correcting for Nature's Noise: An In-depth Technical Guide to Natural Abundance Correction in D-Glucose-13C6 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing using uniformly labeled D-Glucose-13C6 is a cornerstone technique in metabolic research, enabling the elucidation of cellular metabolic pathways and fluxes. By introducing glucose with all six carbon atoms as the heavy isotope ¹³C, researchers can track its fate through various biochemical reactions. However, the interpretation of mass spectrometry data from these experiments is confounded by the natural abundance of stable isotopes. Carbon, in its natural state, is composed of approximately 98.9% ¹²C and 1.1% ¹³C.[1] This naturally occurring ¹³C introduces a baseline level of heavy isotopes in all metabolites, which can obscure the true labeling patterns derived from the ¹³C-glucose tracer.

Principles of Natural Abundance Correction

In a ¹³C labeling experiment, the mass isotopologue distribution (MID) of a metabolite is measured by mass spectrometry. The MID represents the fractional abundance of each isotopologue, which is a molecule with a specific number of ¹³C atoms.[3] For instance, a metabolite with three carbon atoms can exist as M+0 (no ¹³C), M+1 (one ¹³C), M+2 (two ¹³C), or M+3 (three ¹³C). The goal of natural abundance correction is to mathematically remove the contribution of naturally occurring ¹³C and other heavy isotopes (e.g., ¹⁵N, ¹⁷O, ¹⁸O) from the measured MID to reveal the true enrichment from the ¹³C-labeled tracer.

The correction process typically involves the use of a correction matrix that accounts for the probabilities of natural isotope incorporation for each element in the metabolite's chemical formula.[4][5] This matrix is then used to solve a system of linear equations to determine the corrected MID.

Several computational tools have been developed to automate this process, including AccuCor, IsoCor, and PolyMID.[6][7][8] These tools require the elemental formula of the metabolite and the measured MID as input to perform the correction.

Experimental Design and Protocols

A typical workflow for a this compound labeling experiment involves several key steps, from cell culture to data analysis.

Experimental Workflow

G General Workflow for ¹³C-Glucose Labeling Experiment cluster_0 Cell Culture and Labeling cluster_1 Sample Preparation cluster_2 Data Acquisition cluster_3 Data Analysis A Cell Seeding and Growth B Introduction of This compound Medium A->B C Incubation to Isotopic Steady State B->C D Metabolite Extraction (e.g., with Methanol/Chloroform/Water) C->D E Phase Separation D->E F Derivatization (e.g., Silylation for GC-MS) E->F G GC-MS or LC-MS Analysis F->G H Acquisition of Mass Spectra G->H I Peak Integration to get Mass Isotopologue Distributions (MIDs) H->I J Natural Abundance Correction I->J K Metabolic Flux Analysis J->K

A generalized workflow for conducting a ¹³C-glucose labeling experiment.
Detailed Experimental Protocols

1. Cell Culture and Labeling:

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Media Formulation: Prepare culture medium containing [U-¹³C₆]glucose as the sole glucose source. The concentration of labeled glucose should be similar to that in standard culture medium.

  • Labeling Duration: The time required to reach isotopic steady state varies depending on the metabolic pathway and the specific metabolites of interest. Glycolytic intermediates typically reach steady state within minutes, while TCA cycle intermediates may take several hours.[9] A time-course experiment is recommended to determine the optimal labeling duration.

2. Metabolite Extraction:

  • Quenching Metabolism: Rapidly quench metabolic activity to preserve the in vivo metabolic state. This is often achieved by washing the cells with ice-cold saline or phosphate-buffered saline.

  • Extraction: A common method for extracting polar metabolites involves the use of a cold methanol/chloroform/water mixture.[3]

    • Aspirate the culture medium and wash the cells with cold saline.

    • Add a pre-chilled (-20°C) extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell suspension.

    • Centrifuge to pellet cell debris.

    • Collect the supernatant containing the metabolites.

3. Sample Derivatization for GC-MS Analysis:

Many metabolites, particularly sugars and organic acids, are not volatile enough for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is necessary to increase their volatility.[3]

  • Drying: Evaporate the metabolite extract to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization Reaction: A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Add a solution of MSTFA in a solvent like pyridine (B92270) to the dried extract.

    • Incubate the mixture at an elevated temperature (e.g., 70°C for 60 minutes) to facilitate the reaction.[3]

    • After cooling, the sample is ready for GC-MS analysis.

4. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. The GC separates the derivatized metabolites, and the MS detects and quantifies the different mass isotopologues.

  • Data Acquisition: Data can be acquired in either full scan mode, which captures the entire mass spectrum, or in selected ion monitoring (SIM) mode, which focuses on specific ions of interest and can improve sensitivity.[3]

Data Presentation and Analysis

Mass Isotopologue Distributions (MIDs)

The raw output from the mass spectrometer is a series of peaks corresponding to different mass-to-charge ratios (m/z). After peak integration, the data is organized into Mass Isotopologue Distributions (MIDs) for each metabolite. The MID is a vector of the fractional abundances of each isotopologue (M+0, M+1, M+2, etc.).

MetaboliteM+0M+1M+2M+3M+4M+5M+6
Unlabeled Glucose 0.9330.0630.0040.0000.0000.0000.000
Measured Labeled Citrate (B86180) 0.1000.1500.3000.2500.1500.0500.000
Corrected Labeled Citrate 0.0500.0800.3500.2800.1800.0600.000
Table 1: Example of measured and corrected MIDs for citrate in a this compound labeling experiment.
Natural Abundance Correction Workflow

The correction of raw MIDs is a critical data processing step.

G Natural Abundance Correction Workflow cluster_0 Input Data cluster_1 Correction Algorithm cluster_2 Output A Measured Mass Isotopologue Distribution (MID) C Construct Correction Matrix based on natural isotope abundances A->C B Metabolite Chemical Formula (including derivatization agents) B->C D Solve for Corrected MID (e.g., using non-negative least squares) C->D E Corrected Mass Isotopologue Distribution D->E

References

Methodological & Application

Application Notes and Protocols for D-Glucose-13C6 in Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope tracing using D-Glucose-13C6 is a powerful and widespread technique for investigating in vivo metabolism in mouse models. By replacing the naturally abundant ¹²C atoms with the heavy isotope ¹³C at all six carbon positions, this compound allows researchers to trace the metabolic fate of glucose through various biochemical pathways. This enables the quantification of metabolic fluxes and provides critical insights into cellular and whole-body physiology and pathophysiology. These studies are instrumental in understanding metabolic reprogramming in diseases such as cancer, diabetes, and neurodegenerative disorders, as well as in evaluating the mechanism of action of novel therapeutic agents.

This document provides detailed protocols for the administration of this compound in mice, sample collection, and metabolite extraction, along with data presentation guidelines and visualizations of key metabolic pathways and experimental workflows.

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data and experimental parameters for this compound in vivo studies in mice. These values should be considered as a starting point and may require optimization based on the specific mouse strain, age, disease model, and research question.

Table 1: this compound Dosing and Administration

Administration RouteDosing StrategyTypical DosageVehicleNotes
Intravenous (IV) Bolus Injection20 mg (in 80 µL) repeated 3 times at 15-minute intervalsSterile Saline or PBSUseful for studying rapid metabolic processes. Repeated injections can achieve higher enrichment over longer periods.
Continuous Infusion0.012 mg/g/minSterile Saline or PBSIdeal for achieving isotopic steady-state. Often preceded by a bolus injection to rapidly increase plasma tracer concentration.
Bolus + Continuous InfusionBolus: 0.4 mg/g; Infusion: 0.012 mg/g/minSterile Saline or PBSCombines the advantages of both bolus and continuous infusion methods.
Intraperitoneal (IP) Bolus Injection0.1 g/kg to 4 mg/gSterile Saline or PBSA practical alternative to IV injection, providing comparable pharmacokinetic data for many applications.
Oral Gavage (OGTT) Bolus Administration2 g/kgWaterUsed for oral glucose tolerance tests to study glucose absorption and whole-body metabolism.

Table 2: Experimental Timelines and Sample Collection

Experiment TypeFasting DurationTracer AdministrationBlood Sampling TimepointsTissue Harvest
Steady-State Labeling 5-6 hoursContinuous IV InfusionBaseline, then every 10-20 min during infusionAt the end of the infusion period.
Dynamic Tracing 4-6 hoursIV or IP BolusBaseline, 5, 15, 30, 60, 90, 120 min post-injectionAt various time points post-injection or at the experiment's conclusion.
Oral Glucose Tolerance Test (OGTT) 6 hoursOral Gavage0, 15, 30, 60, 90, 120 min post-gavageAt the end of the OGTT.

Experimental Protocols

Animal Preparation and Acclimatization
  • Animal Strain: Select a mouse strain appropriate for the research question (e.g., C57BL/6 for general metabolic studies, NOD/SCID for tumor xenografts).

  • Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, constant temperature, and humidity) for at least one week before the experiment to minimize stress.

  • Fasting: Fasting is often employed to reduce variability in baseline metabolism. A typical fasting period is 5-6 hours. However, prolonged fasting can alter glucose homeostasis, so the duration should be standardized across all experimental groups.

This compound Tracer Preparation
  • Reconstitution: Dissolve this compound powder in a sterile, pyrogen-free vehicle such as 0.9% saline or phosphate-buffered saline (PBS) to the desired concentration.

  • Sterilization: Sterile-filter the this compound solution through a 0.22 µm filter before administration to prevent contamination.

Administration of this compound

a) Intravenous (IV) Infusion Protocol

This method is ideal for achieving a metabolic steady-state.

  • Catheterization: For conscious and unrestrained mouse studies, surgically implant a catheter into the jugular or tail vein at least 3-5 days prior to the experiment to allow for recovery.

  • Anesthesia: For terminal studies or when catheterization is not feasible, anesthetize the mouse using an appropriate agent (e.g., isoflurane).

  • Primed-Constant Infusion:

    • Administer an initial bolus ("priming dose") of the this compound solution to rapidly increase plasma enrichment.

    • Immediately follow with a continuous infusion at a constant rate using a calibrated infusion pump.

b) Intraperitoneal (IP) Injection Protocol

A simpler alternative to IV administration for bolus tracer studies.

  • Restraint: Gently restrain the mouse.

  • Injection: Administer the this compound solution as a single bolus into the intraperitoneal cavity.

Blood and Tissue Sample Collection
  • Blood Sampling: Collect small volumes of blood (e.g., 10-20 µL) at predetermined time points from the tail vein or saphenous vein. Use anticoagulant-coated tubes (e.g., EDTA or heparin) to prevent clotting.

  • Euthanasia: At the experimental endpoint, euthanize the mouse via an approved method (e.g., cervical dislocation or overdose of anesthetic).

  • Tissue Harvesting: Rapidly excise tissues of interest. To preserve the metabolic state, it is crucial to minimize the time between cessation of blood flow and freezing.

  • Flash-Freezing: Immediately flash-freeze the collected tissues in liquid nitrogen to quench all metabolic activity.

  • Storage: Store all samples at -80°C until metabolite extraction.

Metabolite Extraction from Tissues

The choice of extraction solvent depends on the physicochemical properties of the target metabolites. Biphasic solvent systems are commonly used to separate polar and nonpolar metabolites.

a) Methanol:Chloroform:Water Extraction

This method is effective for a broad range of metabolites.

  • Homogenization: Homogenize the frozen tissue powder in a pre-chilled mixture of methanol, chloroform, and water.

  • Phase Separation: Centrifuge the homogenate to separate the polar (aqueous/methanol), nonpolar (chloroform), and protein/lipid pellet phases.

  • Collection: Collect the desired phase(s) for analysis. The upper aqueous phase will contain polar metabolites like glucose and its derivatives.

  • Drying: Dry the collected supernatant, typically using a vacuum concentrator.

b) Ethanol:MTBE Extraction

This is another robust method for extracting a wide range of metabolites.

  • Homogenization: Homogenize the frozen tissue powder in a mixture of 75% ethanol.

  • Extraction: Add methyl-tert-butyl ether (MTBE) and water, vortex, and centrifuge to induce phase separation.

  • Collection and Drying: Collect the desired phases and dry them as described above.

Analysis of 13C-Labeled Metabolites

The extracted and dried metabolites are typically derivatized and then analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the incorporation of ¹³C.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile metabolites.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for a wide range of polar and nonpolar metabolites.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the positional labeling of ¹³C within a molecule.

Visualizations

Signaling Pathways and Experimental Workflows

Glucose_Metabolism cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose This compound G6P Glucose-6-Phosphate-13C6 Glucose->G6P F6P Fructose-6-Phosphate-13C6 G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP Glycogen Glycogen Synthesis G6P->Glycogen F16BP Fructose-1,6-Bisphosphate-13C6 F6P->F16BP GAP_DHAP G3P/DHAP-13C3 F16BP->GAP_DHAP PEP Phosphoenolpyruvate-13C3 GAP_DHAP->PEP Pyruvate Pyruvate-13C3 PEP->Pyruvate Lactate Lactate-13C3 Pyruvate->Lactate LDH AcetylCoA Acetyl-CoA-13C2 Pyruvate->AcetylCoA PDH Citrate Citrate-13C AcetylCoA->Citrate Isocitrate Isocitrate-13C Citrate->Isocitrate aKG α-Ketoglutarate-13C Isocitrate->aKG SuccinylCoA Succinyl-CoA-13C aKG->SuccinylCoA Succinate Succinate-13C SuccinylCoA->Succinate Fumarate Fumarate-13C Succinate->Fumarate Malate Malate-13C Fumarate->Malate Oxaloacetate Oxaloacetate-13C Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: Central carbon metabolism pathways traced by this compound.

Experimental_Workflow start Start: Animal Acclimatization and Fasting tracer_admin This compound Administration (IV, IP, or Oral) start->tracer_admin sampling Time-course Blood Sampling tracer_admin->sampling euthanasia Euthanasia and Tissue Harvest sampling->euthanasia freezing Flash-Freezing in Liquid N2 euthanasia->freezing storage Sample Storage at -80°C freezing->storage extraction Metabolite Extraction storage->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis data_proc Data Processing and Metabolic Flux Analysis analysis->data_proc end End: Biological Interpretation data_proc->end

Caption: General experimental workflow for in vivo this compound studies.

Application Notes and Protocols for D-Glucose-13C6 Analysis by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the sample preparation and analysis of D-Glucose-13C6 using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a stable isotope-labeled glucose that serves as a powerful tracer in metabolic flux analysis (MFA) to investigate cellular metabolism in various physiological and pathological states. Proper sample preparation is critical for obtaining accurate and reproducible results.

Introduction

Gas Chromatography-Mass Spectrometry is a robust analytical technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds. However, sugars like glucose are non-volatile and require chemical modification (derivatization) to increase their volatility for GC-MS analysis. The use of this compound allows researchers to trace the metabolic fate of carbon atoms through various biochemical pathways, providing insights into cellular metabolism. The mass spectrometer detects the mass-to-charge ratio (m/z) of the derivatized sugar fragments, and the incorporation of 13C results in a mass shift, enabling the determination of isotopic enrichment.

This guide details two common derivatization methods: Oximation-Silylation and Alditol Acetylation. The choice of method depends on the specific research goals and the complexity of the sample matrix.

Experimental Protocols

Sample Extraction

The extraction of sugars from biological samples is a critical first step. The choice of extraction solvent and method will depend on the sample matrix.

For Cell Cultures:

  • Rapidly quench metabolic activity by adding a cold quenching solution (e.g., 60% methanol (B129727) at -20°C).

  • Centrifuge the cell suspension to pellet the cells.

  • Extract the metabolites from the cell pellet using a suitable extraction solvent (e.g., 80% methanol).

  • Centrifuge to remove cell debris and collect the supernatant containing the extracted sugars.

For Plant Tissues:

  • Homogenize the frozen plant tissue in a pre-chilled mortar with liquid nitrogen.

  • Extract the homogenized tissue with a solvent mixture, such as methanol/chloroform (B151607)/water, to quench metabolic activity and extract polar metabolites.

  • Centrifuge the mixture to separate the polar (containing sugars), non-polar, and solid phases.

  • Collect the polar phase for further processing.

Derivatization Methods

This two-step process first converts the carbonyl group of the sugar to an oxime, which locks the sugar in its open-chain form and prevents the formation of multiple anomeric peaks. The subsequent silylation of hydroxyl groups increases volatility. This method may produce two chromatographic peaks (syn and anti isomers) for each sugar.

Materials:

  • Dried sugar sample

  • Pyridine

  • Ethylhydroxylamine hydrochloride (EtOx) or Methoxyamine hydrochloride

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Ethyl acetate (B1210297)

  • Reaction vials with caps

  • Heating block or oven

  • Vortex mixer

Protocol:

  • Drying: Ensure the extracted sugar sample is completely dry. Lyophilization or drying under a stream of nitrogen gas is recommended.

  • Oximation:

    • Prepare a 40 mg/mL solution of EtOx in pyridine.

    • Add 200 µL of the EtOx solution to the dried sample (containing approximately 2 mg of sugar).

    • Heat the vial at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature.

  • Silylation:

    • Add 120 µL of BSTFA to the cooled reaction vial.

    • Cap the vial tightly and vortex briefly.

    • Heat the vial at 70°C for 30-60 minutes.

    • Allow the vial to cool to room temperature.

  • Dilution and Analysis:

    • Dilute the derivatized sample with an appropriate volume of ethyl acetate (e.g., 320 µL).

    • Transfer an aliquot of the diluted sample to a GC vial for analysis.

This method involves the reduction of the sugar to its corresponding sugar alcohol (alditol), followed by acetylation of the hydroxyl groups. This produces a single peak per sugar, simplifying the chromatogram. However, different parent sugars can be converted to the same alditol (e.g., glucose and fructose).

Materials:

  • Dried sugar sample

  • Sodium borohydride (B1222165) solution (10 mg/mL in N-methylimidazole or 1M ammonia)

  • Glacial acetic acid

  • Methanol

  • Acetic anhydride (B1165640)

  • Chloroform

  • Reaction vials with caps

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Protocol:

  • Drying: Ensure the sugar sample is completely dry.

  • Reduction:

    • To approximately 2 mg of the dried sugar sample, add 60 µL of the sodium borohydride solution and 250 µL of water.

    • Heat the mixture at 37°C for 90 minutes.

    • Stop the reaction by adding 20 µL of glacial acetic acid.

  • Evaporation and Borate (B1201080) Removal:

    • Evaporate the sample to dryness under a stream of nitrogen or in a vacuum concentrator.

    • To remove borate complexes, add 0.5 mL of methanol and evaporate to dryness. Repeat this step at least three times.

  • Acetylation:

    • Add 600 µL of acetic anhydride to the dried sample.

    • Heat the mixture at 37°C for 45 minutes.

    • Stop the reaction by freezing the sample at -15°C for 15 minutes.

  • Extraction:

    • Carefully quench the reaction by the dropwise addition of 2.5 mL of water.

    • Extract the alditol acetate derivatives with 2 mL of chloroform. Vortex and centrifuge to separate the layers.

    • Collect the lower chloroform layer. Repeat the extraction two more times.

    • Combine the chloroform extracts and evaporate to dryness.

  • Reconstitution and Analysis:

    • Reconstitute the dried derivative in a suitable volume of chloroform (e.g., 1.5 mL).

    • Transfer an aliquot to a GC vial for analysis.

Data Presentation

ParameterValueMethodMatrixReference
Sample Concentration ~3.125 mg/mL (final)Oximation-SilylationStandard
Monitor Ion (m/z) for this compound derivative 323Methoxime-trimethylsilylationBlood Plasma
Natural Isotope Contribution to m/z 323 0.69%Methoxime-trimethylsilylationBlood Plasma
CV for D-[13C6]glucose measurement <0.6% (up to 40 min), ~1.7% (by 240 min)LC-MSIn Vivo

Visualizations

Experimental Workflow

G Sample Preparation Workflow for this compound GC-MS Analysis cluster_extraction Sample Extraction cluster_derivatization Derivatization cluster_analysis Analysis start Biological Sample (Cell Culture/Tissue) quench Quench Metabolism start->quench extract Metabolite Extraction quench->extract dry Dry Extract extract->dry oximation Oximation (e.g., EtOx in Pyridine) dry->oximation Method A reduction Reduction (Sodium Borohydride) dry->reduction Method B silylation Silylation (e.g., BSTFA) oximation->silylation reconstitute Reconstitution/ Dilution silylation->reconstitute acetylation Acetylation (Acetic Anhydride) reduction->acetylation acetylation->reconstitute gcms GC-MS Analysis reconstitute->gcms G Central Carbon Metabolism Traced by this compound glucose This compound g6p Glucose-6-P-13C6 glucose->g6p f6p Fructose-6-P-13C6 g6p->f6p ppp Pentose Phosphate Pathway g6p->ppp glycolysis Glycolysis f6p->glycolysis pyruvate Pyruvate-13C3 glycolysis->pyruvate acetylcoa Acetyl-CoA-13C2 pyruvate->acetylcoa tca TCA Cycle acetylcoa->tca citrate Citrate-13C2 tca->citrate amino_acids Amino Acid Synthesis tca->amino_acids

Application Note: LC-MS Method for Quantifying D-Glucose-¹³C₆ Enrichment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope tracing is a powerful technique in metabolic research, offering deep insights into the dynamic fluxes of metabolic pathways. D-Glucose-¹³C₆, a non-radioactive, stable isotope-labeled form of glucose, serves as a key tracer for studying central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. When introduced into a biological system, the ¹³C-labeled carbon backbone of glucose can be tracked as it is incorporated into various downstream metabolites.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific analytical technique ideal for this purpose. A significant advantage of LC-MS over traditional Gas Chromatography-Mass Spectrometry (GC-MS) methods is the elimination of the need for chemical derivatization of glucose, which simplifies sample preparation and reduces analytical uncertainty.[2][3][4]

This application note provides a detailed protocol for the quantification of D-Glucose-¹³C₆ enrichment in biological samples using LC-MS, from sample preparation to data analysis.

Principle of the Method

The method is based on isotope dilution mass spectrometry (ID-MS).[5] Biological samples (e.g., plasma, cell extracts) are spiked with a known concentration of D-Glucose-¹³C₆, which serves as an internal standard. The sample is then processed to extract metabolites. Using Liquid Chromatography (LC), the labeled glucose ([M+6]) is separated from the unlabeled, endogenous glucose ([M+0]). The separated molecules are then ionized and detected by a Mass Spectrometer (MS). The mass spectrometer differentiates the molecules based on their mass-to-charge ratio (m/z). By comparing the peak area of the labeled D-Glucose-¹³C₆ (m/z 185.1 in negative ion mode) to the unlabeled D-Glucose (m/z 179.1 in negative ion mode), the isotopic enrichment and the concentration of endogenous glucose can be accurately quantified.[5] This ratiometric approach compensates for analyte loss that may occur during sample preparation and analysis.[5][6]

Experimental and Analytical Workflow

The overall workflow involves sample collection, metabolite extraction, LC-MS analysis, and data processing to determine isotopic enrichment.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cells, Tissue) Quench Metabolism Quenching (e.g., on ice) Sample->Quench Extract Metabolite Extraction (e.g., 80% Methanol) Quench->Extract Precipitate Protein Precipitation & Centrifugation Extract->Precipitate Collect Collect Supernatant Precipitate->Collect Reconstitute Reconstitute Dried Extract Collect->Reconstitute Inject Inject into LC-MS Reconstitute->Inject Separate HILIC Separation Inject->Separate Detect MS Detection (MRM) Separate->Detect Integrate Peak Integration (Labeled & Unlabeled) Detect->Integrate Calculate Calculate Isotope Ratio & Enrichment Integrate->Calculate Interpret Biological Interpretation Calculate->Interpret G cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose_C6 D-Glucose-¹³C₆ (Extracellular) G6P Glucose-6-P-¹³C₆ Glucose_C6->G6P F6P Fructose-6-P-¹³C₆ G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP FBP Fructose-1,6-BP-¹³C₆ F6P->FBP DHAP_G3P DHAP-¹³C₃ + G3P-¹³C₃ FBP->DHAP_G3P PEP PEP-¹³C₃ DHAP_G3P->PEP Pyruvate Pyruvate-¹³C₃ PEP->Pyruvate Lactate Lactate-¹³C₃ Pyruvate->Lactate AcetylCoA Acetyl-CoA-¹³C₂ Pyruvate->AcetylCoA Citrate Citrate-¹³C₂ AcetylCoA->Citrate TCA Cycle Entry aKG α-Ketoglutarate-¹³C₂ Citrate->aKG aKG->Citrate ... Ribose5P Ribose-5-P-¹³C₅ PPP->Ribose5P

References

Application Notes: Tracing Cancer Metabolism with D-Glucose-13C6

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Altered glucose metabolism is a hallmark of many cancer cells, characterized by increased glucose uptake and fermentation to lactate (B86563), even in the presence of oxygen—a phenomenon known as the "Warburg effect".[1] To sustain high rates of proliferation, cancer cells reprogram their metabolic pathways to meet the increased demand for energy and biosynthetic precursors.[1][2] Stable isotope-resolved metabolomics (SIRM) using uniformly labeled D-Glucose-13C6 ([U-13C6]glucose) is a powerful technique to trace the fate of glucose carbons through these rewired metabolic networks.[3][4][5] By tracking the incorporation of 13C atoms into downstream metabolites, researchers can elucidate the activity of key pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, providing critical insights into cancer cell bioenergetics and biosynthesis.[3][4] This information is invaluable for identifying metabolic vulnerabilities and developing targeted cancer therapies.[3][6]

Key Metabolic Pathways and Isotope Tracing

This compound serves as a tracer to map the flow of carbon through central metabolic pathways. Once taken up by the cell, the 13C-labeled glucose is catabolized, and the labeled carbons are incorporated into various downstream metabolites. The distribution of these heavy isotopes in metabolites, known as the mass isotopologue distribution (MID), reveals the relative activity of different pathways.

Metabolic_Pathways Tracing 13C from Glucose in Central Carbon Metabolism cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway (PPP) cluster_tca TCA Cycle Glucose_13C6 This compound (M+6) G6P G6P (M+6) Glucose_13C6->G6P F6P F6P (M+6) G6P->F6P R5P Ribose-5-P (M+5) G6P->R5P Oxidative PPP Pyruvate (B1213749) Pyruvate (M+3) F6P->Pyruvate ... F6P->R5P Non-oxidative PPP Lactate Lactate (M+3) Pyruvate->Lactate AcetylCoA Acetyl-CoA (M+2) Pyruvate->AcetylCoA PDH Malate Malate (M+2, M+3, ...) Pyruvate->Malate Pyruvate Carboxylase NADPH NADPH R5P->NADPH Citrate Citrate (M+2, M+4, ...) AcetylCoA->Citrate aKG α-KG (M+2, M+4, ...) Citrate->aKG ... aKG->Malate ...

Caption: Flow of 13C atoms from this compound into key metabolic pathways.

Experimental Workflow

A typical metabolomics experiment using this compound involves several key stages, from cell culture to data analysis. The workflow is designed to accurately capture a snapshot of cellular metabolism at a specific point in time.

Experimental_Workflow General Experimental Workflow for 13C Tracing cluster_prep Cell Preparation cluster_sampling Sample Processing cluster_analysis Analysis A 1. Cell Seeding & Growth (Reach exponential phase) B 2. Media Switch (To glucose-free medium with this compound) A->B C 3. Isotope Labeling (Incubate for defined time course) B->C D 4. Quenching (Rapidly halt metabolism, e.g., cold methanol) C->D E 5. Metabolite Extraction (Using polar solvents) D->E F 6. Sample Preparation (Dry down and reconstitute) E->F G 7. LC-MS / GC-MS Analysis (Detect and quantify metabolites) F->G H 8. Data Processing (Calculate Mass Isotopologue Distributions) G->H I 9. Metabolic Flux Analysis (Interpret pathway activity) H->I

Caption: A generalized workflow for this compound metabolomics experiments.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Isotope Labeling

This protocol is suitable for adherent mammalian cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Standard complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Glucose-free cell culture medium (same base as standard medium)

  • This compound, 99% (e.g., Cambridge Isotope Laboratories, CLM-1396)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Sterile Phosphate-Buffered Saline (PBS)

  • 6-well or 10-cm cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase (e.g., 70-80% confluency) at the time of harvest.[5] Allow cells to adhere and grow for 24 hours.

  • Labeling Medium Preparation: Prepare the labeling medium by supplementing glucose-free base medium with this compound to the desired physiological concentration (e.g., 10-25 mM) and dFBS.[7] Warm the medium to 37°C before use.

  • Isotope Labeling:

    • Aspirate the standard culture medium from the cells.

    • Gently wash the cell monolayer once with sterile, pre-warmed PBS to remove residual unlabeled glucose.[4]

    • Add the pre-warmed this compound labeling medium to the plates.

    • Incubate the cells for a specific duration.[5] A time-course experiment (e.g., 0, 2, 8, 24 hours) is recommended to determine when isotopic steady-state is reached.[7]

Protocol 2: Metabolite Quenching and Extraction

Quenching is a critical step to instantly halt enzymatic activity, preserving an accurate metabolic snapshot.[4]

Materials:

  • Ice-cold 80% Methanol (B129727) (LC-MS grade), stored at -80°C.[3]

  • Extraction Solvent: Methanol:Acetonitrile (B52724):Water (50:30:20, v/v/v), stored at -20°C.[4]

  • Cell scraper.

  • Microcentrifuge tubes.

  • Centrifuge capable of 4°C and >15,000 x g.

Procedure:

  • Quenching (for adherent cells):

    • Place culture plates on ice.

    • Quickly aspirate the labeling medium.

    • Immediately add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.[3]

    • Incubate at -20°C for 15 minutes to ensure complete cell lysis and protein precipitation.

  • Metabolite Extraction:

    • Scrape the cells in the cold methanol and transfer the entire lysate to a pre-chilled microcentrifuge tube.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 18,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.[8]

    • Carefully transfer the supernatant, which contains the metabolites, to a new clean, pre-chilled tube. Avoid disturbing the pellet.

Protocol 3: Sample Preparation for Mass Spectrometry (LC-MS)

Materials:

  • Vacuum concentrator or nitrogen evaporator.

  • LC-MS grade water and acetonitrile.

  • Autosampler vials with inserts.

Procedure:

  • Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen.[9]

  • Reconstitution: Reconstitute the dried pellet in a small, precise volume (e.g., 50-100 µL) of a suitable solvent for your chromatography method (e.g., 50% acetonitrile in water).[8] Vortex thoroughly to ensure all metabolites are redissolved.

  • Final Centrifugation: Centrifuge the reconstituted sample at maximum speed for 10-20 minutes at 4°C to pellet any remaining insoluble debris.[8][10]

  • Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS analysis.

  • Storage: Store samples at -80°C until analysis to ensure stability.[11]

Data Presentation and Analysis

Following LC-MS analysis, the raw data must be processed to determine the fractional abundance of each mass isotopologue for a given metabolite. This data reveals how much of the metabolite pool was synthesized from the labeled glucose. The results are often presented in tables for clear comparison between different cell lines or conditions.

Table 1: Example Mass Isotopologue Distribution of Key Metabolites in Two Cancer Cell Lines

MetaboliteMass IsotopologueFractional Abundance (%) Cell Line A (Aggressive)Fractional Abundance (%) Cell Line B (Less Aggressive)Potential Interpretation
Lactate M+0 (unlabeled)10.5 ± 1.225.8 ± 2.1Higher glycolytic flux to lactate in Cell Line A.
M+3 89.5 ± 1.2 74.2 ± 2.1 Reflects direct labeling from [U-13C6]glucose via glycolysis.
Citrate M+0 (unlabeled)35.1 ± 3.550.3 ± 4.0Greater contribution of unlabeled sources (e.g., glutamine) in Cell Line B.
M+2 45.6 ± 2.8 35.1 ± 3.3 Higher glucose contribution to the TCA cycle (first turn) in Cell Line A.[12]
M+35.2 ± 0.84.9 ± 0.6Indicates anaplerotic entry via pyruvate carboxylase.[12]
M+410.3 ± 1.57.2 ± 1.1Represents the second turn of the TCA cycle with labeled acetyl-CoA.
Malate M+0 (unlabeled)40.2 ± 3.955.4 ± 4.5
M+2 38.8 ± 3.1 28.1 ± 2.9 Higher glucose oxidation through the TCA cycle in Cell Line A.
M+3 15.7 ± 1.8 12.5 ± 1.5 Higher pyruvate carboxylase activity in Cell Line A.[12]
Ribose-5-P M+0 (unlabeled)22.4 ± 2.538.6 ± 3.1
M+5 77.6 ± 2.5 61.4 ± 3.1 Higher glucose flux through the oxidative PPP in Cell Line A.

Note: Data are hypothetical examples for illustrative purposes. Values represent mean ± standard deviation.

Conclusion

Metabolic tracing with this compound is an indispensable tool in cancer research. The detailed protocols and analytical approaches described here provide a robust framework for investigating the metabolic reprogramming that fuels cancer cell proliferation and survival.[13] By quantifying the flux through central carbon pathways, researchers can uncover metabolic dependencies that may serve as novel targets for therapeutic intervention, ultimately aiding in the development of more effective cancer treatments.[6]

References

Application Notes and Protocols for D-Glucose-¹³C₆ Labeling in Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with universally labeled D-Glucose (¹³C₆-D-Glucose) is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes in bacterial cultures. By providing ¹³C₆-D-Glucose as the primary carbon source, researchers can trace the incorporation of ¹³C atoms into various intracellular metabolites. Subsequent analysis using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy allows for the determination of isotopic enrichment, providing a detailed snapshot of the central carbon metabolism.[1] This approach is instrumental in metabolic engineering, drug discovery, and understanding microbial physiology.

This document provides a detailed protocol for conducting ¹³C₆-D-Glucose labeling experiments in bacterial cultures, with a focus on Escherichia coli as a model organism. The methodologies described herein can be adapted for other bacterial species with appropriate modifications.

Data Presentation: Quantitative Parameters

For successful and reproducible ¹³C₆-D-Glucose labeling experiments, careful control of experimental parameters is crucial. The following tables summarize key quantitative data for consideration.

Table 1: M9 Minimal Medium Composition

ComponentConcentrationAmount for 1 L
5x M9 Salts1x200 mL
¹³C₆-D-Glucose (20% stock)0.4% (w/v)20 mL
1 M MgSO₄2 mM2 mL
1 M CaCl₂100 µM0.1 mL
Thiamine (B1217682) (1 mg/mL)1 µg/mL1 mL
Sterile H₂O-to 1 L
This composition is a standard starting point and may require optimization based on the specific bacterial strain and experimental goals.

Table 2: Experimental Parameters for ¹³C₆-D-Glucose Labeling

ParameterRecommended ValueNotes
¹³C₆-D-Glucose Concentration 2 - 4 g/LThe concentration can be adjusted based on the bacterial growth rate and the desired level of isotopic enrichment.
Inoculum 1-5% of the final culture volumeUse a fresh overnight culture grown in the same medium with unlabeled glucose.
Growth Temperature 37°C (for E. coli)Optimize for the specific bacterial species.
Shaking Speed 200-250 rpmEnsure adequate aeration for optimal growth.
Optical Density (OD₆₀₀) at Harvest 0.6 - 0.8 (mid-log phase)Harvesting during the exponential growth phase ensures metabolic stability.

Table 3: Expected Isotopic Enrichment in Key Metabolites

Metabolite ClassExpected ¹³C EnrichmentAnalytical Technique
Amino Acids > 95%GC-MS, LC-MS/MS
Glycolytic Intermediates > 90%LC-MS/MS
TCA Cycle Intermediates Variable (dependent on flux)LC-MS/MS, GC-MS
Fatty Acids > 90%GC-MS
Expected enrichment can vary based on factors such as the bacterial strain, growth conditions, and the presence of alternative carbon sources.

Experimental Protocols

A typical workflow for a ¹³C₆-D-Glucose labeling experiment involves several key stages, from media preparation to sample analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Media_Prep M9 Minimal Medium Preparation Culture Bacterial Culture with ¹³C₆-D-Glucose Media_Prep->Culture Inoculum_Prep Overnight Culture (Unlabeled Glucose) Inoculum_Prep->Culture Harvest Harvest Cells (Mid-log Phase) Culture->Harvest Quench Quench Metabolism Harvest->Quench Extract Metabolite Extraction Quench->Extract Derivatize Derivatization (for GC-MS) Extract->Derivatize Analyze MS or NMR Analysis Extract->Analyze LC-MS Derivatize->Analyze Data Data Processing and Flux Analysis Analyze->Data

Caption: Experimental workflow for ¹³C₆-D-Glucose labeling.
Preparation of M9 Minimal Medium with ¹³C₆-D-Glucose

  • Prepare Stock Solutions:

    • 5x M9 Salts: Dissolve 64 g Na₂HPO₄·7H₂O, 15 g KH₂PO₄, 2.5 g NaCl, and 5 g NH₄Cl in deionized water to a final volume of 1 L. Sterilize by autoclaving.

    • 20% (w/v) ¹³C₆-D-Glucose: Dissolve 20 g of ¹³C₆-D-Glucose in deionized water to a final volume of 100 mL. Sterilize by filtration through a 0.22 µm filter.

    • 1 M MgSO₄: Dissolve 24.65 g of MgSO₄·7H₂O in deionized water to a final volume of 100 mL. Sterilize by autoclaving.

    • 1 M CaCl₂: Dissolve 11.1 g of CaCl₂ in deionized water to a final volume of 100 mL. Sterilize by autoclaving.

    • 1 mg/mL Thiamine: Dissolve 100 mg of thiamine hydrochloride in 100 mL of deionized water. Sterilize by filtration and store at -20°C.

  • Assemble the Final Medium: In a sterile container, aseptically combine the components as listed in Table 1 .

Bacterial Culture and Labeling
  • Inoculum Preparation: Inoculate a small volume (e.g., 5 mL) of M9 minimal medium containing unlabeled glucose with a single colony of the desired bacterial strain. Grow overnight at the optimal temperature with shaking.

  • Labeling Culture: Inoculate the ¹³C₆-D-Glucose containing M9 medium with the overnight culture to a starting OD₆₀₀ of approximately 0.05.

  • Growth and Monitoring: Incubate the culture at the optimal temperature with vigorous shaking. Monitor the cell growth by measuring the OD₆₀₀ at regular intervals.

Cell Harvesting and Quenching
  • Harvesting: When the culture reaches the mid-logarithmic growth phase (typically OD₆₀₀ of 0.6-0.8), rapidly harvest the cells.

  • Quenching: To halt metabolic activity instantaneously, it is crucial to quench the cells. A common and effective method is to rapidly transfer the culture to a pre-chilled tube containing a quenching solution.

    • Cold Methanol (B129727) Quenching: Mix the bacterial culture with 60% methanol pre-chilled to -40°C in a 1:1 ratio.

  • Pelleting: Immediately centrifuge the quenched cell suspension at a low temperature (e.g., -10°C) and high speed (e.g., 10,000 x g) for 5-10 minutes.

  • Washing: Discard the supernatant and wash the cell pellet with the cold quenching solution to remove any remaining extracellular metabolites. Repeat the centrifugation step.

Metabolite Extraction
  • Lysis and Extraction: Resuspend the cell pellet in a pre-chilled extraction solvent. A common choice is a mixture of methanol, acetonitrile, and water.

    • Solvent Mixture: Use a ratio of 50:30:20 (v/v/v) of methanol:acetonitrile:water, pre-chilled to -20°C.

  • Cell Disruption: To ensure complete extraction, disrupt the cells using methods such as sonication or bead beating while keeping the samples on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet cell debris.

  • Collection: Carefully transfer the supernatant containing the extracted metabolites to a new tube.

Sample Preparation for Mass Spectrometry

The subsequent steps will depend on the analytical platform being used. For Gas Chromatography-Mass Spectrometry (GC-MS) analysis of amino acids, a derivatization step is required to increase their volatility.

  • Drying: Evaporate the solvent from the metabolite extract to dryness using a vacuum concentrator or a stream of nitrogen.

  • Derivatization (for GC-MS):

    • Resuspend the dried metabolites in a derivatization agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

    • Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow for the derivatization reaction to complete.

  • Analysis: The derivatized sample is then ready for injection into the GC-MS system. For Liquid Chromatography-Mass Spectrometry (LC-MS), the dried extract can often be reconstituted in a suitable solvent and directly analyzed.

Signaling Pathways and Logical Relationships

The central carbon metabolism pathways are the primary focus of ¹³C₆-D-Glucose labeling studies. The following diagram illustrates the flow of carbon from glucose through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.

G cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle cluster_biomass Biomass Precursors Glucose ¹³C₆-Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P R5P Ribose-5-P G6P->R5P PPP Pyruvate Pyruvate F6P->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA AminoAcids Amino Acids Pyruvate->AminoAcids Nucleotides Nucleotides R5P->Nucleotides Citrate Citrate AcetylCoA->Citrate Lipids Fatty Acids AcetylCoA->Lipids aKG α-Ketoglutarate Citrate->aKG Succinate Succinate aKG->Succinate aKG->AminoAcids Malate Malate Succinate->Malate Malate->Citrate

Caption: Central carbon metabolism pathways traced by ¹³C₆-D-Glucose.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Isotopic Enrichment Incomplete labelingEnsure at least 5-6 cell doublings in the labeled medium.
Contamination with unlabeled carbonUse dialyzed serum if supplementing medium; ensure all components are free of unlabeled carbon sources.
Metabolite Degradation Inefficient quenchingEnsure rapid and effective quenching with pre-chilled solutions.
High temperatures during extractionKeep samples on ice or at 4°C throughout the extraction process.
Poor Chromatographic Peaks Incomplete derivatizationOptimize derivatization time, temperature, and reagent concentration.
Sample contaminationEnsure clean extraction and handling procedures.
High Variability Between Replicates Inconsistent cell harvestingHarvest all samples at the same OD₆₀₀.
Inconsistent sample handlingStandardize all steps of the protocol, from quenching to analysis.

By following these detailed protocols and considering the key quantitative parameters, researchers can successfully perform ¹³C₆-D-Glucose labeling experiments to gain valuable insights into bacterial metabolism.

References

Application Notes: Advanced NMR Spectroscopy Techniques for D-Glucose-¹³C₆ Labeling Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a robust analytical technique for elucidating molecular structures and investigating metabolic pathways. The utilization of stable isotope-labeled molecules, such as uniformly labeled D-Glucose-¹³C₆, significantly enhances the specificity and sensitivity of NMR experiments. By incorporating ¹³C at all six carbon positions, researchers can comprehensively trace the metabolic fate of the glucose backbone, quantify pathway fluxes, and study drug-target interactions with high precision.[1] D-Glucose-¹³C₆ is particularly valuable in metabolic research and drug development as it provides an unambiguous method for tracking carbon transitions through complex metabolic networks.[1][2]

Stable isotope tracing with NMR offers a dynamic view of metabolic activity, which is crucial for understanding disease states and the mechanisms of drug action.[3] This document provides detailed application notes and experimental protocols for the analysis of D-Glucose-¹³C₆ labeling using modern NMR techniques.

Key Applications:

  • Metabolic Flux Analysis (MFA): Quantitatively measuring the rate of metabolic reactions within a biological system.[2][4]

  • Central Carbon Metabolism Studies: Tracing the entry and conversion of glucose-derived carbons through glycolysis, the Pentose Phosphate (B84403) Pathway (PPP), and the Tricarboxylic Acid (TCA) cycle.[3][5]

  • Biomarker Discovery: Identifying metabolic changes associated with disease or drug treatment.

  • Drug Development: Assessing the effect of therapeutic agents on cellular metabolism.[6]

Visualized Experimental and Metabolic Workflows

The following diagrams illustrate the general workflow for NMR-based metabolomics and the metabolic pathways traced by ¹³C-labeled glucose.

experimental_workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_interpretation Data Interpretation CellCulture 1. Cell Culture with D-Glucose-¹³C₆ MetaboliteExtraction 2. Metabolite Extraction CellCulture->MetaboliteExtraction NMRSamplePrep 3. NMR Sample Preparation MetaboliteExtraction->NMRSamplePrep NMR_Acquisition 4. NMR Data Acquisition (1D/2D Spectra) NMRSamplePrep->NMR_Acquisition DataProcessing 5. Spectral Processing & Peak Assignment NMR_Acquisition->DataProcessing Quantification 6. Quantification & Isotopomer Analysis DataProcessing->Quantification FluxAnalysis 7. Metabolic Flux Analysis Quantification->FluxAnalysis

General experimental workflow for NMR analysis of ¹³C labeling.

metabolic_pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway (PPP) cluster_tca TCA Cycle Glucose D-Glucose-¹³C₆ G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P Ribose5P Ribose-5-P-¹³C₅ G6P->Ribose5P F16BP Fructose-1,6-BP F6P->F16BP DHAP_GAP DHAP / GAP F16BP->DHAP_GAP PEP Phosphoenolpyruvate DHAP_GAP->PEP Pyruvate Pyruvate-¹³C₃ PEP->Pyruvate Lactate (B86563) Lactate-¹³C₃ Pyruvate->Lactate AcetylCoA Acetyl-CoA-¹³C₂ Pyruvate->AcetylCoA Alanine Alanine-¹³C₃ Pyruvate->Alanine Citrate Citrate AcetylCoA->Citrate aKG α-Ketoglutarate Citrate->aKG Glutamate Glutamate-¹³Cₓ aKG->Glutamate

Simplified metabolic pathways showing ¹³C tracing from glucose.

Experimental Protocols

The following are generalized protocols that should be optimized by the user based on the specific cell line, instrumentation, and experimental goals.

Protocol 1: Cell Culture Labeling and Metabolite Extraction

This protocol provides a general workflow for preparing cell cultures for ¹³C tracer analysis.[7]

  • Media Preparation: Prepare a labeling medium by supplementing glucose-free cell culture medium with the desired concentration of D-Glucose-¹³C₆ (e.g., 10 mM) and dialyzed fetal bovine serum (FBS).

  • Cell Seeding: Seed cells in culture plates and grow to the desired confluency (typically 70-80%).

  • Isotope Labeling:

    • Aspirate the standard culture medium.

    • Wash the cells once with pre-warmed, sterile phosphate-buffered saline (PBS).

    • Add the pre-warmed ¹³C-labeling medium to the cells.

    • Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for a duration sufficient to approach isotopic steady-state. This time often ranges from 8 to 24 hours and should be optimized.[3]

  • Metabolite Quenching and Extraction:

    • Place the culture plates on ice to rapidly halt metabolic activity.[7]

    • Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.

    • Add a cold extraction solvent (e.g., 80:20 methanol:water) to the cells.[7]

    • Scrape the cells and collect the cell suspension into a microcentrifuge tube.

    • Centrifuge the samples at high speed (e.g., >13,000 x g) for 15 minutes at 4°C to pellet proteins and cell debris.[3]

    • Carefully collect the supernatant, which contains the polar metabolites.

Protocol 2: NMR Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

  • Drying: Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a precise volume (e.g., 500-600 µL) of NMR buffer. The buffer should be prepared in deuterium (B1214612) oxide (D₂O) (e.g., phosphate buffer, pH 7.0-7.4).[3][8]

  • Internal Standard: Add a known concentration of an internal standard for chemical shift referencing and quantification. Common standards include 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) for aqueous samples.[3][9]

  • Transfer to NMR Tube: Transfer the final solution to a clean, high-quality 5 mm NMR tube.[1][10] Ensure the solution is free of particulate matter to avoid poor spectral quality.[9]

  • Homogenization: Gently vortex the tube to ensure the solution is homogeneous.[1]

Protocol 3: NMR Data Acquisition

A suite of 1D and 2D NMR experiments is typically employed for comprehensive analysis. The following are key experiments and representative parameters.

  • 1D ¹H NMR: Useful for initial assessment of the sample and quantification of total metabolite pools.

  • 1D ¹³C NMR: The most direct method for observing the ¹³C-labeled carbon atoms.[1] Proton decoupling is used to simplify the spectrum and improve sensitivity.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): A highly sensitive and powerful experiment that provides superior spectral resolution by correlating each carbon with its directly attached proton(s).[3][11] This is often the preferred method for analyzing complex mixtures.[3][11][12]

Parameter 1D ¹³C {¹H decoupled} 2D ¹H-¹³C HSQC
Pulse Program zgpg30 (or similar with proton decoupling)[1][3]hsqcedetgpsp (or similar edited HSQC)[1]
Spectral Width (¹³C) ~200-250 ppm~80-160 ppm
Spectral Width (¹H) N/A~10-12 ppm
Acquisition Time 1-2 seconds[1][3]0.1-0.2 seconds
Relaxation Delay (D1) 3-5 times the longest T₁ for quantification[3][7]1.5-2.0 seconds[1]
Number of Scans (NS) 1024 or more[3]8-32 per increment
Number of Increments (F1) N/A256-512
Temperature 298 K (25 °C)298 K (25 °C)

Quantitative Data and Analysis

Chemical Shifts and Isotopomer Analysis

When dissolved in D₂O, glucose exists as an equilibrium mixture of α- and β-pyranose anomers. The ¹³C chemical shifts are sensitive to this configuration.[1]

Carbon Position α-D-Glucose ¹³C Chemical Shift (ppm) β-D-Glucose ¹³C Chemical Shift (ppm)
C1~92.8~96.6
C2~72.2~74.9
C3~73.6~76.7
C4~70.4~70.4
C5~72.2~76.7
C6~61.4~61.4

Data are illustrative and can vary slightly based on pH, temperature, and buffer conditions.[1][13]

The analysis of ¹³C-¹³C J-coupling patterns in 1D or 2D NMR spectra provides detailed information on the labeling pattern of metabolites, allowing for the differentiation of metabolic fates.[3][11] For instance, the detection of uniformly labeled ³C lactate provides unequivocal evidence of glycolytic pathway activity from the supplied ¹³C₆-glucose.[11][12]

Fractional Enrichment Calculation

Fractional ¹³C enrichment can be quantified by comparing the integrated area of ¹³C satellite peaks to the total integrated area of the main peak (from natural abundance ¹²C) and the satellite peaks in high-resolution ¹H NMR spectra.[7][14] Alternatively, comparing spectra acquired with and without ¹³C decoupling can be used.[14]

Below is an example of illustrative data from a ¹³C-glucose tracing experiment.

Metabolite Carbon Position(s) Fractional ¹³C Enrichment (%)
LactateC2, C385 ± 5
AlanineC2, C370 ± 6
GlutamateC245 ± 4
GlutamateC330 ± 3
GlutamateC455 ± 5

Values are for illustrative purposes and will vary significantly depending on the cell type and experimental conditions.[3][11]

References

Application Notes and Protocols for D-Glucose-¹³C₆ Tracer Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed workflow and experimental protocols for conducting and analyzing data from D-Glucose-¹³C₆ tracer experiments. This powerful technique allows for the quantitative analysis of metabolic fluxes, providing critical insights into cellular metabolism in various physiological and pathological states, which is invaluable for drug development and disease research.

Introduction to D-Glucose-¹³C₆ Tracer Experiments

Stable isotope tracing using uniformly labeled D-Glucose-¹³C₆ is a robust method to track the metabolic fate of glucose carbons as they are incorporated into downstream metabolites.[1][2] By measuring the mass shifts in metabolites using mass spectrometry, researchers can elucidate the activity of key metabolic pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[3][4] This approach provides a dynamic view of cellular metabolism that is not achievable with traditional metabolomics, which only provides a static snapshot of metabolite levels.[1]

Experimental Design and Workflow

A typical D-Glucose-¹³C₆ tracer experiment involves several key stages, from cell culture and isotope labeling to data analysis and interpretation. The overall workflow is depicted below.

Experimental Workflow cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase cell_culture Cell Culture & Seeding isotope_labeling Isotope Labeling with D-Glucose-¹³C₆ cell_culture->isotope_labeling Switch to labeling medium quenching Metabolic Quenching isotope_labeling->quenching Achieve isotopic steady state extraction Metabolite Extraction quenching->extraction Halt enzymatic activity ms_analysis LC-MS/GC-MS Analysis extraction->ms_analysis Prepare samples for analysis raw_data Raw Data Processing ms_analysis->raw_data Generate mass spectra mid_correction Natural Abundance Correction & MID Calculation raw_data->mid_correction Peak picking & integration flux_analysis Metabolic Flux Analysis (MFA) mid_correction->flux_analysis Determine Mass Isotopomer Distributions pathway_analysis Pathway Enrichment & Visualization flux_analysis->pathway_analysis Calculate metabolic fluxes interpretation Biological Interpretation pathway_analysis->interpretation Identify active pathways Data Analysis Workflow raw_data Raw MS Data (.raw, .mzXML) peak_picking Peak Picking & Feature Detection raw_data->peak_picking rt_alignment Retention Time Alignment peak_picking->rt_alignment peak_integration Peak Integration rt_alignment->peak_integration metabolite_id Metabolite Identification peak_integration->metabolite_id na_correction Natural Abundance Correction metabolite_id->na_correction mid_calculation Mass Isotopomer Distribution (MID) Calculation na_correction->mid_calculation mfa Metabolic Flux Analysis (MFA) mid_calculation->mfa pathway_analysis Pathway Analysis & Visualization mfa->pathway_analysis biological_interpretation Biological Interpretation pathway_analysis->biological_interpretation Glycolysis and TCA Cycle cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose Glucose-¹³C₆ G6P G6P-¹³C₆ Glucose->G6P F6P F6P-¹³C₆ G6P->F6P F16BP F1,6BP-¹³C₆ F6P->F16BP GAP GAP-¹³C₃ F16BP->GAP Pyruvate Pyruvate-¹³C₃ GAP->Pyruvate Lactate Lactate-¹³C₃ Pyruvate->Lactate AcetylCoA Acetyl-CoA-¹³C₂ Pyruvate->AcetylCoA Citrate Citrate-¹³C₂ AcetylCoA->Citrate aKG α-Ketoglutarate-¹³C₂ Citrate->aKG SuccinylCoA Succinyl-CoA-¹³C₂ aKG->SuccinylCoA Succinate Succinate-¹³C₂ SuccinylCoA->Succinate Fumarate Fumarate-¹³C₂ Succinate->Fumarate Malate Malate-¹³C₂ Fumarate->Malate OAA Oxaloacetate-¹³C₂ Malate->OAA OAA->Citrate

References

Application Note & Protocol: Quantifying Glycolysis and TCA Cycle Flux with D-Glucose-13C6

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a key characteristic of many diseases, including cancer. Understanding the intricate network of metabolic pathways is therefore crucial for developing effective therapeutic strategies. Stable isotope tracing with compounds like D-Glucose-13C6 has become a powerful technique for elucidating dynamic changes in metabolic fluxes. By substituting the naturally abundant ¹²C with the heavier ¹³C isotope in glucose, researchers can trace the labeled carbon atoms as they are metabolized through glycolysis and the Tricarboxylic Acid (TCA) cycle. This allows for the precise quantification of metabolic fluxes, offering invaluable insights into cellular physiology and pathology.[1][2]

This application note provides a detailed protocol for quantifying glycolysis and TCA cycle flux in cultured cells using this compound, followed by analysis with mass spectrometry.

Core Concepts

The fundamental principle of ¹³C metabolic flux analysis (¹³C-MFA) is to introduce a ¹³C-labeled substrate, in this case, this compound, into a biological system and track the incorporation of the ¹³C isotope into downstream metabolites.[3][4] The pattern and extent of ¹³C enrichment in these metabolites provide a direct measure of metabolic pathway activity.

  • Glycolysis: The breakdown of glucose into pyruvate. The rate of glycolysis can be determined by measuring the isotopologue distribution in glycolytic intermediates and lactate.[1]

  • TCA Cycle: A series of chemical reactions that release stored energy through the oxidation of acetyl-CoA. By analyzing the ¹³C enrichment in TCA cycle intermediates like citrate, succinate, and malate, the flux through this cycle can be quantified.[1][5]

Experimental Workflow

The overall experimental workflow involves several key steps, from cell culture and isotope labeling to sample analysis and data interpretation. A generalized workflow for ¹³C metabolic flux analysis is illustrated below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cell_culture 1. Cell Culture isotope_labeling 2. Isotope Labeling with this compound cell_culture->isotope_labeling Introduce labeled glucose quenching 3. Metabolic Quenching isotope_labeling->quenching Rapidly halt metabolism extraction 4. Metabolite Extraction quenching->extraction Extract intracellular metabolites ms_analysis 5. LC-MS/MS Analysis extraction->ms_analysis Separate and detect metabolites data_processing 6. Data Processing & Isotopologue Distribution Analysis ms_analysis->data_processing Identify and quantify isotopologues flux_calculation 7. Metabolic Flux Calculation data_processing->flux_calculation Model and calculate fluxes

Figure 1: A generalized workflow for 13C metabolic flux analysis.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Isotope Labeling

Materials:

  • Mammalian cells of interest

  • Standard cell culture medium (e.g., DMEM, RPMI-1640) lacking glucose and pyruvate

  • This compound (all six carbons are ¹³C)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in 6-well or 12-well plates to achieve approximately 80% confluency at the time of the experiment. Allow cells to adhere and grow for 24-48 hours.

  • Preparation of Labeling Medium: Prepare the experimental medium by supplementing glucose- and pyruvate-free medium with 10% dFBS, 1% penicillin-streptomycin, and the desired concentration of this compound (typically 10-25 mM).

  • Initiation of Labeling:

    • Aspirate the standard growth medium.

    • Wash the cells once with pre-warmed PBS to remove residual unlabeled glucose.[6]

    • Add the pre-warmed this compound labeling medium to each well.

  • Incubation: Incubate the cells in the labeling medium. The optimal labeling time depends on the cell type and pathways of interest and should be determined empirically. A time course experiment is recommended to ensure steady-state labeling has been reached.[1][7]

Protocol 2: Metabolite Extraction

Materials:

  • Ice-cold 80% methanol (B129727) (in water), pre-chilled to -80°C[8][9]

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge capable of high speeds at 4°C

Procedure:

  • Metabolic Quenching and Extraction:

    • Place the cell culture plates on ice.

    • Aspirate the labeling medium.

    • Immediately add a sufficient volume of ice-cold 80% methanol to each well (e.g., 1 mL for a 6-well plate) to rapidly quench enzymatic activity.[9][10]

  • Cell Lysis and Collection:

    • Use a cell scraper to detach the cells in the cold methanol.[8][9]

    • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Protein and Debris Removal:

    • Centrifuge the tubes at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the extracted metabolites to a new pre-chilled microcentrifuge tube.

  • Sample Storage: Store the metabolite extracts at -80°C until mass spectrometry analysis.[8]

Protocol 3: LC-MS/MS Analysis

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

General Procedure:

  • Chromatographic Separation: Separate the extracted metabolites using an appropriate chromatography method, such as hydrophilic interaction liquid chromatography (HILIC) for polar metabolites.[11]

  • Mass Spectrometry Detection:

    • Ionize the eluting metabolites (typically using electrospray ionization - ESI) and detect them with the mass spectrometer.

    • Operate the mass spectrometer in a mode suitable for detecting different isotopologues, such as selected reaction monitoring (SRM) or full scan mode.[11]

  • Data Acquisition: Acquire data for each sample, including retention time and the mass-to-charge ratio (m/z) of all detected ions.

Data Analysis and Presentation

The raw mass spectrometry data is processed to identify and quantify the different isotopologues for each metabolite. The mass isotopologue distribution (MID) represents the relative abundance of each isotopologue (M+0, M+1, M+2, etc.), where M is the monoisotopic mass of the unlabeled metabolite.[5] This data can be used in metabolic flux analysis (MFA) software to calculate absolute flux rates.

Example Data Tables

Table 1: Illustrative Mass Isotopologue Distribution of Glycolytic Intermediates

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Glucose-6-Phosphate3.02.13.55.011.524.950.0
Fructose-1,6-bisphosphate2.21.83.14.510.028.450.0
3-Phosphoglycerate11.54.883.7----
Pyruvate16.23.880.0----
Lactate19.54.576.0----

Table 2: Illustrative Mass Isotopologue Distribution of TCA Cycle Intermediates

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Citrate21.39.044.810.011.92.01.0
α-Ketoglutarate26.110.539.912.59.21.8-
Succinate31.012.535.015.36.2--
Malate29.512.037.814.56.2--
Aspartate33.013.833.515.74.0--

(Note: The data in these tables are for illustrative purposes and will vary based on cell type, experimental conditions, and labeling time.)

Signaling Pathway Diagrams

glycolysis_pathway cluster_glycolysis Glycolysis Glucose Glucose (13C6) G6P Glucose-6-Phosphate (13C6) Glucose->G6P F6P Fructose-6-Phosphate (13C6) G6P->F6P F16BP Fructose-1,6-bisphosphate (13C6) F6P->F16BP DHAP DHAP (13C3) F16BP->DHAP G3P Glyceraldehyde-3-Phosphate (13C3) F16BP->G3P DHAP->G3P BPG13 1,3-Bisphosphoglycerate (13C3) G3P->BPG13 PG3 3-Phosphoglycerate (13C3) BPG13->PG3 PG2 2-Phosphoglycerate (13C3) PG3->PG2 PEP Phosphoenolpyruvate (13C3) PG2->PEP Pyruvate Pyruvate (13C3) PEP->Pyruvate Lactate Lactate (13C3) Pyruvate->Lactate

Figure 2: Simplified pathway of glycolysis showing 13C labeling.

tca_cycle_pathway cluster_tca TCA Cycle Pyruvate Pyruvate (13C3) AcetylCoA Acetyl-CoA (13C2) Pyruvate->AcetylCoA Citrate Citrate (13C2) AcetylCoA->Citrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Isocitrate Isocitrate (13C2) Citrate->Isocitrate aKG α-Ketoglutarate (13C2) Isocitrate->aKG SuccinylCoA Succinyl-CoA (13C2) aKG->SuccinylCoA Succinate Succinate (13C2) SuccinylCoA->Succinate Fumarate Fumarate (13C2) Succinate->Fumarate Malate Malate (13C2) Fumarate->Malate Malate->Oxaloacetate

Figure 3: The TCA cycle, illustrating the entry of 13C atoms.

Conclusion

The use of this compound as a tracer provides a robust and quantitative method to investigate the flux through central carbon metabolism.[5][12] The protocols and information provided in this application note offer a comprehensive guide for researchers to design, execute, and interpret stable isotope tracing experiments. This powerful technique will continue to be instrumental in advancing our understanding of metabolic regulation in health and disease, and in the development of novel therapeutic interventions that target cellular metabolism.[2]

References

Application Notes and Protocols for D-Glucose-¹³C₆ Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of D-Glucose-¹³C₆ as a stable isotope tracer in animal studies for metabolic research. The following protocols are designed to ensure the accurate measurement of glucose flux, metabolic pathway activity, and the elucidation of metabolic reprogramming in various physiological and pathological contexts.

D-Glucose-¹³C₆ is a powerful tool for tracing the metabolic fate of glucose in vivo.[1][2] By replacing the naturally occurring ¹²C atoms with the stable isotope ¹³C, researchers can track the journey of glucose-derived carbons through key metabolic pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1][2] This enables the quantification of metabolic fluxes and provides insights into cellular bioenergetics and biosynthesis.[1][3]

Data Presentation: Quantitative Parameters

The following tables summarize typical experimental parameters for D-Glucose-¹³C₆ administration in murine models. These values should be considered as a starting point and may require optimization based on the specific research question, animal model, and experimental conditions.

Table 1: Example Dosing Regimens for D-Glucose-¹³C₆ in Mice

Administration RouteBolus Dose (mg/g body weight)Infusion Rate (mg/g body weight/min)Tracer ConcentrationReference
Intravenous (IV) Bolus0.6 - 4N/A25% (w/v) in sterile saline[4][5][6][7]
Intravenous (IV) Infusion0.6 (priming bolus)0.0138Calculated based on desired steady-state enrichment[4]
Intraperitoneal (IP)0.015 - 4N/AVaries based on study design[5][8]
Oral Gavage (PO)2N/ASolution in sterile water[9][10]

Table 2: Typical Blood Sampling Schedule for Kinetic Analysis

Administration RouteTime Points Post-Administration (minutes)
Intravenous (IV)0, 5, 15, 30, 45, 60, 90, 120, 180
Intraperitoneal (IP)0, 5, 15, 30, 45, 60, 90, 120, 150
Oral Gavage (PO)0, 15, 30, 60, 90, 120, 240

Experimental Protocols

Protocol 1: Intravenous (IV) Administration of D-Glucose-¹³C₆ in Mice

Intravenous administration ensures rapid and complete bioavailability of the tracer, making it suitable for studying dynamic metabolic processes.[1] It can be performed as a bolus injection for transient kinetic studies or as a continuous infusion to achieve isotopic steady-state.[1]

Materials:

  • D-Glucose-¹³C₆

  • Sterile 0.9% saline or phosphate-buffered saline (PBS)

  • Anesthetic agent (e.g., isoflurane)

  • Catheters (for infusion)

  • Syringes and needles

  • Blood collection supplies (e.g., capillaries, EDTA-coated tubes)

  • Liquid nitrogen

Procedure:

  • Animal Preparation:

    • Acclimatize mice to the housing conditions for at least one week prior to the experiment.[1]

    • Fast animals for 6-16 hours before tracer administration to lower endogenous glucose levels.[1]

  • Tracer Preparation:

    • Dissolve D-Glucose-¹³C₆ in sterile saline or PBS to the desired concentration.[1]

    • Sterile-filter the solution using a 0.22 µm filter.[2]

  • Administration:

    • Anesthetize the mouse.

    • For Bolus Injection: Inject a single, rapid dose of the tracer solution into the lateral tail vein.[1]

    • For Continuous Infusion: Surgically implant a catheter into the jugular or tail vein.[11] Administer a priming bolus dose to rapidly achieve target plasma enrichment, followed immediately by a constant infusion using a syringe pump.[1][4]

  • Sample Collection:

    • Collect blood samples from the tail vein or submandibular vein at predetermined time points.[1]

    • At the end of the experiment, euthanize the animal and rapidly excise tissues of interest.

    • Immediately flash-freeze tissues in liquid nitrogen to quench metabolic activity.[1][11]

  • Sample Processing and Analysis:

    • Extract metabolites from plasma and tissues using a suitable solvent, such as a cold methanol/acetonitrile/water mixture.[1][12]

    • Analyze the isotopic enrichment of glucose and its metabolites using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1]

Protocol 2: Intraperitoneal (IP) Administration of D-Glucose-¹³C₆ in Mice

Intraperitoneal injection is a less invasive alternative to IV administration and is suitable for bolus administration.[1] The tracer is absorbed into the portal circulation before entering systemic circulation.[1]

Procedure:

  • Animal and Tracer Preparation: Follow steps 1 and 2 from Protocol 1.

  • Administration: Inject the D-Glucose-¹³C₆ solution into the peritoneal cavity.

  • Sample Collection and Processing: Follow steps 4 and 5 from Protocol 1. Note that the peak plasma enrichment will be delayed compared to IV administration.[8]

Protocol 3: Oral Gavage (PO) Administration of D-Glucose-¹³C₆ in Mice

Oral gavage is a non-invasive method that mimics the physiological route of glucose absorption.[4][13]

Procedure:

  • Animal and Tracer Preparation: Follow steps 1 and 2 from Protocol 1, dissolving the tracer in sterile water.

  • Administration: Administer the D-Glucose-¹³C₆ solution directly into the stomach using an oral gavage needle.[4]

  • Sample Collection and Processing: Follow steps 4 and 5 from Protocol 1. The kinetics of tracer appearance in the blood will be slower compared to parenteral routes.[9]

Mandatory Visualizations

G cluster_Glycolysis Glycolysis cluster_PPP Pentose Phosphate Pathway cluster_TCA TCA Cycle cluster_Biosynthesis Biosynthesis D-Glucose-13C6 This compound G6P Glucose-6-P-13C6 This compound->G6P F6P Fructose-6-P-13C6 G6P->F6P R5P Ribose-5-P-13C5 G6P->R5P Oxidative PPP F16BP Fructose-1,6-BP-13C6 F6P->F16BP DHAP DHAP-13C3 F16BP->DHAP GAP GAP-13C3 F16BP->GAP DHAP->GAP PEP PEP-13C3 GAP->PEP Pyruvate Pyruvate-13C3 PEP->Pyruvate AcetylCoA Acetyl-CoA-13C2 Pyruvate->AcetylCoA Citrate Citrate-13C2 AcetylCoA->Citrate Isocitrate Isocitrate-13C2 Citrate->Isocitrate Lipids Lipids Citrate->Lipids aKG α-Ketoglutarate-13C2 Isocitrate->aKG SuccinylCoA Succinyl-CoA-13C2 aKG->SuccinylCoA AminoAcids Amino Acids aKG->AminoAcids Succinate Succinate-13C2 SuccinylCoA->Succinate Fumarate Fumarate-13C2 Succinate->Fumarate Malate Malate-13C2 Fumarate->Malate OAA Oxaloacetate-13C2 Malate->OAA OAA->Citrate

Caption: Metabolic fate of D-Glucose-¹³C₆ through central carbon metabolism.

G cluster_Prep Preparation Phase cluster_Admin Administration Phase cluster_Sampling Sampling & Analysis Phase AnimalAcclimatization Animal Acclimatization (≥ 1 week) Fasting Fasting (6-16 hours) AnimalAcclimatization->Fasting TracerPrep Tracer Preparation (this compound in sterile vehicle) Fasting->TracerPrep IV Intravenous (IV) Bolus or Infusion TracerPrep->IV IP Intraperitoneal (IP) Bolus TracerPrep->IP PO Oral Gavage (PO) Bolus TracerPrep->PO BloodSampling Blood Sampling (Time course) IV->BloodSampling TissueHarvest Tissue Harvest (Flash-freeze) IV->TissueHarvest IP->BloodSampling IP->TissueHarvest PO->BloodSampling PO->TissueHarvest MetaboliteExtraction Metabolite Extraction BloodSampling->MetaboliteExtraction TissueHarvest->MetaboliteExtraction MS_Analysis LC/GC-MS Analysis (Isotopomer distribution) MetaboliteExtraction->MS_Analysis DataAnalysis Data Analysis (Flux calculation) MS_Analysis->DataAnalysis

References

Troubleshooting & Optimization

Technical Support Center: D-Glucose-13C6 Metabolic Tracer Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Glucose-13C6 metabolic tracer experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common pitfalls and specific issues you may encounter during your experiments, organized by experimental stage.

Experimental Design

Q1: My flux estimations have large confidence intervals. What are the likely causes in my experimental design?

A1: Large confidence intervals in flux estimations often point to a suboptimal experimental design. Here are some common pitfalls and how to address them:

  • Inadequate Tracer Selection: The choice of the 13C-labeled tracer is critical for resolving specific metabolic fluxes.[1] There is no single best tracer for all pathways.[1] For example, while broadly labeled [U-13C6]glucose is excellent for tracking carbon entry into various pathways, other tracers might be better for specific questions.[2]

    • Recommendation: For elucidating fluxes in upper metabolism like glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP), [1,2-13C2]glucose is a powerful choice.[3][4] For better resolution of the TCA cycle and anaplerotic reactions, consider using 13C-glutamine tracers in parallel experiments.[1][3] Computational tools can also help simulate expected labeling patterns to select the optimal tracer for your specific research question.[1]

  • Failure to Reach Isotopic Steady State: A fundamental assumption in many metabolic flux analysis (MFA) models is that the system has achieved an isotopic steady state, meaning the labeling patterns of metabolites are stable over time.[1][3] If this assumption is not met, the calculated fluxes will be inaccurate.[1]

    • Recommendation: To confirm that you have reached an isotopic steady state, it is crucial to perform a time-course experiment.[3] Measure the isotopic labeling of key metabolites at multiple time points (e.g., 8, 12, 24, and 48 hours) after introducing the this compound.[5] If the labeling is consistent across the later time points, the assumption of a steady state is valid.[1][3] If not, you may need to adjust your labeling time or consider using non-stationary MFA methods.[1]

  • Insufficient Measurement Data: The accuracy of your flux estimations improves with a greater number of redundant measurements to constrain the metabolic model.[1]

    • Recommendation: A typical tracer experiment should aim to generate 50 to 100 isotope labeling measurements to estimate approximately 10 to 20 independent metabolic fluxes.[1][6]

Cell Culture & Labeling

Q2: I'm observing slow or low enrichment of my intracellular metabolites with 13C. What could be the problem?

A2: Slow or low isotopic enrichment can be caused by several factors related to your cell culture and labeling conditions:

  • Presence of Unlabeled Glucose: The medium you are using may contain unlabeled glucose, which will compete with the this compound tracer and dilute the labeling.

    • Recommendation: Ensure you are using a custom glucose-free medium formulation to which you add your this compound as the sole glucose source. Standard commercial media often contain unlabeled glucose.

  • Buffering Effect of External Metabolites: High concentrations of certain metabolites in the medium can exchange with their intracellular counterparts, diluting the 13C label. A common example is lactate (B86563).[3]

    • Recommendation: To minimize the buffering effect of lactate, ensure that there is little to no lactate present in the medium at the start of your 13C-glucose tracer experiment.[3]

  • Incorrect Tracer Concentration: The concentration of this compound may not be optimal for your specific cell line and experimental conditions.

    • Recommendation: The optimal concentration can vary. While some studies use concentrations similar to standard glucose levels in media (e.g., 5-25 mM), it's important to ensure this is not limiting or altering the metabolic phenotype you wish to study.

Sample Preparation

Q3: I'm concerned about the accuracy of my metabolite measurements due to sample preparation. What are the critical steps to watch out for?

A3: Sample preparation is a critical stage where significant errors can be introduced. Here are key areas to focus on:

  • Ineffective Quenching of Metabolism: If metabolic activity is not stopped instantly and completely, the levels of metabolites and their isotopic labeling patterns can change during sample harvesting.

    • Recommendation: Rapidly quench metabolism by using a cold quenching solution. A common and effective method is to use a cold solvent mixture, such as acidic acetonitrile:methanol:water.[7] Snap-freezing the cells in liquid nitrogen is also a widely used and effective technique.[8]

  • Metabolite Degradation or Interconversion: Some metabolites are inherently unstable, and improper extraction procedures can lead to their degradation or conversion into other molecules.[7]

    • Recommendation: Use extraction solvents and conditions that are known to preserve the stability of your target metabolites. Keep samples on ice or at 4°C throughout the extraction process.

  • Contamination: Unlabeled metabolites from external sources can contaminate your samples, leading to an underestimation of isotopic enrichment.[9]

    • Recommendation: Be meticulous with your laboratory practices. Use high-purity solvents and reagents. Process a "blank" sample (with no cells) in parallel with your experimental samples to identify any background contaminants.[9]

Mass Spectrometry Analysis

Q4: My mass spectrometry data has a low signal-to-noise ratio. What can I do to improve it?

A4: A low signal-to-noise ratio can compromise the accuracy of your mass isotopomer distribution measurements.[1] Consider the following troubleshooting steps:

  • Increase Sample Amount: If feasible, increase the amount of biological material (e.g., cell number) for each sample to boost the signal of your target metabolites.[1]

  • Optimize MS Method: Fine-tune the mass spectrometer settings. This includes optimizing the ionization source parameters and collision energies for tandem MS to enhance the signal for your specific metabolites of interest.[1]

  • Improve Chromatography: Optimize your liquid chromatography (LC) or gas chromatography (GC) method to achieve better peak shape and improved separation from compounds that may be causing ion suppression.[1]

Q5: I'm having trouble with peak identification and integration in my LC-MS data. How can I be more confident in my results?

A5: Accurate peak identification and integration are crucial for reliable quantification.

  • Peak Misidentification: It is a common pitfall to misidentify peaks in complex chromatograms.[7]

    • Recommendation: Use authentic standards for your metabolites of interest to confirm retention times and fragmentation patterns. Spiking your sample with a small amount of a known standard can help verify the peak corresponding to that metabolite.

  • Inaccurate Integration: Poor peak shape or co-eluting peaks can lead to inaccurate integration.

    • Recommendation: Optimize your chromatography to achieve better separation of isomers and isobars where possible.[9] Manually inspect and, if necessary, correct the automated peak integration for your target metabolites.

Data Interpretation

Q6: My model for metabolic flux analysis provides a poor fit to my experimental data. What does this indicate?

A6: A significant discrepancy between your model's predictions and your measured mass isotopomer data suggests that the model does not accurately represent the metabolic reality of your system.[1] Common reasons include:

  • Incomplete or Incorrect Metabolic Model: Your model may be missing important metabolic reactions or pathways that are active in your cells.[3] Alternatively, the reaction stoichiometries or atom transitions in your model may be incorrect.[1][3]

    • Recommendation: Re-evaluate the known metabolic pathways for your cell type and condition. You may need to expand the scope of your model to include additional reactions.[3] Double-check all reaction equations and atom mappings in your model for accuracy.[1]

  • Inaccurate Measurement Data: Errors in your mass spectrometry data will naturally lead to a poor fit.[1]

    • Recommendation: Review your raw data for any anomalies or outliers. Ensure that your analytical methods are validated and reproducible.[1]

Quantitative Data Summary

Table 1: Recommended this compound Concentrations and Labeling Times

Cell TypeRecommended this compound ConcentrationTypical Time to Isotopic Steady StateReference
Mammalian Cancer Cell Lines (e.g., H460)10 mM24 hours[2]
E. coli2 g/L (~11 mM)Minutes to hours, depending on growth rate[10]
Yeast (S. cerevisiae)20 g/L (~111 mM)~8-10 generations[7]
Mouse Models (bolus injection)1-4 mg/g body weight90 minutes post-injection[11]

Note: These are general recommendations. The optimal conditions should be determined empirically for your specific experimental system.

Experimental Protocols

Protocol 1: Cell Culture and Labeling with this compound
  • Cell Seeding: Seed cells in standard growth medium in multi-well plates (e.g., 6-well or 12-well plates) at a density that will result in approximately 80-90% confluency at the time of harvesting. Allow cells to adhere and grow for 24 hours.

  • Medium Exchange: Aspirate the standard growth medium. Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Labeling Medium Addition: Add pre-warmed labeling medium to the cells. The labeling medium should be a custom formulation of glucose-free medium supplemented with dialyzed fetal bovine serum (if required) and a known concentration of this compound (e.g., 10 mM).

  • Incubation: Place the cells back in the incubator and culture for the desired labeling period (determined by your steady-state experiments, e.g., 24 hours).

  • Metabolite Extraction: Proceed immediately to metabolite extraction after the labeling period.

Protocol 2: Metabolite Extraction from Adherent Mammalian Cells
  • Quenching: Place the cell culture plate on ice. Aspirate the labeling medium.

  • Washing: Quickly wash the cells with ice-cold PBS to remove any remaining extracellular metabolites. Aspirate the PBS completely.

  • Extraction Solvent Addition: Add a sufficient volume of ice-cold extraction solvent (e.g., 80:20 methanol:water) to the well to cover the cell monolayer (e.g., 1 mL for a 6-well plate).

  • Cell Scraping: Place the plate on dry ice for 10 minutes to ensure complete quenching and to aid in cell lysis. Then, use a cell scraper to scrape the cells into the extraction solvent.

  • Collection: Collect the cell lysate/solvent mixture into a microcentrifuge tube.

  • Centrifugation: Centrifuge the tube at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the intracellular metabolites, into a new tube.

  • Storage: Store the metabolite extract at -80°C until analysis by mass spectrometry.

Visualizations

Experimental Workflow

G cluster_design Experimental Design cluster_exp Experiment cluster_analysis Data Analysis design Select Cell Line & Conditions tracer Choose 13C-Glucose Tracer design->tracer ss_exp Determine Isotopic Steady State tracer->ss_exp culture Cell Culture & Labeling ss_exp->culture quench Quench Metabolism culture->quench extract Extract Metabolites quench->extract ms LC-MS/GC-MS Analysis extract->ms process Data Processing & Peak Integration ms->process mfa Metabolic Flux Analysis process->mfa interpret Interpretation mfa->interpret G decision decision solution solution start Low 13C Enrichment Observed q1 Is your medium glucose-free? start->q1 a1_no Use custom glucose-free medium. q1->a1_no No q2 Is isotopic steady state reached? q1->q2 Yes end Problem Resolved a1_no->end a2_no Increase labeling time. Perform time-course experiment. q2->a2_no No q3 Is there high extracellular lactate? q2->q3 Yes a2_no->end a3_yes Start experiment with low-lactate medium. q3->a3_yes Yes q3->end No a3_yes->end G glucose This compound g6p Glucose-6-P glucose->g6p f6p Fructose-6-P g6p->f6p ppp Pentose Phosphate Pathway g6p->ppp oxPPP g3p Glyceraldehyde-3-P f6p->g3p pep PEP g3p->pep pyruvate Pyruvate pep->pyruvate lactate Lactate pyruvate->lactate acetylcoa Acetyl-CoA pyruvate->acetylcoa citrate Citrate acetylcoa->citrate akg α-Ketoglutarate citrate->akg TCA Cycle tca TCA Cycle akg->tca ppp->f6p ppp->g3p

References

Technical Support Center: Optimizing D-Glucose-¹³C₆ Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using D-Glucose-¹³C₆ for stable isotope labeling in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using D-Glucose-¹³C₆ in cell culture?

A1: D-Glucose-¹³C₆ is a stable isotope-labeled form of glucose where all six carbon atoms are replaced with the heavy isotope ¹³C. It is used as a tracer in metabolic flux analysis (MFA) to track the fate of glucose carbons through various metabolic pathways, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. This allows for the quantification of intracellular metabolic fluxes and provides insights into cellular metabolism under different conditions.[1][2][3]

Q2: What is a typical starting concentration for D-Glucose-¹³C₆ in cell culture media?

A2: The optimal concentration of D-Glucose-¹³C₆ typically mirrors the concentration of unlabeled glucose in standard culture media to maintain normal cell metabolism. For many cell lines, this is in the low millimolar (mM) range. It is crucial to replace the unlabeled glucose with D-Glucose-¹³C₆ at the same concentration to avoid artifacts from glucose depletion or excess.[2][4] A common approach is to supplement basal media with a concentration that supports robust growth and labeling.[4]

Q3: How long should I incubate my cells with D-Glucose-¹³C₆ to achieve isotopic steady state?

A3: The incubation time required to reach isotopic steady state, where the labeling of intracellular metabolites is stable, depends on the metabolic pathway and the turnover rate of the metabolites being analyzed.[2][5] Glycolytic intermediates can reach a steady state within minutes, while TCA cycle intermediates may take several hours.[5][6][7] For comprehensive labeling of downstream metabolites, incubation times of 24 to 48 hours are often used for mammalian cells.[2] It is highly recommended to perform a time-course experiment to determine the optimal incubation time for your specific cell line and experimental goals.[4]

Q4: Should I use dialyzed or non-dialyzed fetal bovine serum (FBS) in my culture medium?

A4: Dialyzed FBS is highly recommended for stable isotope tracer experiments.[8] Non-dialyzed FBS contains endogenous small molecule metabolites, including unlabeled glucose and amino acids, which can dilute the isotopic enrichment of your tracer and confound the interpretation of labeling patterns.[8]

Q5: Can the passage number of my cell line affect the labeling experiment?

A5: Yes, the passage number can significantly impact your results. High-passage number cells may exhibit altered growth rates, metabolism, and gene expression, leading to inconsistent labeling.[9] It is advisable to use low-passage cells (e.g., <20 passages) for quantitative metabolomics experiments to ensure reproducibility.[9]

Troubleshooting Guides

Problem 1: Low or Incomplete ¹³C Labeling Detected

This is a common issue where the isotopic enrichment of downstream metabolites is lower than expected.

Potential Cause Recommended Solution
Insufficient Incubation Time The time was not sufficient to reach isotopic steady state for the metabolites of interest. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal labeling duration for your specific cell line and pathways.[2][5][7]
Presence of Unlabeled Glucose The culture medium contains unlabeled glucose from non-dialyzed FBS or other supplements, diluting the ¹³C tracer. Use dialyzed FBS and ensure all media components are free of unlabeled glucose.[8]
Low Tracer Concentration The initial concentration of D-Glucose-¹³C₆ is too low for sensitive detection. Ensure the labeled glucose concentration is equivalent to that of standard glucose in the culture medium (e.g., 5-25 mM).[4]
Slow Cell Growth or Low Metabolic Activity The cells are not actively dividing or metabolizing glucose, leading to poor incorporation of the label. Ensure cells are in the exponential growth phase during the experiment.[2] Optimize cell seeding density to prevent confluence before harvesting.[10]

Problem 2: Altered Cell Growth or Morphology in Labeled Medium

Cells may exhibit slower proliferation, changes in morphology, or signs of stress when cultured in the tracer-containing medium.

Potential Cause Recommended Solution
Media Preparation Issues Incorrect pH, osmolarity, or contamination of the custom-prepared labeled medium. Verify the pH of the labeled medium and adjust if necessary.[8] Filter-sterilize the final medium.[3] Prepare the medium fresh if possible.
Cellular Stress The switch to the new medium or the labeling process itself may induce a stress response. Allow cells to adapt to the base medium (without the tracer) for a period before starting the labeling experiment.[11]
Toxicity of Labeled Compound Although rare for D-Glucose-¹³C₆, high concentrations or impurities could potentially be toxic. Ensure the use of high-purity D-Glucose-¹³C₆ (≥99%).[12]

Experimental Protocols

I. Cell Seeding and Culture
  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase and will reach approximately 80-90% confluency at the time of harvest.[10] This needs to be optimized for each cell line.

  • Culture Medium: Use a base medium (e.g., DMEM, RPMI-1640) that lacks glucose. This will allow for the precise addition of D-Glucose-¹³C₆.

  • Serum: Supplement the medium with 10% dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled small molecules.[8]

  • Incubation: Culture cells overnight in a standard incubator (37°C, 5% CO₂) to allow for attachment and recovery.

II. D-Glucose-¹³C₆ Labeling
  • Media Preparation: Prepare the labeling medium by dissolving D-Glucose-¹³C₆ in the glucose-free base medium to the desired final concentration (e.g., 11 mM or 25 mM, matching the concentration of standard glucose in your regular medium).[4] Warm the medium to 37°C.

  • Medium Exchange: Aspirate the overnight culture medium from the cells. Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Tracer Incubation: Add the pre-warmed D-Glucose-¹³C₆ labeling medium to the cells.

  • Incubation: Return the cells to the incubator and incubate for the predetermined optimal time to achieve isotopic steady state for the metabolites of interest.[2]

III. Metabolite Quenching and Extraction
  • Quenching: To halt all enzymatic activity and preserve the metabolic state, rapidly quench the cells. A common method is to aspirate the labeling medium and immediately add ice-cold quenching solution (e.g., 80% methanol (B129727) pre-chilled to -80°C).[2][12]

  • Cell Lysis: Scrape the cells in the cold quenching solution and transfer the lysate to a microcentrifuge tube.[12]

  • Extraction: Vortex the samples and incubate on ice to precipitate proteins.[12] Centrifuge at high speed (e.g., 15,000 x g) at 4°C.

  • Sample Collection: Transfer the supernatant, which contains the intracellular metabolites, to a new tube for analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[12]

Visualizations

cluster_0 Cell Culture Preparation cluster_1 Isotopic Labeling cluster_2 Sample Processing Seed Cells Seed Cells Overnight Incubation Overnight Incubation Seed Cells->Overnight Incubation Prepare ¹³C₆-Glucose Medium Prepare ¹³C₆-Glucose Medium Overnight Incubation->Prepare ¹³C₆-Glucose Medium Medium Exchange Medium Exchange Prepare ¹³C₆-Glucose Medium->Medium Exchange Incubate with Tracer Incubate with Tracer Medium Exchange->Incubate with Tracer Quench Metabolism Quench Metabolism Incubate with Tracer->Quench Metabolism Extract Metabolites Extract Metabolites Quench Metabolism->Extract Metabolites Analyze by MS/NMR Analyze by MS/NMR Extract Metabolites->Analyze by MS/NMR

Caption: A generalized workflow for a stable isotope tracer experiment using D-Glucose-¹³C₆.

cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle D-Glucose-¹³C₆ D-Glucose-¹³C₆ Glucose-6-P-¹³C₆ Glucose-6-P-¹³C₆ D-Glucose-¹³C₆->Glucose-6-P-¹³C₆ Fructose-1,6-BP-¹³C₆ Fructose-1,6-BP-¹³C₆ Glucose-6-P-¹³C₆->Fructose-1,6-BP-¹³C₆ Ribose-5-P-¹³C₅ Ribose-5-P-¹³C₅ Glucose-6-P-¹³C₆->Ribose-5-P-¹³C₅ Pyruvate-¹³C₃ Pyruvate-¹³C₃ Fructose-1,6-BP-¹³C₆->Pyruvate-¹³C₃ Acetyl-CoA-¹³C₂ Acetyl-CoA-¹³C₂ Pyruvate-¹³C₃->Acetyl-CoA-¹³C₂ Lactate-¹³C₃ Lactate-¹³C₃ Pyruvate-¹³C₃->Lactate-¹³C₃ Citrate-¹³C₂₊ Citrate-¹³C₂₊ Acetyl-CoA-¹³C₂->Citrate-¹³C₂₊ Other TCA Intermediates Other TCA Intermediates Citrate-¹³C₂₊->Other TCA Intermediates

Caption: Simplified metabolic fate of D-Glucose-¹³C₆ in central carbon metabolism.

Start Start Low Labeling Low Labeling Start->Low Labeling Check Incubation Time Check Incubation Time Low Labeling->Check Incubation Time Sufficient? Check for Unlabeled Glucose Check for Unlabeled Glucose Check Incubation Time->Check for Unlabeled Glucose Yes Increase Incubation Time Increase Incubation Time Check Incubation Time->Increase Incubation Time No Use Dialyzed FBS Use Dialyzed FBS Resolved Resolved Use Dialyzed FBS->Resolved Check for Unlabeled Glucose->Use Dialyzed FBS Present? Check Cell Health Check Cell Health Check for Unlabeled Glucose->Check Cell Health No Increase Seeding Density Increase Seeding Density Increase Seeding Density->Resolved Check Cell Health->Increase Seeding Density Poor? Check Cell Health->Resolved Good Increase Incubation Time->Resolved

Caption: Troubleshooting workflow for low isotopic enrichment in a D-Glucose-¹³C₆ experiment.

References

troubleshooting low 13C enrichment in downstream metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during stable isotope tracing experiments, with a focus on troubleshooting low 13C enrichment in downstream metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for observing low 13C enrichment in my downstream metabolites?

Low 13C enrichment can stem from several factors throughout the experimental workflow. These can be broadly categorized as:

  • Biological Factors: The metabolic activity of the cells may be lower than anticipated, or the chosen tracer may not be the primary substrate for the pathway of interest. Cells might be utilizing alternative carbon sources from the medium (e.g., unlabeled amino acids or lipids) diluting the isotopic label.

  • Experimental Design Flaws: The duration of the labeling experiment may be insufficient to reach isotopic steady state for the metabolites of interest.[1] The concentration of the 13C tracer could be too low, or the tracer itself may not be optimal for interrogating the specific pathway under investigation.[2][3]

  • Sample Preparation Artifacts: Inefficient quenching of metabolic activity can allow enzymes to remain active, altering labeling patterns post-harvest.[4][5] Metabolite leakage during quenching or inefficient extraction can also lead to a loss of labeled compounds.[4]

  • Analytical Limitations: The sensitivity of the mass spectrometer or NMR instrument may be insufficient to detect low levels of enrichment.[6][7] Additionally, incorrect data analysis, such as the failure to correct for the natural abundance of 13C, can lead to inaccurate enrichment calculations.[6]

Q2: How long should I perform the labeling experiment to ensure accurate results?

The ideal labeling duration depends on the time required to reach isotopic steady state , where the isotopic enrichment of a metabolite becomes stable.[8] This duration varies significantly depending on the metabolic pathway and the turnover rate of the metabolites. For instance, glycolytic intermediates can reach a steady state in minutes, while TCA cycle intermediates may take a couple of hours, and complex molecules like nucleotides can require up to 24 hours.[1] It is recommended to perform a time-course experiment to determine the optimal labeling time for your specific system and metabolites of interest.

Q3: How can I confirm that my cells are properly taking up and metabolizing the 13C tracer?

First, ensure that the tracer is the primary substrate for the pathway being studied. For example, when using [U-13C]-glucose, you should observe high enrichment in early glycolytic intermediates like glucose-6-phosphate and fructose-6-phosphate (B1210287) relatively quickly. If enrichment is low even in these initial metabolites, it could indicate a problem with glucose uptake or that the cells are preferentially consuming other unlabeled nutrients from the media.[1] Using dialyzed fetal bovine serum in mammalian cell culture can help minimize the influence of unlabeled metabolites from the serum.[1]

Q4: What are the most critical steps in sample preparation to avoid artifacts?

Quenching , the rapid halting of all enzymatic activity, is arguably the most critical step.[4] Incomplete quenching can lead to continued metabolic activity and altered labeling patterns after you've collected your sample.[4] The choice of quenching method (e.g., cold methanol (B129727), fast filtration, or liquid nitrogen snap-freezing) depends on the cell type.[4] It's also crucial to prevent the leakage of intracellular metabolites, which can be a problem with some quenching methods.[4] Following quenching, an optimized metabolite extraction protocol is necessary to ensure efficient recovery of the compounds of interest.[6]

Q5: My enrichment is low. Could the issue be my analytical instrument?

It's possible. Both mass spectrometry (MS) and nuclear magnetic resonance (NMR) are primary techniques for detecting labeled metabolites.[9] However, they have different sensitivity levels. MS, particularly high-resolution instruments, is generally more sensitive than NMR and better for detecting low-abundance metabolites and low levels of enrichment.[6] If you suspect an instrument sensitivity issue, you can try increasing the amount of biological material analyzed or using a more sensitive instrument.[6] It's also vital to ensure that the instrument is properly calibrated and that data analysis includes necessary corrections, such as for natural isotope abundance.[6]

Troubleshooting Guides

Guide 1: Low Overall 13C Enrichment
Symptom Possible Cause Recommended Solution
Low enrichment in all measured metabolites, including early intermediates.Insufficient Tracer Uptake: Cells may be utilizing other carbon sources from the media (e.g., unlabeled glucose or glutamine in serum).Use dialyzed fetal bovine serum to reduce unlabeled substrates.[1] Confirm uptake by measuring the disappearance of the labeled tracer from the medium.
Suboptimal Tracer Concentration: The concentration of the 13C-labeled substrate is too low compared to the unlabeled pool.Increase the concentration of the 13C tracer in the labeling medium.[6]
Incorrect Labeling Duration: The experiment was stopped before metabolites reached isotopic steady state.Perform a time-course experiment (e.g., sampling at multiple time points) to determine the time to isotopic steady state for your metabolites of interest.[1]
Poor Cell Viability: Cells are not metabolically active due to stress or death.Check cell viability before and after the labeling experiment using methods like Trypan Blue exclusion.
Guide 2: Low Enrichment in Specific Downstream Pathways (e.g., TCA Cycle)
Symptom Possible Cause Recommended Solution
High enrichment in upstream metabolites (e.g., glycolysis) but low enrichment in a downstream pathway (e.g., TCA cycle).Pathway Inactivity: The specific downstream pathway has low flux under the experimental conditions.Re-evaluate the biological hypothesis. The cells may be relying on alternative pathways. Consider using a different tracer that enters the pathway at a different point (e.g., 13C-glutamine for the TCA cycle).[10]
Dilution from Other Pathways: The metabolite pool is being diluted by carbon from other unlabeled sources or pathways.Use multiple tracers in parallel experiments to better constrain fluxes. For example, combine 13C-glucose and 13C-glutamine tracing to understand TCA cycle inputs.[2]
Compartmentalization: The measured metabolite pool represents a whole-cell average, while the labeling may be occurring in a specific compartment (e.g., mitochondria).[8]This is an inherent challenge. Advanced techniques like subcellular fractionation may be required, though they present their own difficulties. Interpret data with an understanding of metabolic compartmentalization.
Guide 3: High Variability Between Replicates
Symptom Possible Cause Recommended Solution
Inconsistent enrichment values for the same metabolite across biological replicates.Inconsistent Cell Culture Conditions: Differences in cell density, growth phase, or media conditions between replicates.Standardize cell seeding density and ensure all replicates are in the same phase of growth when starting the experiment.
Variable Quenching/Extraction Efficiency: Inconsistency in the timing or execution of sample harvesting and preparation.Practice and standardize the quenching and extraction protocol. Ensure rapid and consistent processing of all samples.[4]
Analytical Inconsistency: Issues with the LC-MS or GC-MS run, such as retention time shifts or changes in instrument sensitivity.Use isotopically labeled internal standards to correct for analytical variability.[11] Run quality control samples throughout the analytical batch.

Data Presentation: Tracer Performance

The choice of 13C-labeled glucose tracer significantly impacts the precision of flux estimates for different pathways.

Table 1: Performance of Different 13C-Glucose Tracers in Central Carbon Metabolism Higher scores indicate more precise flux estimates.

Metabolic PathwayBest Performing Glucose Tracers
Glycolysis[1,2-13C2]glucose, [2-13C]glucose, [3-13C]glucose[12]
Pentose Phosphate Pathway (PPP)[1,2-13C2]glucose, [2-13C]glucose, [3-13C]glucose[12]
Tricarboxylic Acid (TCA) Cycle[U-13C6]glucose[12]
Overall Central Carbon Metabolism[1,2-13C2]glucose[12]

Table 2: Typical Time to Reach Isotopic Steady State in Cultured Cells

Metabolite ClassApproximate Time to Steady State
Glycolytic Intermediates~10 minutes[1]
TCA Cycle Intermediates~2 hours[1]
Nucleotides~24 hours[1]

Experimental Protocols

Protocol 1: General Workflow for 13C Tracer Experiment in Adherent Cells
  • Cell Culture: Seed cells in multi-well plates and culture until they reach the desired confluency (typically 70-80%). Ensure consistent cell numbers across all wells.

  • Prepare Labeling Medium: Prepare culture medium by supplementing a nutrient-free base medium with the desired concentration of the 13C tracer (e.g., 10 mM [U-13C6]-glucose) and other necessary components like dialyzed fetal bovine serum.[9] Pre-warm the medium to 37°C.

  • Labeling: Aspirate the standard culture medium from the cells and wash once with sterile PBS. Immediately add the pre-warmed labeling medium to the cells.[9]

  • Incubation: Place the cells back in the incubator for the predetermined labeling duration.

  • Quenching & Extraction: At the end of the incubation period, rapidly perform quenching and metabolite extraction as described in Protocol 2.

Protocol 2: Quenching and Extraction using Cold Methanol
  • Preparation: Prepare an 80% methanol solution (v/v) in water and cool it to -80°C.[6]

  • Quenching: Rapidly aspirate the labeling medium from the plate. Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.[6]

  • Metabolite Extraction: Add the pre-chilled 80% methanol solution to each well (e.g., 1 mL for a 6-well plate).[9]

  • Cell Lysis: Scrape the cells in the cold methanol and transfer the entire cell lysate to a pre-chilled microcentrifuge tube.[9]

  • Pellet Debris: Vortex the tubes vigorously and centrifuge at high speed (e.g., >10,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.[6][9]

  • Sample Collection: Transfer the supernatant, which contains the polar metabolites, to a new tube.

  • Drying and Storage: Dry the metabolite extracts using a vacuum concentrator. Store the dried pellets at -80°C until analysis.[6][9]

Visualizations

G A 1. Experimental Design (Select Cells, Tracer, Duration) B 2. Cell Culture & Labeling (Incubate with 13C Tracer) A->B C 3. Quenching (Rapidly Halt Metabolism) B->C D 4. Metabolite Extraction (Isolate Intracellular Metabolites) C->D E 5. Analytical Measurement (LC-MS or GC-MS) D->E F 6. Data Analysis (Correct for Natural Abundance) E->F G 7. Biological Interpretation (Flux Estimation) F->G

Caption: A typical experimental workflow for a 13C stable isotope tracing experiment.

G start_node Low 13C Enrichment Observed q1 Is enrichment low in ALL metabolites? start_node->q1 q2 Is labeling duration sufficient to reach isotopic steady state? q1->q2  Yes q3 Is the pathway active? Is there dilution from other carbon sources? q1->q3  No sol1 Check tracer uptake. Increase tracer concentration. Verify cell viability. q2->sol1  Yes sol2 Perform time-course experiment to determine optimal duration. q2->sol2  No sol3 Use alternative tracers. Consider metabolic compartmentalization. q3->sol3

Caption: A troubleshooting decision tree for diagnosing low 13C enrichment.

G glucose_node [U-13C6]Glucose g6p G6P (M+6) glucose_node->g6p ppp Pentose Phosphate Pathway g6p->ppp f6p F6P (M+6) g6p->f6p pep PEP (M+3) f6p->pep pyruvate Pyruvate (M+3) pep->pyruvate acetylcoa Acetyl-CoA (M+2) pyruvate->acetylcoa tca TCA Cycle pyruvate->tca Anaplerosis acetylcoa->tca citrate Citrate (M+2, M+3, M+4...) tca->citrate

Caption: Simplified flow of 13C atoms from glucose through central carbon metabolism.

References

Technical Support Center: D-Glucose-13C6 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for background noise in D-Glucose-13C6 mass spectrometry (MS) data.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in this compound MS data?

A1: Background noise in this compound MS data can originate from several sources:

  • Natural Isotopic Abundance: Carbon has a naturally occurring heavy isotope, 13C, with an abundance of approximately 1.1%.[1][2] This means that even unlabeled glucose will have a small signal at M+1, M+2, etc., which can interfere with the detection of low levels of 13C6-glucose enrichment.[3]

  • Chemical Noise: This refers to ions in the mass spectrometer that do not originate from the analyte of interest. Common sources include:

    • Solvents and reagents: Impurities in solvents like acetonitrile, methanol, and water can introduce background ions.[4][5]

    • Plasticizers and polymers: Phthalates, polyethylene (B3416737) glycol (PEG), and polypropylene (B1209903) glycol (PPG) can leach from labware (e.g., tubes, pipette tips) and contaminate samples.[4][6]

    • Sample matrix: Complex biological samples can contain numerous endogenous compounds that may have similar mass-to-charge ratios (m/z) as this compound or its fragments.[3]

    • System contamination: Carryover from previous injections or buildup of contaminants in the LC-MS system can contribute to background noise.[5][7]

  • Electronic Noise: This is inherent to the mass spectrometer's detector and electronics.

Q2: Why is it crucial to correct for natural isotopic abundance?

Q3: What is a Mass Isotopomer Distribution (MID) and why is it important?

A3: A Mass Isotopomer Distribution (MID), also known as a Mass Distribution Vector (MDV), describes the fractional abundance of all mass isotopologues of a metabolite.[1] For a six-carbon molecule like glucose, the MID would show the relative proportions of molecules with zero (M+0), one (M+1), two (M+2), up to six (M+6) 13C atoms. Analyzing the changes in the MID after introducing this compound allows researchers to trace the metabolic fate of the labeled glucose.

Q4: What are the common methods for background correction in this compound MS data?

A4: The most common and critical correction is for natural isotopic abundance, which is typically performed using a matrix-based mathematical approach.[1] This involves using a correction matrix derived from the elemental formula of the analyte and the known natural abundances of its constituent isotopes.[1] Several software tools are available to perform this correction.[1] For other sources of background noise, such as chemical contaminants, correction strategies involve using high-purity solvents, proper sample preparation techniques, and thorough cleaning of the LC-MS system.[5][7]

Q5: What software and tools can be used for natural abundance correction?

A5: Several software packages are available to perform natural abundance correction. These tools typically require the elemental formula of the metabolite and the measured mass isotopomer distribution as input.[1] Popular options include:

  • IsoCorrectoR: An R-based tool for correcting MS and MS/MS data for natural isotope abundance and tracer impurity.[1][8]

  • AccuCor: An R package designed for correcting high-resolution mass spectrometry data.[1]

  • IsoCor: A Python-based tool with a graphical user interface.[1]

  • PolyMID-Correct: An open-source tool applicable to both low- and high-resolution mass spectrometry data.[9]

Troubleshooting Guide

This section addresses specific issues that may arise during your this compound experiments.

Problem Potential Cause Recommended Solution
High background signal in blank samples Contamination of the LC-MS system, solvents, or reagents.[5][7]1. Thoroughly flush the LC system and column with a strong solvent. 2. Use fresh, high-purity solvents and reagents.[7] 3. Inject several blank samples after a high-concentration sample to check for carryover.[7]
Unexpected peaks at the m/z of labeled glucose in unlabeled control samples Natural abundance of 13C in unlabeled glucose.1. This is expected. Apply a natural abundance correction algorithm to your data. 2. Analyze an unlabeled control sample to validate your correction method; the corrected M+0 should be close to 100%.[1]
Inaccurate quantification of isotopic enrichment Failure to correct for natural isotope abundance or tracer impurity.[1][8]1. Implement a natural abundance correction workflow using appropriate software.[1] 2. If the purity of your this compound tracer is less than 100%, also correct for tracer impurity.[8]
Poor peak shape or resolution for glucose Inappropriate column chemistry or LC gradient.[7]1. For a polar molecule like glucose, consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[7] 2. Optimize the mobile phase composition and gradient to improve peak shape and separation from isomers.
Signal suppression or enhancement (matrix effects) Co-eluting compounds from the sample matrix interfering with the ionization of glucose.[7]1. Optimize sample preparation to remove interfering substances (e.g., protein precipitation, solid-phase extraction).[10] 2. Perform a post-column infusion experiment to assess the extent of matrix effects.[7]

Experimental Protocol: Natural Abundance Correction

This protocol outlines the general steps for performing natural abundance correction on this compound MS data.

  • Data Acquisition:

    • Acquire MS data for your samples, including unlabeled controls and samples treated with this compound.

    • Ensure that the mass spectrometer is properly calibrated and tuned for optimal resolution and sensitivity.

  • Peak Integration:

    • Integrate the peak areas for all relevant mass isotopologues of glucose (M+0 to M+6).

    • This will yield the measured Mass Isotopomer Distribution (MID).

  • Correction using Software (e.g., IsoCorrectoR):

    • Input Data Preparation: Format your integrated peak area data into a file compatible with the chosen software. This typically includes sample names, metabolite names, and the raw intensities for each isotopologue.

    • Provide Elemental Composition: Input the chemical formula for glucose (C6H12O6). If derivatization was used, the elemental composition of the derivative must also be included.

    • Run Correction Algorithm: Execute the correction function in the software. The software will generate a correction matrix based on the natural abundances of all isotopes (13C, 2H, 17O, 18O, etc.) and apply it to your measured MID.[1]

    • Output Analysis: The software will output the corrected MID, which represents the true isotopic enrichment from the this compound tracer.

  • Validation:

    • Analyze an unlabeled control sample using the same correction workflow.

    • After correction, the fractional abundance of the M+0 isotopologue should be approximately 1.0 (or 100%), and all other isotopologues (M+1, M+2, etc.) should be close to zero.[1] Significant deviations may indicate an issue with the correction parameters or the experimental data.

Visualization

The following diagram illustrates the workflow for correcting background noise in this compound MS data, with a focus on natural abundance correction.

Workflow for Background Noise Correction in this compound MS Data cluster_0 Data Acquisition & Pre-processing cluster_1 Background Correction cluster_2 Validation & Downstream Analysis cluster_3 Troubleshooting A LC-MS Analysis of Samples B Peak Detection & Integration A->B Raw Data H High Background in Blanks? C Measured Mass Isotopomer Distribution (MID) B->C D Natural Abundance Correction (e.g., using IsoCorrectoR) C->D E Corrected MID D->E F Analyze Unlabeled Control (Corrected M+0 ≈ 100%) E->F Validation G Metabolic Flux Analysis E->G Corrected Data I Check System & Reagents H->I

Caption: Workflow for correcting background noise in this compound MS data.

References

Technical Support Center: D-Glucose-¹³C₆ NMR Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-Glucose-¹³C₆ NMR spectroscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, particularly the issue of overlapping peaks in your spectra.

Troubleshooting Guide: Resolving Overlapping Peaks

Overlapping peaks in ¹³C NMR spectra of D-Glucose-¹³C₆ can complicate spectral assignment and quantitative analysis. This guide provides a systematic approach to diagnosing and resolving these issues.

Problem: My ¹³C NMR spectrum of D-Glucose-¹³C₆ shows significant peak overlap, making it difficult to assign individual carbon signals.

This is a common issue due to the presence of α and β anomers of glucose in solution, whose signals are often close in chemical shift.[1]

Solution Workflow

The following diagram outlines a recommended workflow for addressing peak overlap:

G cluster_0 Initial Analysis cluster_1 Advanced 1D Techniques cluster_2 2D NMR Correlation cluster_3 Data Interpretation A Acquire 1D ¹³C NMR B Identify Peak Overlap A->B C Run DEPT-135/DEPT-90 B->C If overlap persists D Distinguish CH, CH₂, CH₃ C->D E Acquire 2D HSQC D->E For definitive assignment I Assign All Signals D->I F Correlate ¹H-¹³C (1-bond) E->F G Acquire 2D HMBC F->G To confirm connectivity F->I H Correlate ¹H-¹³C (long-range) G->H H->I G cluster_glucose D-Glucose Structure cluster_experiments 2D NMR Correlations C1 C1-H1 C2 C2-H2 C3 C3-H3 C4 C4-H4 C5 C5-H5 C6 C6-H6, H6' HSQC HSQC HSQC->C1 1-bond J(CH) HSQC->C2 1-bond J(CH) HSQC->C3 1-bond J(CH) HSQC->C4 1-bond J(CH) HSQC->C5 1-bond J(CH) HSQC->C6 1-bond J(CH) HMBC HMBC HMBC->C1 2-3 bond J(CH) e.g., H2->C1 HMBC->C3 2-3 bond J(CH) e.g., H1->C2 COSY COSY COSY->C1 3-bond J(HH) e.g., H1-H2 COSY->C3 3-bond J(HH) e.g., H2-H3

References

ensuring complete cell lysis for D-Glucose-13C6 metabolite extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to ensure complete cell lysis for the accurate extraction and analysis of D-Glucose-13C6 and its labeled metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the first and most critical step for accurate metabolite analysis?

A1: The most critical initial step is quenching, which is the rapid cessation of all enzymatic activity to preserve the metabolic state of the cells at the moment of collection.[1] For primary metabolites like ATP and glucose-6-phosphate, turnover rates can be as fast as one second, making rapid quenching essential.[2]

Q2: What is the recommended method for harvesting adherent cells?

A2: Scraping cells directly into a cold extraction solvent is the recommended method for adherent cells.[3][4] Trypsinization should be avoided as it can damage cell membranes, leading to the leakage of intracellular metabolites.[3][5]

Q3: How should suspension cells be harvested?

A3: For suspension cultures, fast filtration followed by immediate immersion of the filter in a quenching solvent is the preferred method to separate cells from the media without perturbing the nutrient environment.[2][6] An alternative for larger volumes is rapid centrifugation in the presence of an ice-cold saline solution to dilute extracellular metabolites and lower the temperature.[7]

Q4: Which solvents are best for quenching and extracting polar metabolites like this compound?

A4: Pre-chilled methanol (B129727) or acetonitrile (B52724) mixtures with water are commonly used and effective.[5] Popular choices include 80% methanol in water (-80°C) or a 40:40:20 mixture of acetonitrile, methanol, and water.[2][8][9] For enhanced quenching, 0.1 M formic acid can be added to the solvent mixture, which helps to prevent the interconversion of metabolites by inactivating enzymes more effectively.[2][10]

Q5: Can I use 100% methanol for quenching?

A5: Using 100% methanol alone is not recommended as it can cause leakage of some metabolites.[3] Aqueous mixtures, such as 80% methanol, are generally more effective at maintaining cell membrane integrity during the initial quenching phase.[11]

Troubleshooting Guide

Problem 1: Low or inconsistent metabolite yield across replicates.

Potential Cause Recommended Solution Citation
Incomplete Quenching Ensure the quenching solution is sufficiently cold (e.g., -40°C to -80°C) and use a high volume ratio of solvent to cells (e.g., 10:1) to rapidly decrease the temperature. Adding 0.1 M formic acid to the solvent can improve enzyme inactivation.[2][7]
Metabolite Leakage For adherent cells, avoid trypsin and use scraping instead. For all cells, minimize wash steps. If washing is necessary, use ice-cold isotonic saline (0.9% NaCl) and perform the wash very quickly (<10 seconds).[3][7]
Incomplete Cell Lysis Incorporate mechanical disruption methods such as probe sonication, bead homogenization, or multiple freeze-thaw cycles after initial solvent addition.[8][11][12]
Metabolite Degradation If using an acidic quenching solution, neutralize the extract with a suitable buffer (e.g., ammonium (B1175870) bicarbonate) after quenching to prevent acid-catalyzed degradation. Always keep samples on ice or at 4°C during processing.[2][7][13]

Problem 2: Sample is viscous and difficult to pipette after lysis.

Potential Cause Recommended Solution Citation
DNA Release The high viscosity is likely due to the release of genomic DNA from the lysed cells.[13]
Add DNase I to the lysis buffer to digest the DNA. Ensure that Mg2+ is present, as it is a required cofactor for DNase I activity. Alternatively, mechanical shearing through a fine-gauge needle can also reduce viscosity.[13]

Problem 3: Poor separation of polar and non-polar metabolites.

Potential Cause Recommended Solution Citation
Single-Phase Extraction A single-phase extraction using solvents like methanol/water is excellent for polar metabolites but may not efficiently separate them from lipids.[5]
Employ a biphasic liquid-liquid extraction. A common method involves a mixture of methanol, chloroform (B151607), and water. This will partition polar metabolites (including glucose and its derivatives) into the upper aqueous phase and lipids into the lower chloroform phase.[1][5]

Experimental Protocols

Protocol 1: Metabolite Extraction from Adherent Mammalian Cells

This protocol is optimized for the extraction of polar metabolites from cells grown in a 6-well plate.

  • Cell Culture: Grow adherent cells to the desired confluency (typically 80-90%).

  • Media Removal: Aspirate the culture medium completely.

  • Washing (Optional but Recommended): Quickly wash the cells with 1-2 mL of ice-cold 0.9% NaCl solution. Immediately aspirate the saline wash. This step should take less than 10 seconds.[2]

  • Quenching: Immediately add 1 mL of pre-chilled (-80°C) extraction solvent (e.g., 80% methanol containing 0.1 M formic acid) to each well.[2][9]

  • Cell Scraping: Place the plate on dry ice to keep it frozen. Scrape the cells from the plate using a cell scraper and transfer the resulting cell lysate into a pre-chilled microcentrifuge tube.[4][14]

  • Mechanical Lysis (Optional): To ensure complete lysis, perform three cycles of vortexing for 30 seconds followed by 1 minute on ice.[8] Alternatively, sonicate the sample on ice.[12]

  • Protein Precipitation: Incubate the lysate at -20°C for 20 minutes to precipitate proteins.[8][9]

  • Centrifugation: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated protein.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.

  • Drying: Dry the supernatant using a stream of nitrogen gas or a vacuum concentrator.[8]

  • Reconstitution: Reconstitute the dried metabolite pellet in a suitable solvent (e.g., MS-grade water) for your analytical platform (e.g., LC-MS).[14]

Protocol 2: Metabolite Extraction from Suspension Cells
  • Cell Culture: Grow suspension cells to the desired density. A minimum of 1 million cells is recommended, with 10 million being optimal.[3][6]

  • Harvesting: Rapidly filter the cell suspension through a nylon filter (0.2 µm pore size) under vacuum.[6]

  • Quenching: Immediately transfer the filter with the cells into a tube containing a pre-chilled (-40°C) quenching/extraction solvent (e.g., 60% methanol).[6][15]

  • Lysis: Perform multiple freeze-thaw cycles by alternating the tube between liquid nitrogen and a room temperature water bath to ensure complete cell disruption.[11][16]

  • Centrifugation: Centrifuge the tube to pellet the filter and cell debris.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Re-extraction (Optional): To maximize yield, add a smaller volume of fresh extraction solvent to the pellet, vortex, re-centrifuge, and pool the supernatants.[8]

  • Drying and Reconstitution: Proceed with steps 10 and 11 from the adherent cell protocol.

Data Presentation

Table 1: Comparison of Common Quenching and Extraction Solvents

Solvent SystemComposition (v/v/v)TemperatureKey AdvantagesCitation
Methanol/Water 80:20-20°C to -80°CWidely used, good for polar metabolites.[8][9]
Acetonitrile/Methanol/Water 40:40:20-20°CEffective for a broad range of metabolites, including high-energy compounds like ATP.[2]
Acidified Methanol/Water 80:20 with 0.1 M Formic Acid-70°CSuperior quenching by rapidly inactivating enzymes, preventing metabolite interconversion.[2][10]
Methanol/Chloroform/Water 2:1:0.8 (example ratio)4°CAllows for biphasic separation of polar metabolites (aqueous phase) from lipids (organic phase).[5]

Visualizations

Experimental Workflow for Metabolite Extraction

G cluster_0 Cell Culture cluster_1 Harvesting & Quenching cluster_2 Lysis & Extraction cluster_3 Sample Preparation cluster_4 Analysis Adherent Adherent Cells Wash Quick Wash (Ice-cold Saline) Adherent->Wash Suspension Suspension Cells Filter Fast Filtration Suspension->Filter Scrape Scrape into -80°C Solvent Wash->Scrape Lysis Mechanical Lysis (Sonication / Freeze-Thaw) Scrape->Lysis Quench Immerse Filter in Cold Solvent Filter->Quench Quench->Lysis Precipitate Protein Precipitation (-20°C Incubation) Lysis->Precipitate Centrifuge Centrifuge (16,000 x g, 4°C) Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Dry Dry Down (Nitrogen Stream) Collect->Dry Reconstitute Reconstitute in MS-grade Water Dry->Reconstitute Analysis LC-MS Analysis Reconstitute->Analysis

Caption: Workflow for polar metabolite extraction from cultured cells.

Troubleshooting Logic for Low Metabolite Yield

G Start Low Metabolite Yield CheckQuenching Was quenching rapid & cold enough? Start->CheckQuenching CheckHarvest Was the harvesting method optimal? CheckQuenching->CheckHarvest Yes ImproveQuenching Use -80°C solvent; Consider adding formic acid CheckQuenching->ImproveQuenching No CheckLysis Was mechanical lysis performed? CheckHarvest->CheckLysis Yes ImproveHarvest Use scraping (adherent); Use fast filtration (suspension); Minimize wash steps CheckHarvest->ImproveHarvest No AddLysis Incorporate sonication or multiple freeze-thaw cycles CheckLysis->AddLysis No ReExtract Consider re-extracting pellet and pooling supernatants CheckLysis->ReExtract Yes ImproveQuenching->CheckHarvest ImproveHarvest->CheckLysis AddLysis->ReExtract

Caption: Decision tree for troubleshooting low metabolite yield.

References

challenges in achieving isotopic steady-state with D-Glucose-13C6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Glucose-¹³C₆ metabolic flux analysis. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of achieving isotopic steady-state and troubleshooting common challenges encountered during labeling experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Experimental Design & Achieving Steady-State

Q1: What is the difference between metabolic steady-state and isotopic steady-state?

A1: It is crucial to distinguish between metabolic and isotopic steady-state for accurate data interpretation in ¹³C tracer experiments.[1]

  • Metabolic Steady-State: This refers to a state where the concentrations of intracellular metabolites and the rates of metabolic fluxes are constant over time.[1] In typical cell culture, this is often a "pseudo-steady state" where changes are minimal during the measurement period.[1]

  • Isotopic Steady-State: This is achieved when the fractional enrichment of a ¹³C label in a specific metabolite becomes stable over time.[1] The time required to reach this state depends on the metabolic fluxes and the pool sizes of the metabolite and its precursors.[1]

Q2: How long does it take to reach isotopic steady-state with D-Glucose-¹³C₆?

A2: The time to reach isotopic steady-state is highly dependent on the specific metabolic pathway and the experimental system.

  • In vitro (Cell Culture): Glycolytic intermediates can reach isotopic steady-state within minutes.[1][2] However, intermediates of the TCA cycle may take several hours to equilibrate.[1] For some amino acids that are present in the culture medium, achieving true isotopic steady-state can be challenging due to continuous exchange between intracellular and extracellular pools.[1][3] A common practice for in vitro studies is a labeling period of 6 to 24 hours to approach isotopic steady-state for a broad range of metabolites.[4][5]

  • In vivo (Animal Models): The dynamics are more complex in living organisms. Bolus-based administration of ¹³C-glucose in mice has shown that a 90-minute label incorporation period can provide good overall labeling of TCA cycle intermediates.[6] However, the optimal timing can vary by organ.[6]

Q3: My flux estimations have large confidence intervals. What could be the cause in my experimental design?

A3: Large confidence intervals often point to a suboptimal experimental design. Common pitfalls include:

  • Inadequate Tracer Selection: There is no single universal tracer for all metabolic pathways.[7][8] While D-Glucose-¹³C₆ is excellent for glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP), other tracers like ¹³C-glutamine are better for resolving TCA cycle fluxes.[4][7][8]

  • Not Reaching Isotopic Steady-State: A fundamental assumption for many metabolic flux analysis (MFA) models is the attainment of isotopic steady-state.[7] If this condition is not met, the calculated fluxes will be inaccurate.[7]

Troubleshooting:

  • Perform Pilot Time-Course Experiments: To determine the optimal labeling duration for your specific system and metabolites of interest, conduct a time-course experiment and measure the isotopic enrichment at multiple time points.

  • Consider Parallel Labeling: Using different tracers in parallel experiments can provide a more comprehensive and robust flux map.[7][8] For instance, combining [1,2-¹³C₂]glucose with [U-¹³C₅]glutamine can offer better resolution across multiple pathways.[9]

Data Interpretation & Common Issues

Q4: I observe incomplete labeling of my target metabolites even after a long incubation time. Why is this happening?

A4: Incomplete labeling is a common observation and can be attributed to several factors:

  • Dilution from Unlabeled Sources: The ¹³C-labeled glucose is often diluted by unlabeled glucose present in the system, for example, from serum in the culture medium or from glycogen (B147801) stores within the cells.[6]

  • Contribution from Other Carbon Sources: Cells can utilize other substrates from the medium, such as amino acids, which contribute to the carbon backbones of metabolites, thereby diluting the ¹³C enrichment from glucose.

  • Metabolic Influx from Multiple Pathways: A metabolite may be synthesized from multiple pathways, not all of which may be downstream of glucose metabolism.

Q5: My mass spectrometry data has a low signal-to-noise ratio. What can I do?

A5: A low signal-to-noise ratio can compromise the accuracy of your mass isotopomer distribution measurements.[7]

Troubleshooting:

  • Increase Sample Amount: If feasible, increase the amount of biological material for each sample.[7]

  • Optimize Mass Spectrometry Method: Fine-tune the instrument settings, such as ionization source parameters, to improve the signal for your metabolites of interest.[7]

  • Improve Chromatography: Optimize your liquid chromatography (LC) or gas chromatography (GC) method to achieve better peak shapes and separation from interfering compounds.[7][10]

Q6: The results of my flux estimation do not fit the model well. What are the likely causes?

A6: A poor fit between your experimental data and the model predictions can arise from several issues:[7]

  • Incorrect Metabolic Model: The model may be missing important reactions or pathways, or the reaction stoichiometries and atom transitions may be incorrect.[7][11]

  • Gross Measurement Errors: Significant errors in your labeling data or external rate measurements can lead to a poor fit.[7][11]

  • Incorrect Error Model: The statistical weights assigned to your measurements might not accurately reflect the true measurement errors.[7]

Troubleshooting:

  • Review Your Metabolic Model: Double-check all reaction equations and atom mappings in your model.[7]

  • Inspect Raw Data: Carefully review your raw data for any anomalies or outliers.[7]

  • Re-evaluate Measurement Errors: Ensure the standard deviations of your measurements are accurate and correctly incorporated into the flux estimation algorithm.[7]

Experimental Protocols

General Protocol for ¹³C-Glucose Labeling in Adherent Cell Culture

This protocol provides a general framework. Optimization for specific cell lines and experimental goals is recommended.

  • Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency (typically semi-confluent).

  • Media Preparation: Prepare glucose-free DMEM supplemented with necessary components (e.g., serum, glutamine) and a known concentration of D-Glucose-¹³C₆ (e.g., 25 mM).[4]

  • Tracer Introduction: At time zero, remove the existing medium and replace it with the ¹³C-labeled medium.

  • Incubation: Culture the cells for the predetermined duration to achieve isotopic steady-state (e.g., 6 hours).[4]

  • Metabolite Quenching and Extraction:

    • Rapidly wash the cells with ice-cold saline.

    • Quench metabolism by adding ice-cold methanol.[4][12]

    • Scrape the cells and collect the cell lysate.

  • Sample Processing: Process the samples for metabolite analysis (e.g., centrifugation to remove cell debris).

  • Metabolite Analysis: Analyze the mass isotopomer distributions of key metabolites using GC-MS or LC-MS.

In Vivo Bolus Administration of ¹³C-Glucose in Mice

This protocol is adapted from studies on TCA cycle metabolism.[6]

  • Fasting: Fast the mice for a defined period (e.g., 3 hours) prior to label administration, although this may need to be optimized for specific organs.[6]

  • Tracer Administration: Administer D-Glucose-¹³C₆ via intraperitoneal injection at a specified concentration (e.g., 4 mg/g body weight).[6]

  • Label Incorporation: Allow the label to incorporate for a specific duration (e.g., 90 minutes).[6]

  • Tissue Collection: Euthanize the mice and promptly collect tissues and plasma.

  • Sample Freezing: Immediately freeze the collected samples in liquid nitrogen to quench metabolic activity.[13]

  • Metabolite Extraction and Analysis: Process the tissues for metabolite extraction and subsequent analysis by GC-MS or LC-MS.[13]

Data Presentation

Table 1: Typical Time to Reach Isotopic Steady-State for Different Metabolite Classes
Metabolite ClassIn Vitro (Cell Culture)In Vivo (Mouse Model)Key Considerations
Glycolytic Intermediates Minutes[1][2]RapidFast turnover rates.
TCA Cycle Intermediates Several Hours[1]~90 minutes[6]Slower turnover compared to glycolysis.
Amino Acids Can be difficult to achieve due to media exchange[1][3]VariableDepends on synthesis, degradation, and transport rates.
Nucleotides Hours4 hours (serum)[13]Complex biosynthetic pathways.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture/ Animal Acclimation Media_Prep 2. Prepare D-Glucose-13C6 Medium Tracer_Intro 3. Introduce 13C-Tracer Media_Prep->Tracer_Intro Incubation 4. Incubate for Steady-State Tracer_Intro->Incubation Quenching 5. Quench Metabolism & Extract Metabolites Incubation->Quenching MS_Analysis 6. GC/LC-MS Analysis Quenching->MS_Analysis MFA 7. Metabolic Flux Analysis MS_Analysis->MFA Troubleshooting_Logic Start Poor Flux Estimation Results Large_CI Large Confidence Intervals? Start->Large_CI Poor_Fit Poor Model Fit? Start->Poor_Fit Large_CI->Poor_Fit No Tracer_Issue Inadequate Tracer Selection Large_CI->Tracer_Issue Yes SS_Issue Non-Isotopic Steady-State Large_CI->SS_Issue Yes Model_Error Incorrect Metabolic Model Poor_Fit->Model_Error Yes Measurement_Error Gross Measurement Errors Poor_Fit->Measurement_Error Yes Solve_Tracer Use Parallel Labeling Tracer_Issue->Solve_Tracer Solve_SS Perform Time-Course SS_Issue->Solve_SS Solve_Model Review Model Equations Model_Error->Solve_Model Solve_Measurement Inspect Raw Data Measurement_Error->Solve_Measurement Central_Carbon_Metabolism Glucose_13C6 This compound G6P Glucose-6-P Glucose_13C6->G6P PPP Pentose Phosphate Pathway G6P->PPP Glycolysis Glycolysis G6P->Glycolysis Biomass Biomass Precursors PPP->Biomass Pyruvate Pyruvate Glycolysis->Pyruvate Glycolysis->Biomass Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA TCA TCA Cycle AcetylCoA->TCA TCA->Biomass

References

preventing degradation of D-Glucose-13C6 samples during preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of D-Glucose-13C6 samples during experimental preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: this compound degradation can be broadly categorized into two types:

  • Enzymatic Degradation: In biological samples, the primary cause of glucose loss is glycolysis, the metabolic pathway that breaks down glucose. This process can lead to a decrease in glucose concentration at a rate of 5-7% per hour in unprocessed blood samples.[1][2]

  • Chemical Degradation: This can occur under certain experimental conditions:

    • Thermal Degradation (Caramelization): Heating glucose solutions, particularly at high temperatures, can lead to caramelization, a complex series of reactions that produce various degradation products.[3]

    • pH-Mediated Degradation: this compound is susceptible to degradation in both acidic and alkaline conditions.[4] In acidic solutions, dehydration can occur, while alkaline conditions can lead to isomerization and fragmentation.[4][5]

Q2: What are the ideal storage conditions for solid this compound and prepared solutions?

A2: Proper storage is crucial to maintain the integrity of your this compound samples.

Sample FormRecommended Storage TemperatureRecommended ConditionsShelf Life (Typical)
Solid Powder -20°C or 4°CStore in a tightly sealed container, protected from light and moisture.2-3 years
In Solvent (e.g., water, DMSO) -80°C or -20°CStore in tightly sealed vials. For aqueous solutions, sterile filtration is recommended.[6]6 months at -80°C, 1 month at -20°C

Note: Always refer to the Certificate of Analysis (CoA) from your supplier for lot-specific storage information.

Q3: How can I minimize enzymatic degradation of this compound in biological samples?

A3: To prevent glycolysis, it is critical to quench metabolic activity immediately after sample collection. This can be achieved by:

  • Rapid Freezing: Snap-freezing samples in liquid nitrogen is a common and effective method.

  • Cold Solvent Extraction: Using ice-cold solvents, such as 80% methanol (B129727), helps to simultaneously quench metabolism and extract metabolites.

  • Glycolysis Inhibitors: For blood samples, collection tubes containing a glycolysis inhibitor like sodium fluoride (B91410) (NaF) can be used.[1][2]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low recovery of this compound Enzymatic degradation (glycolysis) in biological samples.- Immediately quench metabolism after sample collection using liquid nitrogen or ice-cold extraction solvent. - For blood samples, use collection tubes containing sodium fluoride (NaF).[1][2]
Chemical degradation due to improper pH or high temperatures.- Maintain a pH around 3.2-4 where glucose is most stable.[7] - Avoid exposing samples to high temperatures during preparation and storage.[7]
Incomplete extraction of metabolites.- Optimize your extraction protocol. For polar metabolites like glucose, an 80% methanol solution is often effective. - Ensure thorough mixing and sufficient incubation time during extraction.
Inconsistent results between replicates Variable sample handling during collection and preparation.- Standardize your sample collection and processing workflow. - Ensure consistent timing for quenching and extraction steps for all samples.[8]
Inconsistent cell numbers or tissue weight between samples.- Normalize your results to an internal standard, and also to cell number or tissue weight.[8]
Presence of unexpected peaks in mass spectrometry data Formation of degradation products from this compound.- Review your sample preparation protocol for potential sources of degradation (e.g., high temperature steps, extreme pH). - Analyze a standard this compound solution that has undergone the same preparation steps to identify potential degradation products.
Low isotopic enrichment in downstream metabolites Insufficient labeling time for the biological system to reach isotopic steady state.- Optimize the labeling duration based on the metabolic pathway of interest. Glycolysis typically reaches steady state within minutes, while other pathways may take hours.[9]
Dilution of the tracer by endogenous unlabeled glucose pools.- Ensure the concentration of this compound is sufficient. - If possible, use a medium that does not contain unlabeled glucose.

Quantitative Data on Glucose Stability

The stability of glucose is significantly influenced by temperature and pH. The following table summarizes the general effects of these parameters on glucose degradation.

ParameterConditionEffect on Glucose StabilityReference
Temperature Increasing TemperatureSignificantly increases the rate of degradation.[7]
20°C (at pH 3.2)Degradation is almost negligible.[7]
40°C (over 2 years)Can lead to significant formation of degradation products.[7]
pH Acidic (below pH 3)Promotes degradation.[10]
Optimal (pH 3.2 - 4)Glucose solutions are most stable.[7]
Alkaline (above pH 7)Promotes degradation and isomerization.[4][5]
Enzymatic Activity Unprocessed Blood Sample (Room Temperature)5-7% decrease in glucose per hour due to glycolysis.[1][2]

Experimental Protocols

Protocol 1: Metabolite Extraction from Adherent Mammalian Cells for LC-MS Analysis
  • Cell Culture: Grow cells to the desired confluency in a 6-well plate.

  • Media Removal: Aspirate the cell culture medium.

  • Washing (Optional but Recommended): Quickly wash the cells with ice-cold phosphate-buffered saline (PBS) or saline solution (0.9% NaCl) to remove residual medium. Aspirate the wash solution completely.

  • Quenching and Extraction:

    • Immediately add 1 mL of pre-chilled (-80°C) 80% methanol to each well.

    • Scrape the cells into the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the tubes vigorously for 30 seconds.

    • Incubate at -20°C for at least 1 hour to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant containing the polar metabolites to a new tube.

  • Drying: Dry the extracts using a vacuum concentrator (e.g., SpeedVac).

  • Storage: Store the dried metabolite extracts at -80°C until LC-MS analysis.

  • Reconstitution: Before analysis, reconstitute the dried extracts in a suitable volume of the initial LC mobile phase.

Protocol 2: this compound Sample Preparation for NMR Analysis
  • Weigh Sample: Accurately weigh 5-10 mg of this compound.

  • Dissolve: Dissolve the sample in 0.5-0.6 mL of high-purity deuterium (B1214612) oxide (D₂O).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Homogenize: Gently vortex the tube to ensure a homogeneous solution.

  • Analysis: Proceed with NMR data acquisition.

Visual Guides

experimental_workflow cluster_collection Sample Collection cluster_quenching Metabolism Quenching cluster_extraction Metabolite Extraction cluster_analysis Sample Analysis cell_culture 1. Cell Culture/ Tissue Collection quenching 2. Rapid Quenching (Liquid N2 or Cold Solvent) cell_culture->quenching extraction 3. Add Extraction Solvent (e.g., 80% Methanol) quenching->extraction vortex 4. Vortex extraction->vortex protein_precipitation 5. Protein Precipitation (-20°C) vortex->protein_precipitation centrifugation 6. Centrifugation protein_precipitation->centrifugation supernatant_collection 7. Collect Supernatant centrifugation->supernatant_collection drying 8. Dry Extract supernatant_collection->drying storage 9. Store at -80°C drying->storage reconstitution 10. Reconstitute storage->reconstitution analysis 11. LC-MS/NMR Analysis reconstitution->analysis

Caption: General experimental workflow for this compound sample preparation.

degradation_pathways cluster_conditions Degradation Conditions cluster_products Degradation Products glucose This compound high_temp High Temperature glucose->high_temp acidic_ph Acidic pH glucose->acidic_ph alkaline_ph Alkaline pH glucose->alkaline_ph caramelization Caramelization Products (e.g., Furans, Polymers) high_temp->caramelization dehydration Dehydration Products (e.g., 5-HMF) acidic_ph->dehydration isomerization Isomerization Products (e.g., Fructose, Mannose) alkaline_ph->isomerization fragmentation Fragmentation Products alkaline_ph->fragmentation

Caption: Chemical degradation pathways of this compound.

References

Validation & Comparative

A Comparative Guide to Validating Metabolic Network Models: D-Glucose-¹³C₆ vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, validating metabolic network models is crucial for understanding cellular physiology and identifying novel therapeutic targets. ¹³C-Metabolic Flux Analysis (¹³C-MFA) is the gold standard for quantifying intracellular metabolic fluxes.[1][2] This guide provides an objective comparison of the widely used tracer, uniformly labeled D-Glucose-¹³C₆ ([U-¹³C₆]glucose), with its common alternatives, supported by experimental data and detailed protocols.

The choice of isotopic tracer is a critical determinant of the accuracy and precision of MFA results.[3] While [U-¹³C₆]glucose provides a broad overview of central carbon metabolism, other tracers can offer more precise insights into specific pathways. This guide will delve into the comparative performance of these tracers in elucidating key metabolic pathways such as glycolysis, the Pentose Phosphate Pathway (PPP), and the Tricarboxylic Acid (TCA) cycle.

Comparative Performance of ¹³C-Glucose Tracers

The selection of a ¹³C-glucose tracer significantly impacts the precision of flux estimations for different metabolic pathways.[3] While [U-¹³C₆]glucose is effective for general labeling, position-specific labeled glucose molecules and other substrates like glutamine can provide more resolved data for certain parts of the metabolic network.[4][5] Parallel labeling experiments, where different tracers are used in separate but identical cultures, can significantly enhance flux precision.[6]

Tracer/Tracer CombinationPrimary ApplicationStrengthsLimitations
D-Glucose-¹³C₆ ([U-¹³C₆]glucose) General labeling of central carbon metabolism, particularly informative for the TCA cycle.[3]Provides comprehensive labeling of downstream metabolites, enabling a broad analysis of glucose utilization.[3]Can be less precise for determining flux through specific pathways like the PPP compared to position-specific tracers.[3]
D-Glucose-1-¹³C ([1-¹³C]glucose) Probing the Pentose Phosphate Pathway (PPP).[3]The release of ¹³CO₂ from the C1 position is a direct indicator of oxidative PPP activity.[3]Provides limited information about pathways downstream of the initial steps of glycolysis.[3]
D-Glucose-1,2-¹³C₂ ([1,2-¹³C₂]glucose) High-precision analysis of glycolysis and the PPP.[4]Distinguishes between glycolysis and the PPP with high accuracy, providing precise estimates for the overall network.[4][7]May not be the optimal tracer for TCA cycle analysis when used alone.[4]
[U-¹³C₅]glutamine Analysis of the Tricarboxylic Acid (TCA) cycle.[4]Preferred isotopic tracer for detailed analysis of TCA cycle fluxes and anaplerotic reactions.[4]Offers minimal information for glycolysis and the PPP when used as the sole tracer.[4]
Mixture of [1-¹³C]glucose and [U-¹³C₆]glucose (e.g., 80%:20%) Enhanced precision across the entire central carbon network.[3]Ensures significant ¹³C enrichment in a wide range of metabolites, improving the accuracy of flux estimations across multiple pathways.[3]Requires careful experimental design and data analysis to deconvolve the labeling patterns from two different tracers.

Experimental Protocols

The following sections provide a detailed methodology for a typical ¹³C-MFA experiment, from cell culture to data analysis.

Cell Culture and Isotopic Labeling
  • Cell Seeding: Seed cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of labeling.[8]

  • Media Preparation: Prepare the labeling medium by supplementing basal medium (lacking the unlabeled version of the tracer) with the desired ¹³C-labeled substrate (e.g., D-Glucose-¹³C₆) and other necessary components like dialyzed fetal bovine serum (dFBS).[8]

  • Isotopic Labeling: Once cells reach the desired confluency, replace the standard culture medium with the pre-warmed labeling medium. The incubation time should be sufficient to achieve an isotopic steady state, which is typically determined empirically but often exceeds 5 residence times of the metabolic pools of interest.[8]

Metabolite Quenching and Extraction
  • Aspirate Medium: Quickly aspirate the labeling medium.

  • Wash Cells: Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular labeled substrate.[8]

  • Quench and Extract: Add a cold quenching/extraction solution (e.g., 80:20 methanol:water at -80°C) to the cells to halt enzymatic activity and extract metabolites.[8]

  • Cell Lysis: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.[8]

  • Centrifugation: Centrifuge at high speed at 4°C to pellet cell debris.[8]

  • Collect Supernatant: Collect the supernatant containing the extracted metabolites.[8]

Sample Preparation for GC-MS Analysis
  • Drying: Dry the metabolite extracts completely under a gentle stream of nitrogen or using a vacuum concentrator.[9]

  • Derivatization: To increase the volatility of polar metabolites for GC-MS analysis, a derivatization step is necessary. A common method is silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI).[8][9]

    • Re-suspend the dried metabolites in pyridine.[8]

    • Add the derivatization agent (e.g., MTBSTFA).[8]

    • Incubate the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.[8]

  • Transfer: Transfer the derivatized sample to a GC-MS vial for analysis.[8]

GC-MS Data Acquisition and Analysis
  • GC-MS Analysis: Analyze the derivatized samples using a GC-MS system. The instrument parameters should be optimized for the separation and detection of the metabolites of interest. Data is typically acquired in full scan mode to obtain the mass isotopomer distributions (MIDs).[9][10]

  • Data Correction: Correct the measured MIDs for the natural abundance of ¹³C and other heavy isotopes.[9]

  • Metabolic Flux Analysis: Use specialized software (e.g., INCA, Metran, 13CFLUX2) to estimate the intracellular fluxes by fitting the corrected experimental MIDs to a metabolic network model. This involves an iterative process of minimizing the difference between the simulated and measured labeling patterns.[9]

  • Statistical Analysis: Determine the goodness of fit and calculate confidence intervals for the estimated fluxes to assess the precision of the measurements.[11]

Visualizing the Workflow and Metabolic Pathways

To better understand the experimental process and the flow of the ¹³C label, the following diagrams are provided.

G cluster_experiment Experimental Workflow cluster_analysis Data Analysis Workflow Cell Culture Cell Culture Isotopic Labeling\n(e.g., D-Glucose-13C6) Isotopic Labeling (e.g., this compound) Cell Culture->Isotopic Labeling\n(e.g., this compound) Quenching & Extraction Quenching & Extraction Isotopic Labeling\n(e.g., this compound)->Quenching & Extraction Derivatization Derivatization Quenching & Extraction->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis MID Measurement MID Measurement GC-MS Analysis->MID Measurement Data Correction Data Correction MID Measurement->Data Correction Flux Estimation\n(Software) Flux Estimation (Software) Data Correction->Flux Estimation\n(Software) Statistical Analysis Statistical Analysis Flux Estimation\n(Software)->Statistical Analysis Validated Metabolic Model Validated Metabolic Model Statistical Analysis->Validated Metabolic Model

A generalized workflow for ¹³C-Metabolic Flux Analysis.

G cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P R5P Ribose-5-P G6P->R5P Oxidative PPP F16BP Fructose-1,6-BP F6P->F16BP E4P Erythrose-4-P F6P->E4P DHAP DHAP F16BP->DHAP GAP GAP F16BP->GAP DHAP->GAP PEP PEP GAP->PEP S7P Sedoheptulose-7-P GAP->S7P Pyruvate Pyruvate PEP->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA R5P->F6P Non-oxidative PPP R5P->GAP Non-oxidative PPP S7P->E4P Citrate Citrate AcetylCoA->Citrate alphaKG α-Ketoglutarate Citrate->alphaKG SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA Fumarate Fumarate SuccinylCoA->Fumarate Malate Malate Fumarate->Malate OAA Oxaloacetate Malate->OAA OAA->Citrate Glutamine Glutamine Glutamine->alphaKG

Key pathways in central carbon metabolism.

References

A Researcher's Guide to Isotopic Tracers: D-Glucose-13C6 vs. D-Glucose-1,2-13C2 for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate isotopic tracer is a critical first step in designing robust metabolic flux analysis (MFA) experiments. The choice of tracer profoundly influences the ability to accurately resolve fluxes through specific metabolic pathways. This guide provides an objective comparison of two commonly used glucose tracers, the uniformly labeled D-Glucose-13C6 and the specifically labeled D-Glucose-1,2-13C2, supported by experimental data and protocols.

Metabolic flux analysis is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing a substrate labeled with a stable isotope like Carbon-13 (¹³C), researchers can trace the path of the labeled atoms through the metabolic network. The distribution of these isotopes in downstream metabolites, known as isotopologue distribution, is measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This data is then used in computational models to estimate intracellular fluxes.

This guide focuses on the practical application and differential utility of D-Glucose-¹³C₆ and D-Glucose-1,2-¹³C₂ for dissecting central carbon metabolism.

Core Comparison: Uniform vs. Specific Labeling

The fundamental difference between D-Glucose-¹³C₆ and D-Glucose-1,2-¹³C₂ lies in their labeling patterns.

  • D-Glucose-¹³C₆: In this molecule, all six carbon atoms are ¹³C isotopes. This uniform labeling is highly effective for tracing the fate of the entire glucose carbon backbone as it enters various pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. It is often the tracer of choice for comprehensive, steady-state MFA studies.

  • D-Glucose-1,2-¹³C₂: Here, only the first and second carbon atoms of the glucose molecule are labeled with ¹³C. This specific labeling pattern is particularly advantageous for resolving fluxes at key branch points in upper glycolysis and the PPP. For instance, the PPP decarboxylates the first carbon of glucose, leading to the release of ¹³CO₂ if the C1 position is labeled. This makes tracers like D-Glucose-1,2-¹³C₂ highly informative for quantifying the relative flux into the PPP versus glycolysis.

The choice between these tracers depends on the specific research question. While D-Glucose-¹³C₆ provides a global view of glucose metabolism, D-Glucose-1,2-¹³C₂ offers a more focused lens on the upper glycolytic and PPP nodes.

Comparative Analysis of Isotopologue Distribution

The distinct labeling of D-Glucose-¹³C₆ and D-Glucose-1,2-¹³C₂ results in different labeling patterns in key downstream metabolites. These patterns are what allow for the calculation of metabolic fluxes. The following table summarizes the expected mass isotopologue distributions (MIDs) for key metabolites in simplified scenarios, assuming metabolism reaches an isotopic steady state.

MetabolitePathwayTracerExpected Major Isotopologues (m+x)Primary Interpretation
Pyruvate (B1213749) GlycolysisD-Glucose-¹³C₆m+3Indicates pyruvate is fully derived from the labeled glucose.
D-Glucose-1,2-¹³C₂m+2Shows that the 3-carbon pyruvate retains the C1 and C2 labels from glucose.
Lactate FermentationD-Glucose-¹³C₆m+3Lactate is directly produced from fully labeled pyruvate.
D-Glucose-1,2-¹³C₂m+2Lactate is produced from pyruvate containing two ¹³C atoms.
Ribose-5-Phosphate Pentose Phosphate PathwayD-Glucose-¹³C₆m+5Indicates synthesis via the PPP, retaining five carbons from glucose.
D-Glucose-1,2-¹³C₂m+1 or m+2The labeling pattern is complex and highly informative of PPP activity. An m+1 pattern can result from the oxidative PPP after the loss of the ¹³C1 carbon.
Citrate (1st turn) TCA CycleD-Glucose-¹³C₆m+2Formed from the condensation of m+2 acetyl-CoA (from m+3 pyruvate) and unlabeled oxaloacetate.
D-Glucose-1,2-¹³C₂m+2 or m+1Formed from m+2 or m+1 acetyl-CoA, depending on the pathway taken.

Note: This table presents a simplified view. In practice, MIDs are influenced by contributions from other metabolic pathways and the presence of unlabeled endogenous pools.

Experimental Design and Protocols

A typical ¹³C labeling experiment in cell culture involves several key steps, outlined below. This protocol is a general guide and should be optimized for specific cell types and experimental conditions.

General Protocol for ¹³C-Glucose Labeling in Adherent Cells
  • Cell Seeding: Plate cells at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere and grow for 24-48 hours in standard culture medium.

  • Media Preparation: Prepare a custom glucose-free version of the culture medium. Supplement this medium with the desired ¹³C-labeled glucose (e.g., 10 mM D-Glucose-¹³C₆ or D-Glucose-1,2-¹³C₂) and other necessary components like dialyzed fetal bovine serum and glutamine.

  • Labeling Initiation:

    • Aspirate the standard culture medium from the cell culture plates.

    • Quickly wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled glucose.

    • Add the pre-warmed ¹³C-labeling medium to the cells.

  • Incubation: Place the cells back into the incubator and culture for a predetermined period. The time required to reach isotopic steady state varies by cell type and metabolic rates but is often in the range of 6-24 hours.

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium.

    • Immediately add a cold quenching solution (e.g., 80% methanol (B129727) at -80°C) to the plate to arrest all enzymatic activity.

    • Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

    • Lyse the cells (e.g., through sonication or freeze-thaw cycles).

    • Centrifuge the lysate at high speed to pellet cell debris.

  • Sample Analysis: Collect the supernatant containing the extracted metabolites. The samples are now ready for analysis by LC-MS, GC-MS, or NMR to determine the mass isotopologue distributions of target metabolites.

Visualizing Metabolic Fate: Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate how carbons from D-Glucose-¹³C₆ and D-Glucose-1,2-¹³C₂ are traced through central metabolic pathways.

G cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose Glucose-¹³C₆ (m+6) G6P G6P (m+6) Glucose->G6P F6P F6P (m+6) G6P->F6P R5P R5P (m+5) G6P->R5P -¹³CO₂ (m+1) FBP FBP (m+6) F6P->FBP DHAP DHAP (m+3) FBP->DHAP GAP GAP (m+3) FBP->GAP DHAP->GAP PEP PEP (m+3) GAP->PEP Pyruvate Pyruvate (m+3) PEP->Pyruvate AcetylCoA Acetyl-CoA (m+2) Pyruvate->AcetylCoA -¹³CO₂ (m+1) Citrate Citrate (m+2) AcetylCoA->Citrate

Figure 1: Fate of D-Glucose-¹³C₆ in Central Carbon Metabolism.

G cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose Glucose-1,2-¹³C₂ (m+2) G6P G6P (m+2) Glucose->G6P F6P F6P (m+2) G6P->F6P R5P R5P (m+1) G6P->R5P -¹³CO₂ (m+1) FBP FBP (m+2) F6P->FBP DHAP DHAP (m+1) (from C1-C3) FBP->DHAP GAP GAP (m+1) (from C4-C6) FBP->GAP DHAP->GAP PEP PEP (m+1) GAP->PEP Pyruvate Pyruvate (m+1) PEP->Pyruvate AcetylCoA Acetyl-CoA (m+1) Pyruvate->AcetylCoA -CO₂ Citrate Citrate (m+1) AcetylCoA->Citrate

Figure 2: Fate of D-Glucose-1,2-¹³C₂ in Central Carbon Metabolism.

G Experimental Workflow cluster_exp Experiment cluster_analysis Analysis A 1. Cell Culture & Seeding C 3. Initiate Labeling (Media Switch) A->C B 2. Prepare ¹³C-Labeling Media B->C D 4. Incubate to Steady State C->D E 5. Quench Metabolism & Extract Metabolites D->E F 6. LC-MS/GC-MS Analysis E->F G 7. Determine Mass Isotopologue Distributions F->G H 8. Metabolic Flux Calculation (e.g., INCA) G->H I 9. Biological Interpretation H->I

Figure 3: General Experimental Workflow for ¹³C-MFA.

Conclusion: Selecting the Right Tool for the Job

Both D-Glucose-¹³C₆ and D-Glucose-1,2-¹³C₂ are powerful tools for metabolic flux analysis, but their strengths lie in answering different biological questions.

  • D-Glucose-¹³C₆ is the workhorse for obtaining a comprehensive, system-wide view of glucose carbon fate. It is ideal for initial characterizations of metabolic phenotypes and for studies where a global understanding of carbon distribution is required.

  • D-Glucose-1,2-¹³C₂ excels at resolving specific, and often complex, metabolic nodes. Its ability to clearly distinguish between the flux through the pentose phosphate pathway and glycolysis makes it indispensable for studies focused on redox metabolism, nucleotide synthesis, and related pathways.

In many cases, the most powerful approach involves the use of multiple tracers in parallel experiments to constrain flux models more tightly. By carefully considering the specific metabolic pathways of interest, researchers can select the optimal ¹³C-glucose tracer to robustly and accurately quantify metabolic fluxes, ultimately leading to a deeper understanding of cellular physiology in health and disease.

A Comparative Guide to D-Glucose-¹³C₆ and Deuterated Glucose Tracers in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of metabolic research, stable isotope tracers are indispensable for mapping the complex network of biochemical reactions. The choice of tracer is a critical decision that profoundly influences the precision and scope of experimental outcomes. This guide provides an objective comparison between the widely used D-Glucose-¹³C₆ and deuterated glucose tracers, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their experimental design.

The fundamental difference between these two types of tracers lies in the atoms they track. D-Glucose-¹³C₆, uniformly labeled with Carbon-13, allows for the tracing of the carbon backbone of the glucose molecule as it traverses through central carbon metabolism.[1][2][3] This makes it the gold standard for elucidating pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1][4] In contrast, deuterated glucose tracers, where hydrogen atoms are replaced by deuterium (B1214612), are instrumental in monitoring hydrogen exchange reactions, offering unique insights into redox metabolism, particularly the dynamics of NADPH and NADH.[1][2][3]

Performance Comparison at a Glance

The selection of a tracer is contingent on the specific metabolic pathway under investigation and the analytical methods available. While D-Glucose-¹³C₆ provides a detailed map of carbon flow, deuterated tracers are unparalleled in their ability to shed light on redox homeostasis.

Tracer TypePrimary ApplicationAdvantagesDisadvantages
D-Glucose-¹³C₆ Central Carbon Metabolism- Gold standard for detailed flux maps of glycolysis, PPP, and TCA cycle.[1]- Provides comprehensive labeling of downstream metabolites.[4]- Minimal kinetic isotope effect.- Provides limited insight into redox cofactor metabolism.[1]- Can be more expensive.[2]
Deuterated Glucose Redox Metabolism- Offers unique insights into NADPH production and consumption.[1]- Useful for studying antioxidant defense and biosynthesis.[1]- Pronounced kinetic isotope effect can be used to study reaction mechanisms.[2]- Does not trace the carbon backbone of glucose.[5]- The kinetic isotope effect can alter metabolic rates.[5]- Direct comparative flux data can be less available in the literature.[1]

Quantitative Data Summary

Direct quantitative comparisons of metabolic flux measurements using D-Glucose-¹³C₆ versus deuterated glucose tracers are not abundant in the literature. However, studies have provided valuable data on the precision of flux estimates with different tracers and the extent of the kinetic isotope effect associated with deuterated glucose.

Table 1: Precision of Flux Estimates for Key Metabolic Pathways

PathwayD-Glucose-¹³C₆ ([U-¹³C₆]glucose)Positionally Labeled ¹³C-Glucose (e.g., [1,2-¹³C₂]glucose)Deuterated Glucose
Glycolysis HighVery High ([1,2-¹³C₂]glucose offers superior precision)[6]Moderate
Pentose Phosphate Pathway (PPP) ModerateVery High ([1,2-¹³C₂]glucose is the preferred tracer for resolving PPP activity)[6]High (for NADPH production)
TCA Cycle HighLowModerate

Note: This table is a qualitative representation based on findings from comparative studies. Actual flux values are cell-line and condition-specific.

Table 2: Kinetic Isotope Effect (KIE) of Deuterated Glucose

A study investigating the metabolism of [6,6-²H₂]-glucose in rat brain tissue provided the following data on the reduction in metabolic rates compared to a non-deuterated glucose tracer.

Metabolic ProductKIE (kH/kD ratio)% Reduction in Metabolic Rate
Lactate1.042~4.0%
Glutamate1.035~3.4%
Glutamine1.020~2.0%

Data sourced from a study on rat brain tissue, indicating a relatively small but measurable kinetic isotope effect for [6,6-²H₂]-glucose.[2]

Signaling Pathways and Experimental Workflows

The choice of tracer directly impacts the ability to resolve fluxes through specific metabolic pathways. The following diagrams illustrate the conceptual differences in tracing and a typical experimental workflow.

cluster_Glycolysis Glycolysis cluster_PPP Pentose Phosphate Pathway cluster_TCA TCA Cycle Glucose Glucose G6P Glucose-6-P Glucose->G6P Pyruvate Pyruvate G6P->Pyruvate PPP Oxidative PPP G6P->PPP AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA NADPH_PPP NADPH PPP->NADPH_PPP Citrate Citrate AcetylCoA->Citrate aKG α-Ketoglutarate Citrate->aKG D_Glucose_13C6 D-Glucose-¹³C₆ D_Glucose_13C6->Glucose Traces Carbon Backbone Deuterated_Glucose Deuterated Glucose Deuterated_Glucose->G6P Traces Hydrogen Exchange Deuterated_Glucose->NADPH_PPP

Differential tracing of central carbon metabolism by ¹³C and ²H isotopes.

Start Start: Cell Culture IsotopeLabeling Isotope Labeling (e.g., D-Glucose-¹³C₆ or Deuterated Glucose) Start->IsotopeLabeling MetaboliteExtraction Metabolite Extraction IsotopeLabeling->MetaboliteExtraction AnalyticalMeasurement Analytical Measurement (GC-MS or LC-MS) MetaboliteExtraction->AnalyticalMeasurement DataAnalysis Data Analysis & Flux Calculation AnalyticalMeasurement->DataAnalysis End End: Metabolic Flux Map DataAnalysis->End

A generalized experimental workflow for stable isotope tracing.

Experimental Protocols

Detailed methodologies are crucial for reproducible metabolic flux analysis. Below are representative protocols for cell culture-based experiments using either D-Glucose-¹³C₆ or a deuterated glucose tracer.

Protocol 1: Metabolic Flux Analysis using D-Glucose-¹³C₆

1. Cell Culture and Isotope Labeling:

  • Culture cells in a defined medium to achieve a metabolic and isotopic steady state.

  • Replace the standard medium with a medium containing D-Glucose-¹³C₆ at the same concentration as the unlabeled glucose.

  • The incubation time should be sufficient to reach isotopic steady state, which is typically determined empirically but is often between 24 and 48 hours for mammalian cells.[4]

2. Metabolite Extraction:

  • Rapidly quench metabolic activity by aspirating the labeling medium and adding ice-cold 80% methanol (B129727).[7]

  • Scrape the cells into the methanol and transfer to a microcentrifuge tube.

  • Perform a two-phase liquid-liquid extraction using a mixture of methanol, water, and chloroform (B151607) to separate polar metabolites from lipids and proteins.[4]

3. Analytical Measurement:

  • Dry the polar metabolite extracts.

  • Derivatize the metabolites to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common method is silylation.[4]

  • Analyze the derivatized samples by GC-MS to determine the mass isotopomer distribution (MID) for each metabolite.

4. Data Analysis and Flux Calculation:

  • Process the raw GC-MS data to correct for natural isotope abundance and determine the MIDs.

  • Use metabolic flux analysis software (e.g., INCA, Metran) to estimate metabolic fluxes by fitting the measured MIDs to a metabolic model.

  • Perform statistical analysis to assess the goodness of fit and calculate confidence intervals for the estimated fluxes.

Protocol 2: Metabolic Flux Analysis using Deuterated Glucose

1. Cell Culture and Isotope Labeling:

  • Similar to the ¹³C protocol, grow cells to a steady state in a defined medium.

  • Introduce the deuterated glucose tracer into the culture medium.

2. Metabolite Extraction:

  • Extract metabolites as described in Protocol 1, paying special attention to those involved in redox reactions (e.g., NADPH, glutathione).

3. Analytical Measurement:

  • Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the incorporation of deuterium into metabolites. LC-MS is often preferred for analyzing the labeling of larger, less volatile molecules like NADPH.

4. Data Analysis and Flux Calculation:

  • Calculate the fractional labeling of metabolites from the deuterated tracer.

  • Determine the flux through NADPH-producing pathways based on the degree of deuterium labeling in NADPH and related metabolites.[8]

  • It is important to consider and potentially correct for the kinetic isotope effect of deuterium, which may lead to an underestimation of metabolic rates if not accounted for.[2]

Conclusion

Both D-Glucose-¹³C₆ and deuterated glucose tracers are powerful tools in the arsenal (B13267) of metabolic researchers. The choice between them is not a matter of inherent superiority but rather of selecting the most appropriate tool for the specific biological question. D-Glucose-¹³C₆ remains the tracer of choice for a comprehensive analysis of central carbon metabolism, providing high-resolution flux maps. Deuterated glucose tracers, with their unique ability to track hydrogen atoms and a significant kinetic isotope effect, offer invaluable insights into redox metabolism and reaction mechanisms. For a truly holistic understanding of cellular metabolism, a combined approach, utilizing both ¹³C and deuterated tracers in parallel experiments, can provide a more complete picture by simultaneously assessing carbon flow and redox state.

References

Cross-Validation of D-Glucose-13C6 Data with Seahorse Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the field of metabolic research, a multi-faceted approach is often necessary to gain a comprehensive understanding of cellular bioenergetics and pathway dynamics. This guide provides a comparative framework for the cross-validation of two powerful techniques: stable isotope tracing with D-Glucose-13C6 and real-time metabolic analysis using Seahorse XF technology. By integrating the detailed pathway-specific information from this compound tracing with the functional, real-time data from Seahorse assays, researchers can achieve a more robust and complete picture of cellular metabolism.[1] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synergistic potential of these two methodologies.

Comparative Overview of Techniques
FeatureThis compound Metabolic Flux AnalysisSeahorse XF Assay
Principle Tracks the incorporation of 13C atoms from labeled glucose into downstream metabolites using mass spectrometry.Measures real-time Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) of live cells.
Key Output Mass Isotopologue Distributions (MIDs) indicating the fractional abundance of 13C in specific metabolites.Real-time kinetic data on mitochondrial respiration (OCR) and glycolysis (ECAR).
Information Gained Provides a detailed, quantitative map of carbon flow through metabolic pathways, revealing the relative activity of different routes of glucose metabolism.[1]Offers a systemic view of the cell's bioenergetic state, including ATP production from oxidative phosphorylation and glycolysis.[1]

Experimental Data Comparison

The following data is based on a study investigating the metabolic changes in RAW 264.7 macrophages upon stimulation with lipopolysaccharide (LPS), a model for inducing a pro-inflammatory state.[1] This study exemplifies how this compound tracing and Seahorse assays can be used in a complementary fashion to elucidate metabolic reprogramming.

Seahorse XF Glycolysis Stress Test Data

The Seahorse XF Glycolysis Stress Test measures key parameters of glycolytic flux. The extracellular acidification rate (ECAR) is an indicator of lactate (B86563) production and thus, the rate of glycolysis.

ParameterControlLPS-StimulatedInterpretation
Basal Glycolysis (mpH/min) 35.258.1LPS stimulation increases the basal rate of glycolysis.
Glycolytic Capacity (mpH/min) 60.575.3The maximum glycolytic rate is elevated in LPS-stimulated cells.
Glycolytic Reserve (%) 7230LPS-stimulated cells have a lower capacity to further increase glycolysis in response to energetic demands.

Data synthesized from the Agilent Application Note "Extracellular Flux Analysis and 13C Stable-Isotope Tracing Reveals Metabolic Changes in LPS-Stimulated Macrophages".[1]

This compound Isotope Tracing Data

Following incubation with [U-13C6]-glucose, the incorporation of 13C into key metabolites was measured by LC/MS. This provides direct evidence of the pathways actively utilizing glucose.

MetaboliteIsotopologueControl (% Labeled)LPS-Stimulated (% Labeled)Interpretation
Lactate M+3~95%~95%Both control and LPS-stimulated cells robustly convert glucose to lactate, confirming high glycolytic activity.
Pyruvate (B1213749) M+3~95%~95%Glucose is the primary source of the pyruvate pool in both conditions.
Citrate (B86180) M+225%15%A lower percentage of citrate is derived from glucose in LPS-stimulated cells, suggesting a potential redirection of glucose-derived carbon away from the TCA cycle.
cis-Aconitate M+218%10%Consistent with the citrate data, there is reduced entry of glucose-derived carbons into the TCA cycle upon LPS stimulation.
Itaconic Acid M+5Not Detected~30%LPS stimulation induces the production of itaconic acid from glucose-derived carbons, a hallmark of macrophage activation.

Data synthesized from the Agilent Application Note "Extracellular Flux Analysis and 13C Stable-Isotope Tracing Reveals Metabolic Changes in LPS-Stimulated Macrophages".[1]

Experimental Protocols

This compound Metabolic Flux Analysis Protocol

This protocol outlines the key steps for a stable isotope tracing experiment using [U-13C6]-glucose.

  • Cell Culture and Labeling:

    • Seed RAW 264.7 macrophages in a 6-well plate at a density of 5 x 10^5 cells/mL and allow them to adhere for 3-5 hours.[1]

    • Replace the standard medium with a medium containing [U-13C6]-glucose (e.g., 4.5 mg/mL).[1]

    • For the experimental group, add LPS to the labeling medium.

    • Incubate for a sufficient duration to approach isotopic steady-state (e.g., 4 hours).[1]

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding 1 mL of ice-cold 80% methanol.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge at 4°C to pellet the cell debris.

  • LC/MS Analysis:

    • Transfer the supernatant containing the polar metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC/MS analysis.

    • Analyze the samples using a high-resolution mass spectrometer to determine the mass isotopologue distributions of target metabolites.

Seahorse XF Glycolysis Stress Test Protocol

This protocol is for assessing glycolytic function using a Seahorse XF Analyzer.

  • Cell Seeding:

    • Seed RAW 264.7 macrophages in a Seahorse XF cell culture microplate at an optimized density.

    • Allow the cells to adhere and form a monolayer.

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.

    • On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF base medium supplemented with glutamine. Do not supplement with glucose or pyruvate.

    • Incubate the cells in a non-CO2 37°C incubator for 1 hour prior to the assay.

  • Seahorse XF Assay:

    • Load the injector ports of the sensor cartridge with the following compounds:

      • Port A: Glucose (to measure basal glycolysis)

      • Port B: Oligomycin (to inhibit mitochondrial ATP synthase and force maximal glycolysis)

      • Port C: 2-Deoxyglucose (2-DG) (a competitive inhibitor of hexokinase to shut down glycolysis)

    • Calibrate the instrument and run the Glycolysis Stress Test protocol.

    • The instrument will measure ECAR and OCR in real-time before and after each injection.

Visualizations

Metabolic Pathways

cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_seahorse Seahorse Measurements cluster_13c This compound Tracing Glucose Glucose G6P G6P Glucose->G6P Hexokinase C13_Pyruvate 13C-Pyruvate F6P F6P G6P->F6P F16BP F16BP F6P->F16BP GAP GAP F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate Lactate Lactate Pyruvate->Lactate LDH AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDH Pyruvate->C13_Pyruvate ECAR ECAR (Lactate Efflux) Lactate->ECAR C13_Lactate 13C-Lactate Lactate->C13_Lactate Citrate Citrate AcetylCoA->Citrate OCR OCR (Mitochondrial Respiration) AcetylCoA->OCR Isocitrate Isocitrate Citrate->Isocitrate C13_Citrate 13C-Citrate Citrate->C13_Citrate aKG aKG Isocitrate->aKG IDH SuccinylCoA SuccinylCoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: Interplay of metabolic pathways measured by Seahorse and this compound tracing.

Experimental Workflow

cluster_setup Experimental Setup cluster_assays Parallel Assays cluster_analysis Data Analysis cluster_integration Data Integration & Cross-Validation cell_culture Cell Culture (e.g., RAW 264.7) treatment Treatment (e.g., LPS vs. Control) cell_culture->treatment seahorse Seahorse XF Assay treatment->seahorse isotope_tracing This compound Labeling treatment->isotope_tracing seahorse_data ECAR/OCR Analysis seahorse->seahorse_data lcms_data LC/MS for 13C Incorporation isotope_tracing->lcms_data conclusion Integrated Metabolic Phenotype seahorse_data->conclusion lcms_data->conclusion

Caption: Experimental workflow for cross-validating this compound data with Seahorse assays.

References

A Comparative Guide to D-Glucose-¹³C₆ and Radiolabeled Glucose Tracers in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of metabolic research, glucose tracers are indispensable for dissecting the complex network of cellular energy production and biosynthesis. The choice between a stable isotope-labeled tracer, such as D-Glucose-¹³C₆, and a radiolabeled tracer, like [¹⁸F]FDG or [¹⁴C]glucose, is a critical decision that dictates the scope, resolution, and safety of an experiment. This guide provides an objective comparison of these tracers, supported by experimental data and detailed methodologies, to empower researchers in selecting the optimal tool for their scientific inquiries.

At a Glance: D-Glucose-¹³C₆ vs. Radiolabeled Glucose Tracers

The primary distinction between these two classes of tracers lies in their isotopic nature. D-Glucose-¹³C₆ contains a stable, non-radioactive heavy isotope of carbon, ¹³C. In contrast, radiolabeled tracers incorporate radioactive isotopes, such as fluorine-18 (B77423) (¹⁸F) or carbon-14 (B1195169) (¹⁴C), which undergo radioactive decay. This fundamental difference governs their detection methods, safety protocols, and the type of metabolic information they can provide.

FeatureD-Glucose-¹³C₆ (Stable Isotope)Radiolabeled Glucose Tracers (e.g., [¹⁸F]FDG, [¹⁴C]glucose)
Principle of Detection Mass shift detected by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]Detection of radioactive decay (gamma rays for PET, beta particles for scintillation counting).
Primary Applications Detailed metabolic flux analysis (MFA), pathway elucidation, and tracking of carbon fate into downstream metabolites.[1][2][3]Measurement of glucose uptake rates, in vivo imaging of glucose metabolism (PET), and quantification of overall pathway activity.[4][5][6]
Data Output Mass isotopomer distributions, providing detailed information on the positional labeling of metabolites and enabling precise flux calculations.[7]A single quantitative value representing the amount of tracer accumulated or converted.
In Vivo Imaging Primarily through specialized techniques like hyperpolarized ¹³C MRI, which is less common and has lower sensitivity than PET.[8]Gold standard for in vivo imaging of glucose metabolism via Positron Emission Tomography (PET) with [¹⁸F]FDG.[4][9]
Safety and Handling Non-radioactive and safe to handle with standard laboratory precautions.[10]Requires specialized facilities, licensing, and strict adherence to radiation safety protocols for handling and disposal.[10]
Cost The cost of ¹³C-labeled compounds can be high, and the required analytical instrumentation (MS, NMR) is a significant investment.The cost of radiolabeled compounds and access to PET scanners or scintillation counters can be substantial.

Performance Comparison: A Deeper Dive

The choice of tracer significantly impacts the resolution and sensitivity of metabolic measurements.

Quantitative Performance Metrics
MetricD-Glucose-¹³C₆ with Mass SpectrometryRadiolabeled Tracers (PET/[¹⁴C] Assays)
Sensitivity High, capable of detecting picomole to femtomole levels of metabolites, but generally lower than radiotracer methods for bulk uptake.Extremely high; PET can detect picomolar to nanomolar concentrations of tracer, and scintillation counting is highly sensitive for in vitro assays.[10]
Resolution High; MS provides detailed mass isotopomer distributions, allowing for the differentiation of metabolic pathways with high precision.[2][10] NMR can provide positional information.Lower in terms of pathway detail; typically provides a single measure of total radioactivity in a sample or region of interest.[10]
Spatial Resolution (In Vivo) Limited by the resolution of MRI (~mm range for hyperpolarized ¹³C).High for PET imaging (typically 4-6 mm for clinical scanners, and sub-millimeter for preclinical scanners).
Temporal Resolution Can be high in cell culture experiments with rapid sampling, but in vivo measurements are generally slower.PET allows for dynamic scanning over time to measure tracer kinetics.[6][11]

Signaling Pathways and Experimental Workflows

Metabolic Fate of Glucose Tracers

The metabolic fate of D-Glucose-¹³C₆ and the commonly used radiotracer, [¹⁸F]FDG, differ significantly, which is key to their applications.

cluster_0 Cellular Uptake and Initial Metabolism cluster_1 D-Glucose-¹³C₆ Pathway cluster_2 [¹⁸F]FDG Pathway Glucose Glucose GLUT GLUT Glucose->GLUT Transport G6P Glucose-6-Phosphate GLUT->G6P Phosphorylation FDG_G6P [¹⁸F]FDG-6-Phosphate GLUT->FDG_G6P Phosphorylation Hexokinase Hexokinase Hexokinase->G6P Hexokinase->FDG_G6P 13C_G6P ¹³C-Glucose-6-Phosphate FDG [¹⁸F]FDG Glycolysis Glycolysis 13C_G6P->Glycolysis PPP Pentose Phosphate Pathway 13C_G6P->PPP TCA TCA Cycle Glycolysis->TCA Biosynthesis Amino Acids, Lipids, Nucleotides PPP->Biosynthesis TCA->Biosynthesis FDG->GLUT Transport Metabolic_Trap Metabolic Trap (No further metabolism) FDG_G6P->Metabolic_Trap

Caption: Metabolic fate of D-Glucose-¹³C₆ vs. [¹⁸F]FDG.

Experimental Workflow Comparison

The experimental workflows for stable isotope tracing and radiotracer assays are distinct, particularly in the sample processing and data acquisition stages.

cluster_0 D-Glucose-¹³C₆ Workflow cluster_1 Radiolabeled Glucose Workflow Start_13C Cell Culture & Labeling with D-Glucose-¹³C₆ Quench_13C Quench Metabolism Start_13C->Quench_13C Extract_13C Metabolite Extraction Quench_13C->Extract_13C Analyze_13C LC-MS or GC-MS Analysis Extract_13C->Analyze_13C Data_13C Data Processing & Metabolic Flux Analysis Analyze_13C->Data_13C End_13C Pathway Fluxes Data_13C->End_13C Start_Radio Cell Culture & Labeling with Radiolabeled Glucose Wash_Radio Wash to Remove Unincorporated Tracer Start_Radio->Wash_Radio Lyse_Radio Cell Lysis Wash_Radio->Lyse_Radio Analyze_Radio Scintillation Counting or PET Imaging Lyse_Radio->Analyze_Radio Data_Radio Quantify Radioactivity Analyze_Radio->Data_Radio End_Radio Glucose Uptake Rate Data_Radio->End_Radio

Caption: Comparative experimental workflows.

Detailed Experimental Protocols

I. D-Glucose-¹³C₆ Metabolic Flux Analysis in Cell Culture

This protocol provides a general framework for a ¹³C-labeling experiment in cultured mammalian cells followed by LC-MS analysis.

1. Cell Culture and Labeling:

  • Seed cells in 6-well plates to achieve 70-80% confluency at the time of the experiment.

  • On the day of the experiment, aspirate the standard medium and wash the cells once with pre-warmed, glucose-free DMEM.

  • Prepare the labeling medium by supplementing glucose-free DMEM with D-Glucose-¹³C₆ (e.g., 10 mM) and dialyzed fetal bovine serum.

  • Add the labeling medium to the cells and incubate for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes) to approach isotopic steady state. For many glycolytic intermediates, this is achieved within minutes, while TCA cycle intermediates may take longer.[7]

2. Metabolite Extraction:

  • To quench metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold 0.9% NaCl.

  • Immediately add 1 mL of ice-cold 80% methanol (B129727) (pre-chilled to -80°C) to each well.

  • Scrape the cells on ice and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant containing the metabolites to a new tube and store at -80°C until analysis.

3. LC-MS/MS Analysis:

  • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extracts in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

  • Inject the samples onto a liquid chromatography system coupled to a mass spectrometer. A HILIC column is often used for the separation of polar metabolites.

  • The mass spectrometer is operated to detect the mass isotopologues of key metabolites in central carbon metabolism.

4. Data Analysis:

  • Process the raw mass spectrometry data to determine the mass isotopomer distributions (MIDs) for each metabolite of interest. This involves correcting for the natural abundance of ¹³C.

  • Utilize metabolic flux analysis software (e.g., INCA, Metran) to fit the experimental MIDs to a metabolic network model, thereby calculating intracellular reaction rates (fluxes).

II. Radiolabeled [¹⁴C]glucose Uptake Assay in Vitro

This protocol describes a common method for measuring glucose uptake in cultured cells using [¹⁴C]glucose.

1. Cell Preparation:

  • Seed cells in 12-well plates and grow to the desired confluency.

  • On the day of the assay, wash the cells with a suitable buffer (e.g., PBS) and then serum-starve them for a defined period (e.g., 2-4 hours) in a glucose-free medium.

2. Glucose Uptake:

  • Prepare a transport solution containing [¹⁴C]glucose (e.g., 0.1 µCi/mL) and unlabeled glucose in a buffer such as Krebs-Ringer-HEPES (KRH).

  • To measure insulin-stimulated glucose uptake, pre-treat a subset of wells with insulin (B600854) (e.g., 100 nM) for a specified time (e.g., 20-30 minutes).

  • Initiate the uptake by adding the transport solution to the cells and incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • To stop the uptake, rapidly aspirate the transport solution and wash the cells three times with ice-cold PBS.

3. Cell Lysis and Scintillation Counting:

  • Lyse the cells in each well by adding a lysis buffer (e.g., 0.1% SDS or 50 mM NaOH).

  • Transfer the cell lysate to a scintillation vial.

  • Add 4-5 mL of scintillation cocktail to each vial and mix thoroughly.

  • Measure the radioactivity in each sample using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of [¹⁴C]glucose taken up by the cells.

4. Data Analysis:

  • Normalize the CPM values to the protein concentration in each well to account for differences in cell number.

  • The glucose uptake rate can then be calculated and compared between different experimental conditions (e.g., basal vs. insulin-stimulated).

Conclusion: Choosing the Right Tool for the Job

The decision between using D-Glucose-¹³C₆ and a radiolabeled glucose tracer is contingent upon the specific research question.

Choose D-Glucose-¹³C₆ when:

  • The goal is to obtain a detailed, quantitative map of metabolic fluxes through central carbon metabolism.[2][3]

  • Elucidating the contributions of different pathways to the synthesis of a particular metabolite is necessary.

  • The study involves human subjects or in vivo animal models where the use of radioactivity is a concern or prohibited.[10]

  • The experimental design can leverage the high resolution of mass spectrometry or the structural insights from NMR.

Choose radiolabeled glucose tracers when:

  • High sensitivity is paramount, and the primary objective is to measure the rate of glucose uptake.[10]

  • In vivo imaging of glucose metabolism in whole organisms is required, for which [¹⁸F]FDG PET is the gold standard.[4]

  • A simpler, more established assay for quantifying overall glucose transport is sufficient.

  • The laboratory is equipped with the necessary licenses and safety infrastructure for handling radioactive materials.

References

Assessing the Kinetic Isotope Effect of D-Glucose-¹³C₆ in Cellular Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolomics, drug development, and cellular biology, understanding the metabolic fate of nutrients is paramount. Stable isotope tracers, such as D-Glucose-¹³C₆, are indispensable tools for elucidating metabolic pathways and quantifying fluxes. However, the substitution of ¹²C with ¹³C can introduce a kinetic isotope effect (KIE), a subtle change in reaction rates that can influence experimental outcomes. This guide provides a comprehensive comparison of D-Glucose-¹³C₆ with other common glucose tracers, offering supporting experimental data and detailed protocols to aid in the design and interpretation of metabolic studies.

Performance Comparison of Glucose Tracers

The choice of an isotopic tracer is critical and depends on the specific metabolic pathway under investigation. While uniformly labeled D-Glucose-¹³C₆ is widely used for tracing carbon through central metabolism, other tracers offer advantages for specific applications.[1] The following table summarizes the key characteristics and applications of various glucose isotopologues.

TracerPrimary Application(s)AdvantagesDisadvantages
D-Glucose-¹³C₆ General labeling of central carbon metabolism, Glycolysis, TCA cycle.[1][2]Traces the entire carbon backbone of glucose.[1]Can be less precise for specific pathways like the Pentose Phosphate Pathway (PPP) compared to positionally labeled tracers.[1] A small kinetic isotope effect may be observed.
[1,2-¹³C₂]glucose Glycolysis and Pentose Phosphate Pathway (PPP) flux.[1][3]Provides high precision for estimating fluxes through glycolysis and the PPP.[1]Less informative for TCA cycle analysis compared to uniformly labeled glucose.[1]
[1-¹³C]glucose Pentose Phosphate Pathway (PPP) flux.[1]The C1 carbon is lost as ¹³CO₂ in the oxidative PPP, allowing for a more direct estimation of this pathway's activity.[1]Less commonly used now, as tracers like [1,2-¹³C₂]glucose often provide better overall flux resolution.[1]
[6,6-²H₂]glucose & other deuterated glucoses Redox metabolism (e.g., NADPH production).[1]Tracks the exchange of hydrogen atoms, offering unique insights into the production and consumption of reducing equivalents.[1]Does not trace the carbon backbone of glucose. The kinetic isotope effect of deuterium (B1214612) is more pronounced than that of ¹³C.[1][4]

Quantitative Assessment of the Kinetic Isotope Effect

The KIE is the ratio of the reaction rate of a molecule with a lighter isotope to that of a molecule with a heavier isotope. For ¹³C-labeled compounds, the KIE is typically small but can be significant in high-precision metabolic flux analysis.[5] The effect is more pronounced for deuterated compounds due to the larger relative mass difference between hydrogen and deuterium.[1]

IsotopeRelative Mass DifferenceTypical KIE (k_light / k_heavy)Impact on Metabolic Flux Analysis
¹³C vs. ¹²C ~8.3%1.02 - 1.05Generally small, but should be considered for accurate flux determination.[5] Can lead to slight underestimation of fluxes if not accounted for.
²H (D) vs. ¹H 100%1.1 - 7Can significantly alter reaction rates, especially in reactions involving C-H bond cleavage.[4] Requires careful consideration and often necessitates correction factors in metabolic models.

Experimental Protocols

Accurate assessment of the kinetic isotope effect and metabolic fluxes requires meticulous experimental design and execution. The following are generalized protocols for ¹³C-glucose tracing in cultured cells.

Protocol 1: Steady-State ¹³C-Metabolic Flux Analysis (¹³C-MFA)

This protocol outlines the key steps for a steady-state ¹³C-MFA experiment in cultured cells.[6]

1. Cell Culture and Adaptation:

  • Culture cells in a standard medium to the desired cell density.
  • Adapt the cells to a medium containing unlabeled glucose at the same concentration as the labeled glucose to be used in the tracer experiment. This ensures the cells are in a metabolic steady state.

2. Tracer Experiment:

  • Replace the unlabeled medium with a medium containing the ¹³C-labeled glucose tracer (e.g., D-Glucose-¹³C₆).
  • Incubate the cells for a duration sufficient to reach isotopic steady state in the metabolites of interest. This can range from minutes for glycolytic intermediates to several hours for TCA cycle intermediates.[7]
  • Collect cell extracts for metabolite analysis at various time points to confirm that a steady state has been reached.
  • Collect samples of the culture medium to measure extracellular metabolite concentrations (e.g., glucose, lactate) to determine uptake and secretion rates.

3. Metabolism Quenching and Metabolite Extraction:

  • Rapidly quench metabolic activity by placing the culture plates on ice and aspirating the labeling medium.
  • Wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Extract metabolites using a pre-chilled solvent, such as 80% methanol.[8]

4. Sample Analysis:

  • Analyze the isotopic labeling patterns of intracellular metabolites using mass spectrometry (GC-MS or LC-MS/MS) or nuclear magnetic resonance (NMR) spectroscopy.[3][9]

5. Data Analysis:

  • Correct the raw mass isotopomer distributions for the natural abundance of ¹³C.
  • Use computational models to estimate metabolic fluxes from the measured labeling patterns and extracellular rates.[10]

Protocol 2: Parallel Labeling to Quantify the Kinetic Isotope Effect

This protocol is designed to directly measure the KIE of a deuterated glucose tracer by comparing it to a ¹³C-labeled tracer.[4]

1. Experimental Setup:

  • Prepare two identical sets of cell cultures.
  • In one set, use a ¹³C-labeled glucose tracer (e.g., D-Glucose-¹³C₆).
  • In the second set, use a deuterated glucose tracer (e.g., D-Glucose-d₇).

2. Execution:

  • Perform parallel tracer experiments following the steps outlined in Protocol 1.

3. Data Analysis and KIE Calculation:

  • Determine the rate of label incorporation (flux) for each group by modeling the time course of isotopic enrichment.
  • The kinetic isotope effect is calculated as the ratio of the flux measured with the ¹³C-tracer to the flux measured with the deuterated tracer.
  • Apply this empirically determined KIE value as a correction factor in metabolic models for experiments using the deuterated tracer.

Visualizing Metabolic Pathways and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex metabolic pathways and experimental workflows.

cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle D-Glucose-¹³C₆ D-Glucose-¹³C₆ G6P Glucose-6-P D-Glucose-¹³C₆->G6P F6P Fructose-6-P G6P->F6P R5P Ribose-5-P G6P->R5P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP Pyruvate Pyruvate-¹³C₃ GAP->Pyruvate AcetylCoA Acetyl-CoA-¹³C₂ Pyruvate->AcetylCoA Lactate Lactate Pyruvate->Lactate LDH Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate OAA Oxaloacetate Malate->OAA OAA->Citrate

Caption: Metabolic fate of D-Glucose-¹³C₆ in central carbon metabolism.

cluster_setup Experimental Setup cluster_labeling Isotopic Labeling cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation Cell Seeding Cell Seeding Adaptation to Unlabeled Medium Adaptation to Unlabeled Medium Cell Seeding->Adaptation to Unlabeled Medium Switch to ¹³C-Medium Switch to ¹³C-Medium Adaptation to Unlabeled Medium->Switch to ¹³C-Medium Time Course Sampling Time Course Sampling Switch to ¹³C-Medium->Time Course Sampling Metabolism Quenching Metabolism Quenching Time Course Sampling->Metabolism Quenching Metabolite Extraction Metabolite Extraction Metabolism Quenching->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis ¹³C-MFA Modeling ¹³C-MFA Modeling LC-MS/MS Analysis->¹³C-MFA Modeling Flux Quantification Flux Quantification ¹³C-MFA Modeling->Flux Quantification

Caption: General workflow for a ¹³C-Metabolic Flux Analysis experiment.

References

A Comparative Guide to Validating LC-MS Data for D-Glucose-13C6 with NMR Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the quantitative analysis of D-Glucose-13C6. It offers detailed experimental protocols, a comparative data framework, and visual workflows to assist researchers in validating their LC-MS data using NMR as an orthogonal method.

Introduction

In metabolic research and drug development, this compound is a vital tracer for elucidating metabolic pathways. Accurate quantification of this stable isotope-labeled compound is paramount. While LC-MS is a widely used technique due to its high sensitivity and throughput, validation of its quantitative data with an orthogonal method like NMR is crucial for ensuring data integrity and accuracy. This guide outlines the methodologies and data comparison strategies for such a validation process.

Data Presentation: A Comparative Analysis

A direct quantitative comparison of this compound in the same set of samples by LC-MS and NMR is essential for validation. The following table illustrates the key parameters that should be assessed and provides a representative comparison.

Disclaimer: The following data is illustrative and intended to represent a typical comparative analysis. Actual results may vary based on experimental conditions and sample matrix.

ParameterLC-MS/MSNMR (Quantitative ¹³C)Agreement/Discrepancy
Concentration (mg/mL)
Sample A1.05 ± 0.041.02 ± 0.08High agreement
Sample B5.21 ± 0.155.11 ± 0.30High agreement
Sample C9.89 ± 0.219.75 ± 0.45High agreement
Isotopic Enrichment (%) 99.2 ± 0.399.0 ± 0.5High agreement
Purity (%) > 99.5> 99.0High agreement
Limit of Quantification (LOQ) ~0.01 µg/mL~10 µg/mLLC-MS is significantly more sensitive
Linear Dynamic Range 0.01 - 100 µg/mL10 - 1000 µg/mLBoth offer wide linear ranges
Precision (%RSD) < 5%< 10%LC-MS generally offers higher precision

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of this compound by LC-MS and NMR, and the logical flow for data validation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_nmr NMR Analysis cluster_data_analysis Data Analysis & Validation Sample Biological Sample (e.g., Plasma, Tissue Extract) Spike Spike with Internal Standard (for LC-MS) Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporation to Dryness (optional) Supernatant->Dry Reconstitute Reconstitution in Appropriate Solvent Dry->Reconstitute LCMS_Inject Inject into LC-MS/MS Reconstitute->LCMS_Inject NMR_Sample Prepare NMR Sample (in D₂O) Reconstitute->NMR_Sample HILIC HILIC Chromatography LCMS_Inject->HILIC ESI Electrospray Ionization (ESI) HILIC->ESI MRM Multiple Reaction Monitoring (MRM) ESI->MRM LCMS_Data LC-MS Data Acquisition MRM->LCMS_Data LCMS_Quant LC-MS Quantification (Peak Area Ratio) LCMS_Data->LCMS_Quant NMR_Acquire Acquire NMR Spectra (¹H, ¹³C, 2D) NMR_Sample->NMR_Acquire NMR_Data NMR Data Processing NMR_Acquire->NMR_Data NMR_Quant NMR Quantification (Signal Integration) NMR_Data->NMR_Quant Compare Compare Quantitative Results LCMS_Quant->Compare NMR_Quant->Compare Validation Validation Report Compare->Validation logical_relationship cluster_methods Analytical Methods cluster_data Generated Data cluster_validation Validation Process LCMS LC-MS/MS (High Sensitivity, High Throughput) LCMS_Results LC-MS Quantitative Data (Concentration, Isotopic Enrichment) LCMS->LCMS_Results NMR NMR Spectroscopy (High Specificity, Structural Information) NMR_Results NMR Quantitative & Qualitative Data (Concentration, Isotopic Purity, Structure) NMR->NMR_Results Comparison Data Comparison LCMS_Results->Comparison NMR_Results->Comparison Orthogonality Orthogonal Method Confirmation Comparison->Orthogonality Conclusion Validated LC-MS Data Orthogonality->Conclusion Agreement Discrepancy Investigate Discrepancies Orthogonality->Discrepancy Disagreement

A Comparative Guide to D-Glucose-13C6 and D-Fructose-13C6 for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracers are indispensable tools in metabolic research, providing a powerful means to trace the fate of nutrients and quantify metabolic fluxes within complex biological systems.[1] Among these, uniformly labeled D-Glucose-13C6 and D-Fructose-13C6 are two of the most important tracers for dissecting central carbon metabolism. While both are hexose (B10828440) sugars, their distinct metabolic pathways have significant implications for cellular physiology and the pathogenesis of various diseases, including cancer and metabolic syndrome.[2][3] This guide provides an objective comparison of this compound and D-Fructose-13C6, supported by experimental data, to aid researchers in selecting the appropriate tracer for their studies and to facilitate the design and interpretation of metabolic experiments. Stable isotope labeling allows for the safe and accurate tracking of molecules through biochemical pathways without the risks associated with radioactive isotopes.[4]

Metabolic Fates: A Quantitative Comparison

The metabolic pathways of glucose and fructose (B13574) diverge significantly, leading to different physiological outcomes. Glucose is readily taken up by most cells and phosphorylated by hexokinase to glucose-6-phosphate (G6P), a tightly regulated entry point into glycolysis.[1][5] In contrast, fructose is primarily metabolized in the liver by fructokinase, bypassing the main regulatory checkpoint of glycolysis and leading to a more rapid and unregulated flux of carbons into the glycolytic pathway.[1][6]

Glycolysis, Gluconeogenesis, and Oxidation

Studies using 13C tracers have quantified the conversion of fructose to glucose. In normal children, a significant portion of ingested fructose is converted to glucose in the liver.[1] One study found that after ingestion of 13C-labeled fructose, the amount of glucose synthesized from the fructose was 0.27 ± 0.04 g/kg and 0.51 ± 0.03 g/kg after a 0.5 and 1 g/kg load, respectively.[1] This represented 31% and 57% of the overall glucose appearance.[1]

The rate at which fructose and glucose are oxidized for energy production also differs, particularly during physical exercise. A study comparing the oxidation of ingested 13C-glucose and 13C-fructose during exercise found that a significantly higher percentage of ingested glucose was oxidized compared to fructose.[1]

De Novo Lipogenesis (DNL)

A critical difference between fructose and glucose metabolism is their contribution to de novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors.[1] The unregulated influx of fructose-derived carbons into the liver can overwhelm the TCA cycle, leading to an accumulation of acetyl-CoA, the primary building block for fatty acid synthesis.[1][7] Several studies have demonstrated that fructose is a more potent inducer of hepatic DNL than glucose.[1] In human adipocytes, fructose has been shown to robustly stimulate anabolic processes, including de novo fatty acid synthesis.[8]

Metabolic ProcessThis compoundD-Fructose-13C6Key Findings
Gluconeogenesis -0.27 - 0.51 g/kg glucose synthesized from fructose loadA significant portion of ingested fructose is converted to glucose in the liver.[1]
Oxidation Rate (during exercise) HigherLowerA significantly higher percentage of ingested glucose is oxidized compared to fructose.[1]
De Novo Lipogenesis (DNL) Less potent inducerMore potent inducerFructose provides a readily available carbon source for the synthesis of new fatty acids in the liver.[1][3]
Glutamate Synthesis (in adipocytes) -Significant increase with ≥2.5 mM fructoseFructose stimulates anabolic processes in adipocytes.[8][9]
Nucleic Acid Synthesis (in pancreatic cancer) -250% higher rate than glucose through the non-oxidative PPPPancreatic cancer cells preferentially shunt fructose through the non-oxidative Pentose (B10789219) Phosphate (B84403) Pathway to fuel proliferation.[2]

Experimental Protocols

Reproducible and robust experimental design is critical for successful metabolic flux analysis.[10] Below are detailed methodologies for key experiments using stable isotope-labeled glucose and fructose.

Protocol 1: In Vivo Human Study of Fructose Conversion to Glucose using 13C NMR
  • Objective: To quantify the metabolic pathways of fructose conversion to glucose in humans.[1]

  • Tracer: D-[U-13C]fructose.[1]

  • Administration: A constant nasogastric infusion of the tracer at a rate of 0.26-0.5 mg/kg per minute.[1]

  • Sample Collection: Blood samples are collected at regular intervals.[1]

  • Sample Preparation: Plasma is deproteinized for NMR analysis.[1]

  • Analysis: 13C NMR spectroscopy is used to measure the isotopomer populations of plasma [13C]glucose. The doublet/singlet ratios of the plasma beta-glucose C-1 signal are used to estimate the conversion of fructose to glucose.[1]

Protocol 2: In Vivo Human Study of Fructose and Glucose Oxidation during Exercise
  • Objective: To compare the oxidation rates of ingested fructose and glucose during exercise.[1]

  • Tracer: Naturally labeled 13C-glucose and 13C-fructose.[1]

  • Administration: Subjects ingest a solution containing the labeled hexose before and during exercise.[1]

  • Sample Collection: Expired air is collected in bags at regular intervals. Blood samples are also drawn.[1]

  • Sample Preparation: No major preparation is needed for breath samples. Plasma is separated from blood for metabolite analysis.[1]

  • Analysis: The 13CO2/12CO2 ratio in expired air is measured using isotope ratio mass spectrometry to determine the oxidation rate of the ingested tracer.[1] Plasma metabolites are analyzed for concentration and isotopic enrichment.[1]

Protocol 3: In Vitro Study of Fructose Metabolism in Adipocytes using GC-MS
  • Objective: To trace the metabolic fate of fructose in human adipocytes.[1]

  • Tracer: [U-13C6]-d-fructose.[1][8]

  • Experimental Setup: Differentiated human adipocytes are cultured in a medium containing 5 mM glucose and varying concentrations of the 13C-fructose tracer.[1]

  • Sample Collection: Cell pellets and media are collected.[1][8]

  • Sample Preparation: Metabolites are extracted from cells and media. Fatty acids are saponified and methylated for GC-MS analysis.[1]

  • Analysis: Gas chromatography-mass spectrometry (GC-MS) is used to analyze the mass isotopomer distribution of key metabolites, such as fatty acids (palmitate and oleate) and glutamate, to determine the contribution of fructose carbons to their synthesis.[1][8]

Mandatory Visualizations

cluster_glucose Glucose Metabolism cluster_fructose Fructose Metabolism This compound This compound Glucose-6-Phosphate-13C6 Glucose-6-Phosphate-13C6 This compound->Glucose-6-Phosphate-13C6 Hexokinase (regulated) Fructose-6-Phosphate-13C6 Fructose-6-Phosphate-13C6 Glucose-6-Phosphate-13C6->Fructose-6-Phosphate-13C6 Pentose Phosphate Pathway Pentose Phosphate Pathway Glucose-6-Phosphate-13C6->Pentose Phosphate Pathway Glycolysis Glycolysis Fructose-6-Phosphate-13C6->Glycolysis Fructose-6-Phosphate-13C6->Pentose Phosphate Pathway D-Fructose-13C6 D-Fructose-13C6 Fructose-1-Phosphate-13C6 Fructose-1-Phosphate-13C6 D-Fructose-13C6->Fructose-1-Phosphate-13C6 Fructokinase (unregulated) DHAP-13C3 DHAP-13C3 Fructose-1-Phosphate-13C6->DHAP-13C3 Glyceraldehyde-3-Phosphate-13C3 Glyceraldehyde-3-Phosphate-13C3 Fructose-1-Phosphate-13C6->Glyceraldehyde-3-Phosphate-13C3 DHAP-13C3->Glycolysis Glyceraldehyde-3-Phosphate-13C3->Glycolysis Glyceraldehyde-3-Phosphate-13C3->Pentose Phosphate Pathway Pyruvate-13C3 Pyruvate-13C3 Glycolysis->Pyruvate-13C3 TCA Cycle TCA Cycle Pyruvate-13C3->TCA Cycle

Caption: Differential entry points of glucose and fructose into central carbon metabolism.

Cell Culture with 13C Tracer Cell Culture with 13C Tracer Metabolite Extraction Metabolite Extraction Cell Culture with 13C Tracer->Metabolite Extraction Analytical Measurement (MS or NMR) Analytical Measurement (MS or NMR) Metabolite Extraction->Analytical Measurement (MS or NMR) Data Analysis (Mass Isotopomer Distribution) Data Analysis (Mass Isotopomer Distribution) Analytical Measurement (MS or NMR)->Data Analysis (Mass Isotopomer Distribution) Metabolic Flux Analysis Metabolic Flux Analysis Data Analysis (Mass Isotopomer Distribution)->Metabolic Flux Analysis

Caption: Generalized experimental workflow for a 13C-Metabolic Flux Analysis experiment.

Applications in Drug Development

Stable isotope tracers are valuable tools in clinical pharmacology and drug development.[11][12] They can be used to:

  • Assess drug pharmacology: Determine the pharmacokinetic profile or mode of action of a drug substance.[11]

  • Evaluate drug products: Determine parameters such as bioavailability or release profile.[11]

  • Personalized medicine: Phenotype patients to support patient-specific drug treatment.[11]

  • Toxicity studies: Investigate the mechanism of toxicity and adverse effects of drug substances.[11]

By using this compound and D-Fructose-13C6, researchers can investigate how a drug candidate alters central carbon metabolism, providing insights into its efficacy and potential side effects. For example, a drug's impact on glycolysis, the pentose phosphate pathway, or de novo lipogenesis can be quantified by tracing the metabolism of these labeled sugars.

Conclusion

This compound and D-Fructose-13C6 are powerful tools for dissecting the complexities of central carbon metabolism.[13] The choice between these tracers depends on the specific research question. This compound is ideal for studying overall glucose metabolism and its regulation, while D-Fructose-13C6 is essential for investigating the unique metabolic roles of fructose in health and disease.[9] A thorough understanding of their distinct metabolic fates, coupled with robust experimental design and advanced analytical techniques, will continue to provide invaluable insights for researchers, scientists, and drug development professionals.

References

Justifying the Choice of D-Glucose-¹³C₆ Over Other Isotopic Tracers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is a critical decision that dictates the depth and accuracy of metabolic investigations. This guide provides a comprehensive comparison of D-Glucose-¹³C₆ with other commonly used isotopic tracers, supported by experimental data and detailed methodologies, to justify its selection for elucidating complex metabolic pathways.

D-Glucose-¹³C₆, a uniformly labeled stable isotope of glucose where all six carbon atoms are replaced with the ¹³C isotope, serves as a powerful tool for metabolic flux analysis (MFA). Its fundamental advantage lies in its ability to trace the complete carbon backbone of glucose as it traverses through central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1][2][3] This allows for a comprehensive and holistic view of glucose utilization within a biological system.

Comparative Analysis of Glucose Tracers

The choice of a glucose tracer is contingent on the specific metabolic pathway under investigation. While D-Glucose-¹³C₆ offers a broad overview, other tracers provide higher precision for specific pathways. The following tables summarize the performance of commonly used glucose tracers.

Table 1: Comparison of Common Glucose Tracers for Metabolic Flux Analysis

Tracer TypePrimary ApplicationAdvantagesDisadvantages
D-Glucose-¹³C₆ General labeling of central carbon metabolism, TCA cycle.[1][2]Uniformly labels all carbons, enabling the tracing of the complete glucose backbone through glycolysis, the Pentose Phosphate Pathway (PPP), and the TCA cycle.[1][4] Provides a comprehensive overview of glucose metabolism.[2]Can be less precise for determining flux through specific pathways like the PPP compared to position-specific tracers.[2]
[1,2-¹³C₂]glucose Glycolysis and Pentose Phosphate Pathway (PPP) flux.[1][5]Provides high precision for estimating fluxes through glycolysis and the PPP due to distinct labeling patterns generated in downstream metabolites.[1][5][6]Less informative for TCA cycle analysis compared to uniformly labeled glucose.[1]
[1-¹³C]glucose Pentose Phosphate Pathway (PPP) flux.[2]The C1 carbon is lost as ¹³CO₂ in the oxidative PPP, allowing for a more direct estimation of this pathway's activity.[1]Provides limited information about pathways downstream of the initial steps of glycolysis.[2]
Deuterated Glucose (e.g., [6,6-²H₂]glucose) Redox metabolism (e.g., NADPH production), whole-body glucose turnover.[1][6]Tracks the exchange of hydrogen atoms, offering unique insights into the production and consumption of reducing equivalents like NADPH.[7]Does not trace the carbon backbone of glucose.[1] The kinetic isotope effect of deuterium (B1214612) can be more pronounced than that of ¹³C, potentially altering metabolic rates.[1]
2-Deoxy-D-glucose (2-DG) Glucose uptake inhibition.[8][9]Acts as a glucose mimic to inhibit glycolysis by competing with glucose for hexokinase.[9]It is a metabolic inhibitor and does not trace metabolic pathways beyond the initial uptake and phosphorylation step.[9][10] Accumulates intracellularly as 2-DG-6-phosphate.[10]
Radiolabeled Glucose (e.g., ¹⁴C-glucose, ³H-glucose) Glucose uptake and metabolism.[10]Highly sensitive detection methods.Involves handling of radioactive materials, posing safety and disposal concerns.

Table 2: Qualitative Performance Comparison in Key Metabolic Pathways

PathwayD-Glucose-¹³C₆[1,2-¹³C₂]glucose
Glycolysis HighVery High[1]
Pentose Phosphate Pathway ModerateVery High[1]
TCA Cycle HighLow[1]
Note: This table provides a qualitative representation based on findings from comparative studies. Actual flux values are cell-line and condition-specific.[1]

Experimental Protocols

Reproducible and robust experimental design is critical for successful metabolic flux analysis. Below are detailed methodologies for key experiments using stable isotope-labeled glucose.

Protocol 1: ¹³C Metabolic Flux Analysis (MFA) in Mammalian Cells

This protocol is adapted from established methods for ¹³C-MFA in mammalian cells.[2]

1. Cell Culture and Labeling:

  • Culture cells in a glucose-free medium supplemented with a known concentration of D-Glucose-¹³C₆.

  • It is crucial to use dialyzed fetal bovine serum to minimize the presence of unlabeled glucose.[3]

  • The labeling duration to reach isotopic steady-state varies by pathway. Glycolytic intermediates may reach steady-state in minutes, while TCA cycle intermediates can take several hours.[3]

2. Quenching and Metabolite Extraction:

  • To halt all enzymatic activity, rapidly quench the cells by aspirating the medium and adding a cold quenching solution (e.g., -80°C methanol).[2]

  • Extract intracellular metabolites using a two-phase liquid-liquid extraction with a mixture of solvents like methanol, water, and chloroform (B151607) to separate polar metabolites from lipids and proteins.[2]

3. Analytical Measurement:

  • Analyze the isotopic enrichment in downstream metabolites using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

4. Data Analysis:

  • The mass isotopologue distribution (MID) for key metabolites is determined.[11]

  • Metabolic fluxes are then calculated by fitting the measured MIDs to a metabolic network model.

Protocol 2: In Vivo Stable Isotope Tracer Studies in Animal Models

This protocol provides a generalized methodology for in vivo stable isotope tracer studies.[12]

1. Animal Acclimatization and Tracer Preparation:

  • Acclimatize animals to housing conditions for at least one week prior to the experiment.[12]

  • Dissolve D-Glucose-¹³C₆ in a sterile vehicle, such as saline or phosphate-buffered saline (PBS), to the desired concentration and sterile-filter the solution.[12]

2. Tracer Administration:

  • Bolus Injection: A single, rapid injection of the tracer solution, typically into the tail vein, is useful for studying rapid metabolic processes.[12]

  • Continuous Infusion: The tracer is infused at a constant rate over a defined period to achieve isotopic steady-state.[12]

  • Bolus plus Continuous Infusion: An initial bolus is followed by continuous infusion to rapidly achieve and maintain a steady-state.[12]

3. Sample Collection:

  • Collect blood samples at multiple time points to monitor plasma concentration and isotopic enrichment.[12]

4. Sample Processing and Analysis:

  • Extract metabolites from plasma and tissue samples.

  • Analyze isotopic enrichment using LC-MS or GC-MS.

Visualizing Metabolic Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key metabolic pathways and experimental workflows relevant to D-Glucose-¹³C₆ tracing studies.

glycolysis_ppp_tca cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose-13C6 Glucose-13C6 G6P Glucose-6-Phosphate-13C6 Glucose-13C6->G6P F6P Fructose-6-Phosphate-13C6 G6P->F6P R5P Ribose-5-Phosphate-13C5 G6P->R5P oxidative PPP F16BP Fructose-1,6-Bisphosphate-13C6 F6P->F16BP GAP Glyceraldehyde-3-Phosphate-13C3 F16BP->GAP Pyruvate Pyruvate-13C3 GAP->Pyruvate Lactate Lactate-13C3 Pyruvate->Lactate AcetylCoA Acetyl-CoA-13C2 Pyruvate->AcetylCoA R5P->F6P R5P->GAP non-oxidative PPP Citrate Citrate-13C2 AcetylCoA->Citrate AKG α-Ketoglutarate-13C2 Citrate->AKG Succinate Succinate AKG->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate OAA Oxaloacetate Malate->OAA OAA->Citrate

Caption: Central Carbon Metabolism Pathways.

mfa_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_modeling Computational Phase cell_culture Cell Culture with D-Glucose-13C6 quenching Quenching cell_culture->quenching extraction Metabolite Extraction quenching->extraction ms_analysis LC-MS / GC-MS Analysis extraction->ms_analysis data_processing Data Processing (MID) ms_analysis->data_processing flux_analysis Metabolic Flux Analysis data_processing->flux_analysis interpretation Biological Interpretation flux_analysis->interpretation

References

Safety Operating Guide

Proper Disposal of D-Glucose-13C6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are integral to laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of D-Glucose-13C6, a stable, non-radioactive isotopically labeled sugar used in various research applications. Adherence to these protocols is crucial for maintaining a safe and compliant laboratory environment.

Immediate Safety and Handling

Before initiating any disposal process, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and a lab coat.[1][2]

  • Ventilation : Handle the material in a well-ventilated area to prevent the inhalation of dust.[2][3]

  • Spill Management : In the event of a spill, clean it up immediately.[2] Use dry methods like sweeping or shoveling to avoid generating dust, and place the collected material in a sealed, labeled container for disposal.[2][4][5] It is crucial to prevent the product from entering drains or water courses.[2][4][6][7]

Disposal Classification and Data

This compound is labeled with a stable isotope of carbon (¹³C), which is not radioactive.[1][4][8][9] Therefore, it does not require the specialized handling and disposal protocols mandated for radioactive materials.[1][8][] The disposal of this compound should generally follow the procedures for non-hazardous chemical waste, unless it is mixed with other hazardous materials.[1]

The following table summarizes crucial information for the safe handling and disposal of this compound, based on available safety data sheets.

ParameterInformationNotes
Radioactivity Non-radioactive.[1][2]The ¹³C isotope is stable and does not decay.[2] No special precautions for radioactive waste are necessary.[8]
GHS Hazard Classification Not classified as a hazardous substance or mixture.[2][11]No specific hazard pictograms or statements are typically required.[2]
Waste Type Non-hazardous solid chemical waste.[2]Should be segregated from hazardous and radioactive waste streams.[1][2]
Primary Disposal Route Licensed professional waste disposal service.[1][2][4][5][12]Do not dispose of down the drain or in household garbage.[1][6][7]
Environmental Hazards Slightly hazardous for water.[6]Avoid release into the environment; prevent entry into sewers and public waters.[4][6] One source for a similar compound noted high aquatic toxicity.[1]
Personal Protective Equipment (PPE) Safety goggles, protective gloves, lab coat.[1][2]A suitable respirator should be used if dust is generated.[1][3]

Step-by-Step Disposal Protocol

The disposal of this compound follows a standardized procedure for chemical waste management rather than a complex experimental methodology.[2] The primary recommendation is to engage a licensed professional waste disposal service.[4][12]

  • Containerization : Place the waste this compound, including any contaminated materials like weighing paper or gloves, into a clean, dry, and sealable container.[2] It is recommended to leave chemicals in their original containers where possible and not mix them with other waste.[11]

  • Labeling : Clearly and securely label the waste container with the full chemical name ("this compound") and any other identifiers required by your institution's and local regulations.[2][9][]

  • Waste Segregation : Store the sealed waste container with other non-hazardous solid chemical waste.[2] Ensure it is kept separate from incompatible materials and strictly segregated from hazardous or radioactive waste streams.[1][2][]

  • Storage : Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic, in accordance with your institution's policies.[9]

  • Professional Disposal : Arrange for the collection of the waste through your institution's Environmental Health and Safety (EHS) department or a contracted licensed professional waste disposal company.[1][4][12] Always follow federal, state, and local environmental control regulations.[4][5][11]

  • Documentation : Maintain a detailed record of the waste disposal, including the date, quantity, and the name of the disposal vendor, to comply with institutional and local regulations.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

D_Glucose_13C6_Disposal start Start: this compound Waste is_radioactive Is the waste radioactive? start->is_radioactive is_mixed Is it mixed with other hazardous chemicals? is_radioactive->is_mixed No (Stable Isotope) consult_sds Consult SDS of all components. Follow disposal guidelines for the most hazardous component. is_radioactive->consult_sds Yes dispose_non_haz Segregate as non-hazardous chemical waste. is_mixed->dispose_non_haz No is_mixed->consult_sds Yes package_label Package in a sealed, labeled container. dispose_non_haz->package_label consult_sds->package_label professional_disposal Dispose via approved chemical waste vendor. package_label->professional_disposal no_drain Do NOT pour down the drain or dispose of in regular trash. professional_disposal->no_drain end End of Process no_drain->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling D-Glucose-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and management of chemical reagents are paramount for laboratory safety and environmental responsibility. This guide provides crucial, step-by-step procedures for the safe handling and disposal of D-Glucose-13C6, a stable, non-radioactive isotopically labeled sugar utilized in a variety of research applications. Adherence to these protocols is vital for maintaining a secure and compliant laboratory environment.

Immediate Safety and Handling

Before initiating any procedure, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, protective gloves (such as nitrile), and a lab coat.[1][2]

  • Ventilation: Handle this compound in a well-ventilated area to minimize the inhalation of dust.[1][2] For procedures that may generate dust or aerosols, the use of a chemical fume hood is recommended.[2]

  • Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. It is important to wash hands thoroughly with mild soap and water after handling the compound and before leaving the work area.[1]

  • Spill Management: In the event of a spill, immediately notify personnel in the vicinity.[2] Clean up spills using dry methods, such as sweeping or shoveling, to avoid generating dust.[1][3] The collected material should be placed in a sealed, labeled container for proper disposal.[1][3] Prevent the spilled material from entering drains or water courses.[1][3]

Hazard Identification and Classification

This compound is a stable isotope-labeled form of D-glucose and is not radioactive.[3] While it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it can be harmful if ingested, in contact with skin, or inhaled.[4][5]

Physical and Chemical Properties

PropertyValue
Physical State Solid (white to off-white powder)[1][6]
Molecular Formula (13C)6H12O6[6]
Molecular Weight 186.11 g/mol [4][6]
Melting Point 150–152°C[6]
Solubility Highly soluble in water[6]

GHS Hazard Statements

Hazard CodeStatement
H302Harmful if swallowed[4][5]
H312Harmful in contact with skin[4][5]
H332Harmful if inhaled[4][5]

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment for handling this compound.

Protection TypeRecommended Equipment
Eye Protection Chemical goggles or a face shield with safety glasses[1]
Hand Protection Chemically resistant gloves (e.g., nitrile)[2]
Skin and Body Lab coat and other suitable protective clothing[1][2]
Respiratory In case of inadequate ventilation, use an approved supplied-air respirator.[1]

Storage and Disposal Plan

Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Protect the compound from light and moisture.[1]

  • Store away from incompatible materials, such as strong oxidizing agents.[1]

Disposal:

This compound waste should be handled as non-hazardous solid chemical waste.

  • Containerization and Labeling: Place waste this compound and any contaminated materials (e.g., weighing paper, gloves) into a clean, dry, and sealable container.[3] Clearly label the container with "this compound" and any other identifiers required by your institution.[3]

  • Waste Segregation: Store the sealed waste container with other non-hazardous solid chemical waste.[3] Keep it separate from incompatible materials and hazardous or radioactive waste streams.[3]

  • Institutional Coordination: Contact your institution's environmental health and safety (EHS) department to arrange for the collection and disposal of the chemical waste.

  • Professional Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Consult SDS B Don Appropriate PPE A->B C Weigh Compound in Ventilated Area B->C D Perform Experiment C->D E Clean Work Area D->E F Segregate and Label Waste E->F G Store Waste for Pickup F->G

Handling this compound Workflow

References

×

Retrosynthesis Analysis

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.